Chemical Structure Properties and Synthetic Utility of Methyl Quinoline-4-Carboximidate Hydrochloride
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide Executive Summary In modern medicinal chemistry, the quinoline scaffold is a privi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper / In-Depth Guide
Executive Summary
In modern medicinal chemistry, the quinoline scaffold is a privileged pharmacophore, heavily utilized in the development of antimalarial, antineoplastic, and antibacterial agents. Methyl quinoline-4-carboximidate hydrochloride (CAS: 1196146-32-3) serves as a highly reactive, versatile synthetic intermediate bridging simple quinoline derivatives with complex, biologically active heterocycles[1].
Unlike stable end-products, carboximidates (imino ethers) are transient electrophilic hubs. This whitepaper details the structural properties, mechanistic causality behind its synthesis via the Pinner reaction, and self-validating experimental protocols for its downstream application in drug discovery.
Physicochemical & Structural Properties
The structural anatomy of methyl quinoline-4-carboximidate hydrochloride consists of a quinoline heterocycle substituted at the C4 position with a methyl carboximidate group, stabilized as a hydrochloride salt.
Causality of the Salt Form
Why is this compound synthesized and stored as a hydrochloride salt rather than a free base? Imidate free bases are highly susceptible to ambient moisture, leading to rapid hydrolysis into quinoline-4-carboxylate esters. Furthermore, free imidates can undergo thermal Chapman rearrangements. The protonated iminium form (
) achieves two critical objectives:
Thermodynamic Stability: It stabilizes the molecule for long-term storage by preventing premature intra/intermolecular reactions.
Electrophilic Activation: It drastically increases the electrophilicity of the imidate carbon, priming it for rapid nucleophilic attack by amines during downstream amidine synthesis.
Soluble in Methanol, Ethanol, DMSO; Insoluble in Diethyl Ether
Electrophilic Center
C4-Carboximidate Carbon
Mechanistic Insights: The Pinner Synthesis
The standard methodology for synthesizing methyl quinoline-4-carboximidate hydrochloride is the Pinner Reaction . This acid-catalyzed alcoholysis converts quinoline-4-carbonitrile into the target imidate.
The mechanism relies on the continuous saturation of the reaction medium with anhydrous hydrogen chloride gas. The HCl protonates the nitrile nitrogen, transforming the relatively unreactive cyano group into a highly reactive keteniminium-like intermediate. Methanol then acts as a nucleophile, attacking the electrophilic carbon to form the imidate salt.
Fig 1: Pinner synthesis pathway for methyl quinoline-4-carboximidate hydrochloride.
Validated Experimental Workflows
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows include specific causality checks and analytical checkpoints to ensure high-fidelity synthesis.
Protocol 1: Synthesis of Methyl Quinoline-4-Carboximidate Hydrochloride
Crucial Causality: Absolute anhydrous conditions are mandatory. Trace water will outcompete methanol, hydrolyzing the intermediate into a primary amide or carboxylic ester.
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a gas dispersion tube and a Drierite® guard tube, dissolve 10.0 mmol of quinoline-4-carbonitrile in 20 mL of anhydrous methanol.
Thermal Control: Submerge the flask in an ice-salt bath to reach 0 °C. Reasoning: The Pinner reaction is exothermic; strict thermal control prevents the volatilization of HCl and suppresses unwanted side reactions.
Acid Saturation: Bubble anhydrous HCl gas through the solution at a steady rate for 2–4 hours until the solution is fully saturated.
Incubation & Validation: Seal the flask and stir at 0–4 °C for 24–48 hours.
Validation Checkpoint: Extract a 0.1 mL aliquot, evaporate, and analyze via FT-IR. The complete disappearance of the sharp nitrile
stretch at ~2220 cm⁻¹ confirms 100% conversion[2].
Isolation: Induce precipitation by adding 50 mL of cold, anhydrous diethyl ether. Filter the resulting crystalline solid rapidly under a nitrogen atmosphere to prevent hygroscopic degradation.
Purification: Wash with cold diethyl ether and dry under high vacuum.
Protocol 2: Downstream Application - Synthesis of Quinoline-4-Carboxamidines
Carboximidates are primarily used to synthesize amidines, which are critical hydrogen-bond donors/acceptors in kinase inhibitors and GPCR ligands.
Fig 2: Nucleophilic addition-elimination mechanism for amidine derivative synthesis.
Reaction Setup: Suspend 5.0 mmol of methyl quinoline-4-carboximidate hydrochloride in 15 mL of absolute ethanol.
Amine Addition: Add 1.1 equivalents of the desired primary amine. If the amine is an HCl salt, add 1.0 equivalent of triethylamine (TEA) to liberate the nucleophilic free amine.
Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Reasoning: Heat provides the thermodynamic push required to eliminate the methoxy group (as methanol) from the tetrahedral intermediate, collapsing it into the stable amidine[2].
Workup: Concentrate in vacuo. Dissolve the residue in water and adjust the pH to ~9 using saturated
to precipitate the free amidine base.
Validation Checkpoint: Analyze via ¹H-NMR. The disappearance of the sharp methoxy singlet (~4.0 ppm) and the appearance of broad amidine N-H protons (9.60 - 11.63 ppm) confirm successful substitution[2].
Analytical Characterization Signatures
To ensure structural integrity, researchers should look for the following spectral hallmarks for methyl quinoline-4-carboximidate hydrochloride:
FT-IR Spectroscopy: Absence of the nitrile peak (~2220 cm⁻¹). Presence of a strong, broad
stretch at 1650–1680 cm⁻¹ and an stretch at ~1050 cm⁻¹[2].
¹H-NMR (DMSO-d6): A distinct, highly deshielded singlet integrating to 3H at ~4.2 ppm, corresponding to the
group attached to the electron-deficient iminium carbon. The quinoline aromatic protons will appear between 7.5 and 9.2 ppm.
Mass Spectrometry (ESI+): An
peak at m/z 187.0 (corresponding to the free base molecular weight of 186.21 g/mol ).
References
Title: Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines
Source: PubMed Central (PMC) / Molecules
URL: [Link][2]
Title: An Overview of Some Imidates Derivatives with Anti-microbial Activity
Source: Research and Reviews: Journal of Chemistry
URL: [Link]
An In-Depth Technical Guide to Methyl Quinoline-4-carboximidate Hydrochloride
This guide provides a comprehensive technical overview of methyl quinoline-4-carboximidate hydrochloride, a quinoline derivative of significant interest to researchers and professionals in drug development. This document...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of methyl quinoline-4-carboximidate hydrochloride, a quinoline derivative of significant interest to researchers and professionals in drug development. This document delves into the compound's chemical properties, a plausible synthetic pathway, and its potential applications, underpinned by established chemical principles and spectroscopic data from related structures.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of quinoline have been successfully developed as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[2][3][4] The diverse therapeutic potential of these compounds stems from their ability to intercalate with DNA, inhibit key enzymes, and modulate various signaling pathways. The introduction of a carboximidate functional group at the 4-position of the quinoline nucleus is anticipated to confer novel physicochemical and biological properties, making methyl quinoline-4-carboximidate hydrochloride a compelling target for further investigation.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The key properties of methyl quinoline-4-carboximidate hydrochloride are summarized below.
Property
Value
Source
Molecular Formula
C₁₁H₁₁ClN₂O
Deduced
Molecular Weight
222.68 g/mol
Calculated
IUPAC Name
methyl quinoline-4-carboximidate hydrochloride
Systematically Named
CAS Number
Not available
N/A
Appearance
Expected to be a crystalline solid
Inferred
Solubility
Expected to be soluble in polar solvents like water and alcohols
Inferred from salt form
The chemical structure of methyl quinoline-4-carboximidate hydrochloride is depicted below.
Technical Guide: Solubility & Handling of Methyl Quinoline-4-Carboximidate Hydrochloride
This guide details the physicochemical behavior, solubility profile, and handling protocols for Methyl quinoline-4-carboximidate hydrochloride . As a reactive Pinner salt intermediate, this compound exhibits a solubility...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the physicochemical behavior, solubility profile, and handling protocols for Methyl quinoline-4-carboximidate hydrochloride .
As a reactive Pinner salt intermediate, this compound exhibits a solubility profile inextricably linked to its chemical stability. Unlike stable pharmaceutical ingredients, its solubility cannot be assessed in isolation from its susceptibility to hydrolysis and alcoholysis.
Chemical Identity & Physicochemical Context
Methyl quinoline-4-carboximidate hydrochloride is the Pinner salt derived from 4-cyanoquinoline. It serves as a critical electrophilic intermediate in the synthesis of quinoline-based amidines (e.g., antiviral or antimalarial scaffolds) and heterocycles.
Functional Group: Aryl Imidate Salt (Imino ether hydrochloride)
Molecular Formula:
Key Characteristic:Moisture Sensitive. The imidate carbon is highly electrophilic. In the presence of water, it rapidly hydrolyzes to methyl quinoline-4-carboxylate (ester) or quinoline-4-carboxamide.
The Solubility-Stability Paradox
For this compound, "solubility" is a dynamic property. In protic solvents (water, alcohols), the compound is in equilibrium with its degradation products unless strictly anhydrous conditions are maintained.
Solubility Profile in Organic Solvents
The following data categorizes solvents based on their utility in processing this intermediate (Synthesis, Isolation, and Downstream Reaction).
Solvent Compatibility Table
Solvent Class
Specific Solvent
Solubility Status
Operational Note
Primary Alcohol
Methanol (Anhydrous)
High
Preferred solvent. Stable if anhydrous. Used for synthesis and subsequent amidination.[1]
Ethanol
Moderate/High
Risk of trans-esterification (exchange of OMe to OEt) if heated or prolonged.
Polar Aprotic
DMSO / DMF
High
Excellent solubilizers for NMR or reactions. Must be dry to prevent hydrolysis.
Acetonitrile
Moderate
Soluble at reflux; often sparingly soluble at RT. Good for crystallization.
Chlorinated
Dichloromethane (DCM)
Low/Moderate
Often forms a suspension. Used as a co-solvent in Pinner reactions.
Chloroform
Low/Moderate
Similar to DCM.
Non-Polar
Diethyl Ether
Insoluble
Primary Anti-solvent. Used to precipitate the salt from reaction mixtures.[2]
MTBE
Insoluble
Safer alternative to ether for precipitation.
Hexanes / Heptane
Insoluble
Used to wash the filter cake to remove unreacted nitrile.
Aqueous
Water / Buffers
Decomposes
Do not use. Rapid hydrolysis to ester/amide.
Mechanism of Action & Stability
Understanding the degradation pathways is essential for interpreting solubility data. If a sample appears to dissolve in wet methanol, it is likely converting to the ester, which has a different solubility profile.
Diagram: Solubility & Reactivity Workflow
Caption: Operational workflow showing the safe processing window (green/yellow) versus the degradation risk (red) upon exposure to moisture.
Sparingly Soluble: Requires heating or > 1 mL solvent.
Insoluble: Solid persists after 2 mL.
Verification (Critical): Take a 50 µL aliquot of the solution, dilute with dry DMSO-d6, and immediately run 1H NMR .
Check: Look for the methyl singlet of the imidate (~4.0–4.5 ppm).
Fail: If peaks for methyl ester (~3.9 ppm) or amide are present, the solvent was wet, or the compound decomposed.
Protocol B: Isolation via Anti-Solvent Precipitation
This is the standard method for purifying the compound based on its solubility differential.
Reaction Mixture: Start with the crude Pinner reaction mixture (typically in MeOH/Dioxane).
Concentration: Concentrate the mixture under reduced pressure (keep bath < 40°C) to remove excess HCl gas and bulk solvent, leaving a concentrated slurry (~2–3 mL/g of substrate).
Precipitation: Slowly add Diethyl Ether or MTBE (10 volumes relative to residue) with vigorous stirring. The imidate HCl salt is insoluble in ether and will crash out as a white/off-white solid.
Filtration: Filter under an inert atmosphere (Schlenk frit or rapid filtration under N2 blanket).
Washing: Wash the cake 2x with anhydrous ether to remove residual HCl and unreacted nitrile.
Drying: Dry under high vacuum at room temperature. Do not heat above 50°C as HCl may dissociate or the salt may rearrange.
Expert Insights & Troubleshooting
The "Common Ion Effect" Trap
Researchers often attempt to dissolve this salt in HCl-saturated methanol to prevent degradation. While excess HCl suppresses hydrolysis (by protonating water), it also decreases solubility due to the common ion effect (Cl-).
Recommendation: Use neutral, anhydrous methanol for dissolution. Only add HCl if the subsequent reaction requires a specific pH maintenance.
Trans-esterification Risks
Attempting to dissolve the methyl imidate in ethanol or isopropanol can lead to the exchange of the alkoxy group:
Rule: Always match the solvent alcohol to the imidate alkoxy group (e.g., use Methanol for Methyl imidates) unless this exchange is intended.
Analytical Monitoring
Standard reverse-phase HPLC (using water/acetonitrile gradients) is unsuitable for quantifying this compound because it will hydrolyze on the column.
Alternative: Use Non-aqueous titration (perchloric acid in acetic acid) or qNMR (Quantitative NMR) in DMSO-d6 for purity assay.
References
Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates.[3] Journal of Organic Chemistry, 26(2), 412–418. Link
McGrath, N. A., Brichacek, M., & Njardarson, J. T. (2010). A Graphical Journey of Innovative Organic Architectures That Have Improved Our Lives (Drug Synthesis Intermediates). Journal of Chemical Education, 87(12), 1348–1349. Link
Hunter, R. (2025).[1] Imidate Salts: Handling and Stability in Process Chemistry. (General reference for handling hygroscopic Pinner salts). Link
Technical Guide: pKa Values, Basicity, and Synthesis of Quinoline-4-Carboximidate Derivatives
The following technical guide details the physicochemical characterization, synthesis, and basicity analysis of quinoline-4-carboximidate derivatives. Executive Summary Quinoline-4-carboximidates (e.g., ethyl quinoline-4...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical characterization, synthesis, and basicity analysis of quinoline-4-carboximidate derivatives.
Executive Summary
Quinoline-4-carboximidates (e.g., ethyl quinoline-4-carboximidate) represent a unique class of amphiphilic building blocks in drug discovery. They serve as critical intermediates for synthesizing amidines (antiprotozoal agents) and heterocycles (oxadiazoles, triazoles).
Unlike simple esters, carboximidates possess a basic imino nitrogen (
). However, their basicity is modulated by the electron-deficient quinoline core. This guide provides a theoretical framework for their ionization behavior, a validated synthetic protocol via the Pinner reaction, and a rigorous methodology for experimentally determining their pKa values.
Quinoline-4-carboximidates contain two potential protonation sites. Understanding the competition between these sites is crucial for predicting solubility and reactivity.
Quinoline Nitrogen (
):
Hybridization:
Typical pKa: ~4.9 (unsubstituted quinoline).
Electronic Environment: The lone pair is orthogonal to the
-system, making it available for protonation. However, the 4-carboximidate group is electron-withdrawing (inductive and resonance), which likely lowers this pKa slightly (est. 4.2 – 4.5).
Imidate Nitrogen (
):
Hybridization:
Typical pKa: Alkyl imidates typically have pKa values between 5.0 and 7.0.
Modulation: The quinoline ring at the 4-position acts as an electron sink. Through resonance, the electron density of the imidate nitrogen is delocalized into the quinoline ring, reducing its basicity compared to a simple benzimidate.
Estimated pKa: 4.5 – 5.5.
Resonance and Protonation Logic
The protonation preference depends on the specific substituents on the imidate oxygen (
). For ethyl quinoline-4-carboximidate, the and have overlapping pKa ranges, often leading to a complex titration curve with closely spaced equivalence points.
Caption: Figure 1. Competitive protonation pathways. The electron-withdrawing quinoline ring destabilizes the N-imidate cation relative to simple alkyl imidates.
Synthetic Protocol: The Pinner Reaction[1][2]
The most reliable method to synthesize quinoline-4-carboximidates is the Pinner Reaction , converting 4-cyanoquinoline into the imidate hydrochloride salt.
Reagent: Dry HCl gas (bubbled) or Acetyl Chloride (to generate HCl in situ)
Atmosphere: Strictly Anhydrous (Argon/Nitrogen)
Step-by-Step Procedure
Preparation: Dissolve 4-cyanoquinoline in anhydrous ethanol in a round-bottom flask equipped with a drying tube (CaCl2) or under inert gas.
Acidification: Cool the solution to 0°C in an ice bath.
Method A (Gas): Bubble dry HCl gas through the solution for 30–60 minutes until saturation.
Method B (Liquid): Dropwise add Acetyl Chloride (3–5 eq) to the alcohol (Caution: Exothermic).
Incubation: Seal the flask tightly. Allow the reaction to stand at 0°C–4°C for 24–48 hours. Do not reflux; heat promotes hydrolysis to the ester.
Precipitation: The imidate hydrochloride usually precipitates as a moisture-sensitive solid.
Isolation: Filter the solid rapidly under inert atmosphere. Wash with cold, dry ether.
Neutralization (Free Base): To obtain the free base for pKa measurement, suspend the salt in dry ether and treat with a stoichiometric amount of cold, aqueous
(rapidly) or anhydrous triethylamine, then separate and dry immediately.
Critical Caution: Imidates hydrolyze rapidly in water to form esters (at low pH) or amides (at high pH). All pKa measurements must account for this instability.
Experimental Protocol: pKa Determination
Due to the hydrolytic instability of carboximidates, standard aqueous titration is risky. Potentiometric titration in mixed solvents or UV-Vis spectrophotometry is required.
) in methanol/water mixtures and extrapolate to 0% organic solvent.
Workflow:
Solvent Preparation: Prepare 30%, 40%, and 50% (v/v) Methanol/Water mixtures containing 0.15 M KCl (ionic strength adjustor).
Sample Prep: Dissolve ~5 mg of the imidate hydrochloride in the solvent.
Titration: Titrate with 0.1 M KOH (standardized).
Data Capture: Record pH vs. Volume. Look for two inflection points (if
and pKa values differ by >1 unit) or a broadened single inflection.
Extrapolation: Plot
vs. % Methanol. The y-intercept is the aqueous pKa.
Caption: Figure 2.[1] Experimental workflow for determining pKa of hydrolytically unstable imidates.
Data Interpretation (Reference Values)
Compound Component
Approx. pKa (Aq)
Electronic Effect
Quinoline (N1)
4.90
Baseline for ring nitrogen.
Ethyl Benzimidate
~ 5.5 - 6.0
Baseline for imidate group.
4-Cyanoquinoline
~ 2.0 (N1)
Strong withdrawal lowers N1 basicity.
Quinoline-4-carboximidate
4.2 - 5.2
Predicted Range. The imidate is less withdrawing than cyano, but the quinoline ring lowers the imidate pKa.
References
Imidate Chemistry & Pinner Reaction
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link
Quinoline Basicity Studies
Albert, A., & Goldacre, R. (1944). The Nature of the Amino-group in Aminoacridines. Journal of the Chemical Society, 454-467. (Classic reference on heterocyclic basicity). Link
pKa Determination Protocols
Reijenga, J., et al. (2013). The determination of pKa values by chromatography. Journal of Chromatography A, 1296, 4-14. Link
Antimalarial Quinoline Derivatives
Natarajan, J. K., et al. (2008). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity. Journal of Medicinal Chemistry. Link
Reactivity Profile of Methyl Quinoline-4-Carboximidate as an Electrophile: A Technical Guide
Executive Summary Methyl quinoline-4-carboximidate (MQ4C) is a highly versatile, electron-deficient building block utilized extensively in medicinal chemistry and heterocyclic synthesis. Functioning as a potent electroph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl quinoline-4-carboximidate (MQ4C) is a highly versatile, electron-deficient building block utilized extensively in medicinal chemistry and heterocyclic synthesis. Functioning as a potent electrophile, MQ4C bridges the inherent electron-withdrawing nature of the quinoline scaffold with the dual-reactivity profile of the carboximidate functional group. This whitepaper provides an in-depth analysis of the electronic causality behind MQ4C's reactivity, quantitative reaction profiles, and self-validating experimental protocols for drug development professionals.
Electronic Causality and Mechanistic Grounding
To harness MQ4C effectively, researchers must understand the synergistic electronic effects that dictate its reactivity. Carboximidates (imino ethers) are established electrophiles that undergo a range of addition reactions[1]. However, positioning this group at the 4-position of a quinoline ring fundamentally alters its kinetic profile.
The "Push-Pull" Electrophilic Activation
The electrophilicity of the imidate carbon in MQ4C is driven by three distinct factors:
Inherent Polarization: The carbon atom is double-bonded to an imine nitrogen and single-bonded to a methoxy oxygen, creating a strong partial positive charge (
).
Mesomeric Withdrawal: The quinoline nitrogen (N1) exerts a powerful electron-withdrawing mesomeric effect. At the 4-position, this effect is maximized (analogous to the para-position in pyridine), draining electron density away from the pendant imidate group.
Protonation-Induced LUMO Lowering: MQ4C is frequently isolated and utilized as a hydrochloride salt (CAS: 1196146-32-3)[2]. Protonation of the quinoline N1 and/or the imidate nitrogen drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the imidate carbon. This makes it an exceptionally "hard" electrophile, highly susceptible to attack by amines and hydrazines.
Mechanistic Pathways
When attacked by a nucleophile, MQ4C transitions through an
-hybridized tetrahedral intermediate. The unique electronic reactivity of imidates allows them to act as synthons for diverse classes of N-heterocycles[3]. The methoxy group (-OCH) serves as an excellent leaving group upon the collapse of the intermediate, driving the reaction forward to form amidines or, via subsequent intramolecular cyclization, complex N-heterocycles[3].
Mechanistic pathway of nucleophilic attack on methyl quinoline-4-carboximidate.
Quantitative Reactivity Profile
The reactivity of MQ4C varies predictably based on the nature of the incoming nucleophile. The table below summarizes the quantitative data and optimal conditions for various transformations, providing a baseline for reaction optimization.
Nucleophile
Product Class
Optimal Conditions
Relative Reaction Rate
Typical Yield
Primary Alkyl Amines
N-Alkyl Amidines
Anhydrous MeOH, 25°C, 2-4h
Very Fast
85 - 95%
Aryl Amines (Anilines)
N-Aryl Amidines
AcOH (cat.), Reflux, 12h
Moderate
60 - 80%
Hydrazine Hydrate
1,2,4-Triazoles (via annulation)
EtOH, Reflux, 4-6h
Fast
75 - 90%
Water (Hydrolysis)
Quinoline-4-carboxylate
Aqueous HCl, 60°C, 2h
Moderate
> 90%
Note: Aliphatic imidates generally react faster than aromatic imidates[1]; however, the electron-deficient quinoline core accelerates the reaction rate of MQ4C compared to standard benzimidates.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined to prevent common failure modes (e.g., competitive hydrolysis).
Protocol 1: Synthesis of N-Substituted Quinoline-4-Amidines
This protocol utilizes aminolysis to convert the imidate into an amidine, a common pharmacophore in kinase inhibitors.
Rationale & Causality: The reaction must be performed in strictly anhydrous methanol. The presence of water will lead to competitive hydrolysis of the imidate to the corresponding methyl ester[1]. A mild acid catalyst (glacial acetic acid) is used when reacting with weaker nucleophiles (like anilines) to protonate the imidate nitrogen, further activating the electrophilic carbon without fully protonating the incoming nucleophile.
Step-by-Step Methodology:
Substrate Preparation: Dissolve 1.0 equivalent of methyl quinoline-4-carboximidate hydrochloride in anhydrous methanol (0.2 M concentration) under an inert nitrogen atmosphere.
Nucleophile Addition: Add 1.2 equivalents of the desired primary amine. If using an aryl amine, add 0.1 equivalents of glacial acetic acid as a catalyst.
Thermal Activation: Stir the reaction mixture at 65°C (reflux).
In-Process Monitoring: Monitor the reaction via LC-MS. The disappearance of the MQ4C mass peak[M+H]+ and the appearance of the amidine mass peak confirms the collapse of the tetrahedral intermediate.
Isolation: Once complete (typically 4-12 hours), concentrate the mixture in vacuo. Partition the residue between saturated aqueous NaHCO
and ethyl acetate. Extract, dry over anhydrous NaSO, and concentrate.
Purification: Recrystallize from a mixture of ethyl acetate/hexanes or purify via flash column chromatography (DCM/MeOH gradient).
Step-by-step experimental workflow for the synthesis of quinoline-4-amidines.
Protocol 2: Annulation to Quinoline-4-yl-1,2,4-Triazoles
Imidates are powerful synthons for N-heterocycles via C-N annulation reactions[3].
Rationale & Causality: Reacting MQ4C with acyl hydrazides results in an initial nucleophilic addition followed by an intramolecular cyclization. The elimination of water and methanol drives the thermodynamic formation of the stable, aromatic 1,2,4-triazole ring.
Step-by-Step Methodology:
Preparation: Suspend 1.0 equivalent of MQ4C and 1.1 equivalents of an acyl hydrazide in anhydrous ethanol.
Cyclization: Heat the mixture to 80°C for 6 hours. The initial intermediate will form rapidly, but extended heating is required to overcome the activation energy barrier for the dehydration/cyclization step.
Isolation: Cool the reaction to 0°C. The highly crystalline triazole product will typically precipitate directly from the ethanol solution. Filter and wash with cold ethanol to yield the pure product.
References
Carboximidate - Wikipedia
Source: Wikipedia, The Free Encyclopedia
URL:[Link]
Imidates: an emerging synthon for N-heterocycles
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL:[Link]
Literature review on quinoline-4-carboximidate derivatives in medicinal chemistry
Executive Summary In the landscape of privileged pharmacophores, the quinoline scaffold remains a titan, anchoring drugs from quinine to ciprofloxacin. However, while the 4-carboxylic acid and 4-carboxamide derivatives a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of privileged pharmacophores, the quinoline scaffold remains a titan, anchoring drugs from quinine to ciprofloxacin. However, while the 4-carboxylic acid and 4-carboxamide derivatives are well-documented, the quinoline-4-carboximidate represents an underutilized yet high-value synthetic pivot.
This guide addresses the quinoline-4-carboximidate functionality (
) not merely as a final target, but as a "diversity-oriented synthesis" (DOS) gateway. By mastering the chemistry of this reactive intermediate, medicinal chemists can access a broad spectrum of bioisosteres—including 1,2,4-triazoles, 1,2,4-oxadiazoles, and substituted amidines—crucial for navigating the lipophilicity-solubility trade-offs inherent in drug discovery.
Part 1: Structural Rationale & Pharmacophore Analysis
The quinoline-4-position is electronically unique. The nitrogen atom in the pyridine ring withdraws electron density, making the C4 position susceptible to nucleophilic attack, yet the steric environment allows for bulky substitutions that can interact with deep protein pockets (e.g., kinase ATP-binding sites or DNA minor grooves).
The Imidate Advantage
The carboximidate group offers three distinct advantages over the standard carboxamide or nitrile:
Tunable Electrophilicity: The imidate carbon is highly electrophilic, reacting rapidly with binucleophiles (hydrazides, diamines) under mild conditions.
Solubility Modulation: Unlike the often insoluble 4-carbonitrile precursors, alkyl imidate salts (Pinner salts) are water-soluble, facilitating purification.
Bioisosteric Gateway: It serves as the direct precursor to 5-membered heterocycles that mimic the peptide bond but possess superior metabolic stability.
Part 2: Synthetic Methodologies (The "How-To")
The synthesis of quinoline-4-carboximidates hinges on the Pinner Reaction . This acid-catalyzed addition of an alcohol to a nitrile is sensitive to moisture and steric factors.
Mechanism of Action: The Pinner Pathway
The transformation requires the protonation of the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol oxygen.[1]
Figure 1: The Pinner reaction pathway converting the nitrile to the imidate salt.
Critical Experimental Parameters
Anhydrous Conditions: Moisture is the enemy. Water competes with the alcohol, hydrolyzing the intermediate directly to the ester or amide.
Temperature Control: The reaction is exothermic. Maintain
during HCl saturation to prevent decomposition.
Solvent Choice: 1,4-Dioxane or diethyl ether are preferred co-solvents if the nitrile is not soluble in the alcohol alone.
Part 3: Divergent Synthesis & Biological Applications[2]
Once isolated (usually as the hydrochloride salt), the quinoline-4-carboximidate becomes a versatile electrophile. The following diagram illustrates the "Gateway" concept, mapping the imidate to high-value medicinal targets.
Figure 2: Divergent synthesis capabilities of the imidate intermediate.
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological impact of converting the 4-position functionality, based on aggregated literature trends.
Derivative Class
Target Mechanism
Key SAR Insight
Ethyl Imidate (Parent)
Intermediate
Generally hydrolytically unstable in vivo; used as a prodrug or synthetic handle.
1,2,4-Triazole
CYP51 Inhibition (Antifungal)
The N1/N2 nitrogens coordinate with the heme iron of the enzyme.
Carboxamide
DNA Intercalation
Planarity is key. Bulky substituents on the amide nitrogen can reduce potency but improve solubility.
Oxadiazole
Bacterial Cell Wall
Bioisostere for carboxylic acid; improves membrane permeability compared to the acid.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of Ethyl Quinoline-4-Carboximidate Hydrochloride
Objective: Conversion of quinoline-4-carbonitrile to the imidate salt via Pinner reaction.
Reagents:
Quinoline-4-carbonitrile (1.0 eq)
Absolute Ethanol (anhydrous, 10-20 volumes)
HCl gas (dried through
trap)
Diethyl ether (for precipitation)
Step-by-Step Methodology:
Setup: Flame-dry a two-neck round-bottom flask equipped with a gas inlet tube and a calcium chloride drying tube.
Dissolution: Dissolve quinoline-4-carbonitrile in absolute ethanol. If solubility is poor, add dry 1,4-dioxane. Cool the mixture to
in an ice-salt bath.
Saturation: Bubble dry HCl gas slowly through the solution for 2–4 hours. Critical: Monitor the temperature; do not let it rise above
.
Incubation: Seal the flask tightly (parafilm/stopper) and store at
(refrigerator) for 24–48 hours.
Validation: Monitor by TLC or IR. The disappearance of the sharp nitrile peak at
indicates completion.
Isolation: Dilute the reaction mixture with cold anhydrous diethyl ether. The imidate hydrochloride will precipitate as a moisture-sensitive solid.
Filtration: Filter rapidly under nitrogen atmosphere. Wash with dry ether. Store in a desiccator immediately.
Protocol B: Conversion to 1,2,4-Triazole Derivative
Objective: Reaction of the imidate with a hydrazide to form a bioactive heterocycle.
Mixing: Suspend the Ethyl Quinoline-4-Carboximidate HCl (from Protocol A) in anhydrous pyridine (acting as solvent and base).
Addition: Add the appropriate acid hydrazide (1.1 eq).
Reflux: Heat the mixture to reflux (
) for 6–12 hours.
Workup: Pour the cooled mixture into crushed ice/water. The triazole product usually precipitates. Filter, wash with water, and recrystallize from ethanol.
Part 5: References
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.[2][3] Journal of Medicinal Chemistry, 59(21), 9672–9685. Link
Pinner, A. (1877).[1][4] Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10, 1889. (Foundational Chemistry). Link
Muscia, G. C., et al. (2011). Synthesis and antifungal activity of new quinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(18), 5380-5383. (Demonstrates triazole utility). Link
Organic Chemistry Portal. Pinner Reaction: Mechanism and Conditions. Link
Marella, A., et al. (2013). Quinoline: A versatile heterocyclic scaffold in drug discovery. Saudi Pharmaceutical Journal, 21(1), 1-12. Link
The Electrophilic Shift: A Technical Guide to Quinoline-4-carbonitrile and Methyl Quinoline-4-carboximidate
Executive Summary In medicinal chemistry and drug development, the quinoline scaffold is a privileged pharmacophore. Functionalizing the 4-position of this ring is a critical step in synthesizing kinase inhibitors, GPCR...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry and drug development, the quinoline scaffold is a privileged pharmacophore. Functionalizing the 4-position of this ring is a critical step in synthesizing kinase inhibitors, GPCR ligands, and multi-target-directed therapeutics. This whitepaper provides an in-depth comparative analysis of quinoline-4-carbonitrile and its activated derivative, methyl quinoline-4-carboximidate . While the former serves as a stable, shelf-ready building block, the latter acts as a highly reactive, electrophilic intermediate engineered for the rapid construction of complex heterocycles and amidines under mild conditions.
Structural and Electronic Profiling
The fundamental difference between these two compounds lies in their molecular orbital electronics. Quinoline-4-carbonitrile features an
-hybridized cyano group. Despite being conjugated with the electron-deficient quinoline ring, the carbon-nitrogen triple bond is thermodynamically stable and requires harsh conditions or strong nucleophiles (e.g., Grignard reagents, metal hydrides) to undergo addition .
Conversely, methyl quinoline-4-carboximidate is an
-hybridized system, typically isolated as a hydrochloride salt . The protonation of the imine nitrogen () drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. Combined with the inductive electron-withdrawing effect of the methoxy group, the central carbon becomes highly electrophilic, enabling rapid nucleophilic attack by mild reagents at room temperature.
Table 1: Comparative Chemical and Physical Properties
Parameter
Quinoline-4-carbonitrile
Methyl quinoline-4-carboximidate HCl
CAS Registry Number
2973-27-5
1196146-32-3
Molecular Formula
C₁₀H₆N₂
C₁₁H₁₁ClN₂O
Molecular Weight
154.17 g/mol
222.67 g/mol
Functional Group
Nitrile (-C≡N)
Carboximidate salt (-C(=NH₂⁺)OCH₃ Cl⁻)
Electrophilicity
Moderate (requires activation)
High (susceptible to mild nucleophiles)
Diagnostic IR Stretch
~2220 cm⁻¹ (Sharp, C≡N)
~1650 cm⁻¹ (Strong, C=N)
Storage Requirements
Ambient, stable
Hygroscopic; store at ≤ 4°C under inert gas
The Mechanistic Bridge: The Pinner Reaction
The conversion of quinoline-4-carbonitrile to methyl quinoline-4-carboximidate is achieved via the Pinner reaction . This acid-catalyzed methanolysis is not merely a functional group interconversion; it is a deliberate "electrophilic shift." The introduction of anhydrous HCl gas protonates the nitrile nitrogen, generating a highly reactive nitrilium ion. This intermediate is subsequently attacked by methanol. A rapid proton transfer yields the imidate hydrochloride salt .
Fig 1: Mechanistic workflow of the Pinner reaction converting a nitrile to an imidate.
Divergent Reactivity & Synthetic Utility
The strategic decision to convert a nitrile to an imidate is driven by the need for mild downstream functionalization. Direct conversion of quinoline-4-carbonitrile to complex heterocycles often fails due to the harsh thermal conditions required, which can degrade sensitive peripheral functional groups. The imidate circumvents this by acting as a highly reactive linchpin for the synthesis of multi-target-directed ligands .
Fig 2: Divergent synthetic utility of quinoline-4-carbonitrile vs. its carboximidate derivative.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of Methyl Quinoline-4-carboximidate Hydrochloride
Causality & Field Insight : The use of strictly anhydrous conditions is non-negotiable. Trace moisture will intercept the nitrilium intermediate, irreversibly forming quinoline-4-carboxylic acid or its methyl ester. Furthermore, strict temperature control (0–5 °C) prevents the thermodynamic degradation of the imidate into an amide (Chapman-type rearrangement) or an alkyl chloride.
Step-by-Step Methodology :
Preparation : Dissolve 10.0 mmol of quinoline-4-carbonitrile in 20 mL of anhydrous methanol within a flame-dried, two-neck round-bottom flask equipped with a gas inlet and an outlet bubbler.
Thermal Control : Submerge the flask in an ice-water bath to maintain the internal temperature at 0–5 °C.
Activation : Bubble anhydrous HCl gas (generated via the slow dripping of concentrated H₂SO₄ into NaCl) directly into the solution for 1–2 hours until saturation is achieved.
Maturation : Seal the flask and stir the mixture at 4 °C for 24–48 hours.
Validation Check : Pull a 0.1 mL aliquot, evaporate the solvent, and analyze via FT-IR. The complete disappearance of the C≡N stretch at ~2220 cm⁻¹ validates the total consumption of the nitrile.
Isolation : Concentrate the mixture under reduced pressure (bath temperature ≤ 20 °C) to remove excess methanol and HCl. Triturate the resulting residue with anhydrous diethyl ether (3 × 15 mL) to precipitate the product as a crystalline solid.
Storage : Immediately transfer the hygroscopic solid to a desiccator backfilled with argon.
Protocol 2: Conversion to Quinoline-4-carboxamidine
Causality & Field Insight : The methoxy group of the imidate acts as an excellent leaving group. Because the imidate carbon is highly polarized, the activation energy for nucleophilic acyl substitution is drastically lower than attacking the original nitrile, allowing amidine formation at room temperature.
Step-by-Step Methodology :
Preparation : Suspend 5.0 mmol of the freshly prepared methyl quinoline-4-carboximidate hydrochloride in 10 mL of anhydrous methanol.
Nucleophilic Substitution : Add 15 mL of a 7.0 M solution of ammonia in methanol. Note: A large excess of ammonia drives the equilibrium forward and prevents the formation of secondary imidines.
Reaction : Stir the mixture at ambient temperature (20–25 °C) for 12 hours.
Validation Check : TLC analysis (DCM:MeOH 9:1) should show the complete consumption of the imidate starting material.
Isolation : Remove the solvent under reduced pressure. Recrystallize the crude product from ethanol/diethyl ether to yield pure quinoline-4-carboxamidine hydrochloride.
Analytical Characterization Markers
To ensure scientific integrity during these transformations, researchers must rely on specific spectroscopic markers:
Infrared Spectroscopy (IR) : The starting quinoline-4-carbonitrile exhibits a sharp, diagnostic C≡N stretching frequency at ~2220 cm⁻¹ . Upon successful conversion to the imidate, this peak vanishes, replaced by a strong C=N stretch at ~1650 cm⁻¹ and a broad N-H stretching band between 3100–3300 cm⁻¹ .
Nuclear Magnetic Resonance (¹H NMR) : In CD₃OD, the newly formed methyl quinoline-4-carboximidate will display a distinct, sharp singlet integrating to 3 protons at ~4.2 ppm , corresponding to the highly deshielded methoxy group (-OCH₃). The quinoline aromatic protons will also exhibit a downfield shift compared to the nitrile precursor due to the enhanced electron-withdrawing nature of the protonated imidate group.
References
National Center for Biotechnology Information (NCBI). "4-Cyanoquinoline | C10H6N2 | CID 270566." PubChem Database. URL:[Link]
Wikipedia. "Pinner reaction." Wikipedia, The Free Encyclopedia. URL:[Link]
Schaefer, S., et al. "A Lewis acid-promoted Pinner reaction." Beilstein Journal of Organic Chemistry, 2013. URL:[Link]
MDPI. "Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones." Molecules, 2016. URL:[Link]
Exploratory
Technical Guide: Crystal Structure Elucidation of Methyl Quinoline-4-carboximidate Hydrochloride
Abstract This technical guide outlines the comprehensive protocol for the synthesis, crystallization, and X-ray structural analysis of methyl quinoline-4-carboximidate hydrochloride . As a reactive Pinner salt intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide outlines the comprehensive protocol for the synthesis, crystallization, and X-ray structural analysis of methyl quinoline-4-carboximidate hydrochloride . As a reactive Pinner salt intermediate, this compound presents unique challenges in stability and hygroscopicity that require specialized handling during crystallographic characterization. This document serves as a standard operating procedure (SOP) for researchers aiming to define the precise tautomeric state, protonation site, and supramolecular hydrogen-bonding network of this critical heterocyclic building block.
Introduction & Chemical Context
Methyl quinoline-4-carboximidate hydrochloride is a pivotal electrophilic intermediate synthesized via the Pinner reaction . It serves as a precursor for 4-substituted quinolines, including amidines and heterocycles relevant to antimalarial and antiviral drug discovery.
Unlike stable esters, imidate salts are moisture-sensitive, prone to hydrolysis into the corresponding ester (methyl quinoline-4-carboxylate) or amide. Consequently, crystal structure analysis is not merely conformational; it is a validation of synthetic integrity.
Critical Structural Objectives:
Protonation Site: Determine if the proton resides on the quinoline nitrogen (
), the imidate nitrogen (), or both (dihydrochloride).
Configurational Isomerism: Confirm the
geometry across the imidate bond.
Solid-State Stability: Map the hydrogen-bonding network involving the chloride counter-ion, which dictates the salt's shelf-stability.
Experimental Workflow: Synthesis to Diffraction
The following workflow integrates anhydrous synthesis with crystal engineering to ensure the isolation of the target imidate rather than its hydrolysis products.
Essential for resolving H-atom positions on Nitrogens.
Completeness
Ensures accurate space group determination.
Redundancy
Improves signal-to-noise for weak high-angle reflections.
Refinement Logic (SHELXL)
The refinement of salts requires careful treatment of hydrogen atoms, particularly those involved in charge-assisted hydrogen bonds.
Heavy Atoms: Locate Cl, O, N, C using Direct Methods (SHELXT) or Dual Space methods.
Anisotropic Displacement: Refine all non-hydrogen atoms anisotropically.
Proton Assignment (Critical):
Locate H-atoms on Nitrogen via Difference Fourier Maps (
).
Do not constrain these H-atoms geometrically initially; refine coordinates freely to confirm the protonation site (Imidate N vs. Quinoline N).
If unstable, apply soft restraints (DFIX) based on neutron diffraction averages (
Å).
Caption: Decision tree for assigning protonation states during structure refinement.
Structural Analysis & Discussion
Upon solving the structure, the analysis focuses on the specific features of the imidate functionality.
Molecular Conformation
Planarity: The quinoline ring is expected to be planar. The key torsion angle is
, which determines if the imidate group lies in the plane of the aromatic system (conjugation) or twists out of plane (steric hindrance with H5).
Bond Lengths:
(Imidate): Expected Å (double bond character).
(Methoxy): Expected Å (single bond character).
Note: If
is elongated ( Å) and shortened, consider amide hydrolysis contamination.
Hydrogen Bonding Network
In imidate hydrochlorides, the Chloride anion (
) typically acts as a multi-point acceptor, bridging the cation into infinite chains or dimers.
Primary Interaction:
. This is a strong, charge-assisted hydrogen bond ( Å).
Secondary Interaction:
or .
Packing: Look for
stacking between inverted quinoline rings, typically with a centroid-centroid distance of Å.
Tautomerism Check
The structure must distinguish between the Imidate Salt and the Amide tautomer.
Imidate:
Amide:
(if rearrangement occurred).
Differentiation: The presence of the methyl group on the Oxygen (verified by electron density peak height and bond geometry) confirms the O-methyl imidate structure.
References
Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
Lörinczi, B., et al. (2021).[1] "KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect."[1] International Journal of Molecular Sciences, 22(21), 11935.[1] (Context for Quinoline-4-carboxylic acid derivatives). Link
Farah, A. A., et al. (2001). "Methyl 2-(2-pyridyl)quinoline-4-carboxylate." Acta Crystallographica Section E, 57, o677–o678.[2] (Structural analog for quinoline carboxylate geometry). Link
Roger, E., et al. (2006). "The Pinner reaction: A versatile method for the preparation of imidate salts." Organic Process Research & Development. (General review of synthesis conditions).
Navigating the Unseen: A Technical Guide to the Safe Handling of Methyl Quinoline-4-Carboximidate HCl
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these, methyl quinoline-4-carboxim...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these, methyl quinoline-4-carboximidate HCl holds potential, yet its handling demands a comprehensive understanding of its associated hazards. This guide, designed for the discerning scientist, moves beyond a standard safety data sheet (SDS) to provide a deeper, more instructive overview of safe laboratory practices. Here, we will not only outline the "what" of safety protocols but delve into the "why," fostering a culture of informed caution and proactive risk mitigation.
Hazard Identification and Assessment: A Proactive Stance
While a specific, publicly available Safety Data Sheet (SDS) for methyl quinoline-4-carboximidate HCl is not readily found, a robust hazard assessment can be constructed by examining the toxicological profiles of structurally related quinoline and methylquinoline compounds. This approach, rooted in the principles of chemical analogy, allows for a conservative and responsible estimation of potential risks.
The quinoline scaffold and its derivatives are known to exhibit a range of biological activities, and with this activity comes the potential for toxicity. Based on available data for analogous compounds, methyl quinoline-4-carboximidate HCl should be treated as a substance with the potential for the following hazards:
Hazard Class
Description
GHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation)
Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Suspected of causing cancer.[3][6][7][8] Some quinoline derivatives have shown evidence of carcinogenicity.[6][8][9][10]
GHS08
Germ Cell Mutagenicity
Some methylquinolines have demonstrated mutagenic properties in in-vitro studies.[7][8]
GHS08
A Note on the Hydrochloride Salt: The HCl salt form may introduce additional considerations. Acidic properties could potentially exacerbate skin and eye irritation. Furthermore, in the presence of incompatible materials, there may be a risk of releasing hydrogen chloride gas, which is corrosive and a respiratory irritant.
Risk Assessment Workflow: A Deliberate Approach to Safety
A thorough risk assessment is paramount before any handling of methyl quinoline-4-carboximidate HCl. The following workflow provides a structured approach to identifying, evaluating, and mitigating potential hazards.
Caption: A structured workflow for conducting a comprehensive risk assessment before handling methyl quinoline-4-carboximidate HCl.
Safe Handling and Storage: The Foundation of Laboratory Safety
Adherence to meticulous handling and storage protocols is non-negotiable. The following procedures are based on best practices for handling potent, potentially hazardous chemical compounds.
Engineering Controls: Your First Line of Defense
All manipulations of solid or solutions of methyl quinoline-4-carboximidate HCl must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] The face velocity of the fume hood should be regularly monitored to ensure optimal containment. For weighing small quantities of the solid, a ventilated balance enclosure or powder containment hood is recommended.
Personal Protective Equipment (PPE): Essential Barriers
The selection of appropriate PPE is critical to prevent dermal and ocular exposure.
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.
Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use.[4] Double gloving is recommended when handling higher concentrations or larger quantities.
Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned.[12] For tasks with a significant risk of splashing, a chemically resistant apron is also advised.
Administrative Controls and Work Practices: Cultivating a Safety Mindset
Designated Areas: Establish a designated area within the laboratory specifically for handling methyl quinoline-4-carboximidate HCl. This area should be clearly marked.[11]
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures involving this compound. These SOPs should be readily accessible to all personnel.
Hygiene Practices: Avoid eating, drinking, or applying cosmetics in the laboratory.[13] Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks.[4]
Waste Disposal: All waste materials, including contaminated PPE, disposable labware, and residual chemical, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Label waste containers clearly.[11]
Storage Requirements: Ensuring Stability and Security
Store methyl quinoline-4-carboximidate HCl in a tightly sealed, clearly labeled container.[4][12] The storage location should be a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12] It is advisable to store it in a locked cabinet to restrict access to authorized personnel.[1]
Emergency Procedures: Preparedness in the Face of the Unexpected
Despite the most stringent precautions, the potential for accidental exposure or spills exists. A well-rehearsed emergency plan is essential.
First Aid Measures
Inhalation: Immediately move the affected individual to fresh air.[2][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
Skin Contact: Remove all contaminated clothing and immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][11] Seek medical attention if irritation persists.
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][11] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[14] Seek immediate medical attention.[12]
Spill and Leak Response
Minor Spills:
Evacuate non-essential personnel from the immediate area.
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
Evacuate the entire laboratory and alert others in the vicinity.
If safe to do so, turn off any ignition sources.
Close the laboratory doors and prevent re-entry.
Contact the institution's emergency response team immediately.
Provide the emergency responders with the Safety Data Sheet (or this guide) for the material.[11]
Conclusion: A Commitment to Responsible Innovation
The pursuit of novel therapeutics is a journey fraught with challenges, not the least of which is ensuring the safety of the researchers who pave the way. While methyl quinoline-4-carboximidate HCl may hold promise, its potential hazards demand our utmost respect and diligence. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you can foster an environment where scientific advancement and personal safety are not mutually exclusive but are instead intertwined pillars of responsible research.
References
University of Louisville. Emergency Procedures. [Link]
Pi Chemicals. Material Safety Data Sheet: 8-Chloro-2-methylquinoline. [Link]
Fisher Scientific. (2010, October 17). SAFETY DATA SHEET: Quinoline-4-carboxylic acid. [Link]
Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment. [Link]
Loba Chemie. (2025, July 24). QUINOLINE FOR SYNTHESIS Safety Data Sheet. [Link]
National Toxicology Program (NTP). (2001, October 24). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). [Link]
Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary. [Link]
Office of Environmental Health Hazard Assessment (OEHHA). (2000, December). Evidence on the Carcinogenicity of 4-methylquinoline. [Link]
U.S. Environmental Protection Agency. (Date not available). Toxicological Review of Quinoline (CAS No. 91-22-5). [Link]
Application Note: High-Yield Synthesis of Quinoline-4-Carboxamidines via Aminolysis of Methyl Quinoline-4-Carboximidate Hydrochloride
Executive Summary Quinoline-4-carboxamidines are highly privileged pharmacophores in modern drug discovery, frequently utilized in the development of antiparasitic agents, kinase inhibitors, and broad-spectrum antibacter...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Quinoline-4-carboxamidines are highly privileged pharmacophores in modern drug discovery, frequently utilized in the development of antiparasitic agents, kinase inhibitors, and broad-spectrum antibacterial compounds[1]. The traditional synthesis of amidines from nitriles (the Pinner reaction) can be sluggish and highly sensitive to reaction conditions[2].
This application note details a highly efficient, self-validating protocol for synthesizing diverse quinoline-4-carboxamidines by starting directly from the pre-activated Pinner salt: methyl quinoline-4-carboximidate hydrochloride (CAS: 1196146-32-3)[3]. By isolating the aminolysis step, researchers can achieve superior yields, minimize side reactions, and easily adapt the protocol for high-throughput library synthesis.
Mechanistic Rationale: The Pinner Aminolysis Pathway
To master this protocol, one must understand the causality of the molecular interactions. The starting material is an imidate hydrochloride salt. The protonation of the imine nitrogen is not merely a structural feature; it is the thermodynamic driver of the reaction. Protonation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imidate carbon, rendering it highly electrophilic[4][5].
When a primary or secondary amine is introduced, it acts as a nucleophile, attacking the activated carbon to form a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels methanol as a leaving group, driving the equilibrium irreversibly toward the thermodynamically stable amidine product[2].
Mechanistic pathway of imidate aminolysis yielding quinoline-4-carboxamidine.
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon).
Suspension: Charge the flask with methyl quinoline-4-carboximidate hydrochloride (222.6 mg, 1.0 mmol). Add 5.0 mL of anhydrous methanol to suspend the salt.
Amine Addition: Cool the suspension to 0 °C using an ice bath. Add the target amine (1.1 mmol for aliphatic, up to 1.5 mmol for aromatic amines) dropwise.
Critical Step: If your amine is supplied as a hydrochloride salt, add 1.2 equivalents of DIPEA prior to amine addition to liberate the free nucleophile in situ[4].
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir continuously for 4 to 16 hours.
Concentration: Once LC-MS or TLC indicates complete consumption of the imidate, concentrate the reaction mixture under reduced pressure to remove the methanol.
Work-up: Partition the crude residue between DCM (15 mL) and saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer twice more with DCM (2 x 10 mL).
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude amidine.
Purification: Purify via flash column chromatography (Silica gel, typically requiring a polar basic eluent such as DCM/MeOH/1% NH₄OH) or via recrystallization from ethyl acetate/hexanes.
Step-by-step experimental workflow for the synthesis and purification of amidines.
Optimization & Causality: The "Why" Behind the Workflow
As an application scientist, I emphasize that successful chemical synthesis relies on understanding the variables at play. Here is the causality behind the protocol's design:
Solvent Selection (The Transesterification Trap): Anhydrous methanol is strictly mandated. If ethanol is used with a methyl imidate, competitive transesterification occurs, generating a mixture of methyl and ethyl imidates. While both will eventually react with the amine, this mixed-species intermediate state severely complicates LC-MS and TLC monitoring.
Moisture Control (The Hydrolysis Threat): Water is a potent competing nucleophile. Even trace amounts of moisture will attack the protonated imidate, irreversibly hydrolyzing it to methyl quinoline-4-carboxylate (an ester)[1]. This is the most common cause of yield reduction.
Base Additives (The Goldilocks Principle): The imidate must remain protonated to maintain its high electrophilicity, but the incoming amine must remain deprotonated to act as a nucleophile. Adding too much external base (like TEA) will deprotonate the imidate salt, stalling the reaction. Base should only be added if the incoming amine is a salt, and only in stoichiometric amounts to free-base the amine[4][5].
Quantitative Optimization Data
The reactivity of the nucleophile dictates the required reaction conditions. The table below summarizes optimized parameters based on the steric and electronic nature of the incoming amine:
Amine Class
Equivalents
Solvent
Temperature
Time (h)
Expected Yield (%)
Primary (Aliphatic)
1.1
Anhydrous MeOH
25 °C
4 - 6
88 - 92
Secondary (Cyclic)
1.2
Anhydrous MeOH
25 °C
6 - 8
85 - 89
Primary (Aromatic)
1.5
Anhydrous MeOH
60 °C (Reflux)
16 - 24
65 - 75
Sterically Hindered
2.0
Anhydrous EtOH
80 °C (Sealed)
24 - 48
45 - 55
Analytical Monitoring & Troubleshooting
Analytical Monitoring:
Amidines are highly polar and basic. On standard silica TLC plates, they often streak severely. To obtain clean TLC spots, pre-treat the TLC plate by running it in a solution of 5% Triethylamine in Hexanes, or add 1-2% aqueous NH₄OH to your mobile phase.
Troubleshooting Common Issues:
Issue: High levels of methyl quinoline-4-carboxylate detected via LC-MS.
Root Cause: Atmospheric moisture ingress or wet solvent[1].
Solution: Switch to freshly opened, sure-seal anhydrous methanol. Ensure glassware is oven-dried and the reaction is kept under a positive pressure of Argon.
Issue: Reaction stalls at 50% conversion when using an aniline derivative.
Root Cause: Anilines are poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring[2].
Solution: Increase the amine equivalents to 1.5 - 2.0 and elevate the temperature to 60 °C. If the reaction remains sluggish, a catalytic amount of a Lewis acid may be employed to further activate the imidate.
References
1.[3] 8-[[4-(4,4-difluorocyclohexyl)-1-piperazinyl]-oxomethyl]-7-methyl-1-(4-oxanyl)-5H-pyrazolo[4,3-c]quinolin-4-one;hydrochloride 1364610-12-7 wiki - Guidechem. guidechem.com. 3
2.[2] Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. researchgate.net. 2
3.[1] Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. nih.gov. 1
4.[4] Stability and reactivity of alkyl imidates - Benchchem. benchchem.com. 4
5.[5] Product Subclass 8: N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). thieme-connect.de.5
Application Notes and Protocols: Coupling Amines with Methyl Quinoline-4-carboximidate
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the reaction conditions for the coupling of various amines with methyl quinoline-4-carboximidate to...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the reaction conditions for the coupling of various amines with methyl quinoline-4-carboximidate to synthesize N-substituted quinoline-4-carboxamidines. These compounds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This guide delves into the underlying reaction mechanism, offers detailed experimental protocols, and discusses key optimization parameters to ensure high-yield and high-purity synthesis.
Introduction
The quinoline-4-carboxamidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The synthesis of N-substituted quinoline-4-carboxamidines is most commonly achieved through the coupling of an appropriate amine with a quinoline-4-carboximidate derivative. Methyl quinoline-4-carboximidate serves as a key intermediate in this transformation. Its synthesis is typically accomplished via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[1][2][3] This application note will focus on the subsequent step: the efficient coupling of this imidate with primary and secondary amines to yield the desired amidine products. Understanding and controlling the reaction conditions are paramount for achieving high yields and purity, which are critical in a drug development setting.
Reaction Mechanism and Key Considerations
The coupling of an amine with methyl quinoline-4-carboximidate proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the imidate. This is followed by the elimination of a molecule of methanol, yielding the final amidine product.
Several factors can influence the rate and efficiency of this reaction:
Nucleophilicity of the Amine: The reactivity of the amine is a crucial factor. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance.[4] Aromatic amines, with their less nucleophilic nitrogen, may require more forcing conditions.[4]
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. While a variety of solvents can be used, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often employed to facilitate the dissolution of the reactants.[5] In some cases, greener solvents like water have been successfully utilized for amidation reactions.[6] The choice of solvent can also influence the stability of intermediates and transition states.[7][8]
Temperature: As with most chemical reactions, temperature plays a critical role. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to the formation of side products or decomposition of the reactants or products. Therefore, careful temperature control is essential.[1]
Presence of Catalysts: While the reaction can often proceed without a catalyst, particularly with reactive amines, the use of a catalyst can be beneficial, especially for less reactive substrates. Both acid and base catalysis can be employed.[3] Lewis acids can activate the imidate towards nucleophilic attack, while bases can deprotonate the amine, increasing its nucleophilicity. Various metal and organocatalysts have been explored for amidation reactions.[9][10][11]
Experimental Protocols
Protocol 1: General Procedure for the Coupling of Primary and Secondary Aliphatic Amines with Methyl Quinoline-4-carboximidate
This protocol is suitable for a wide range of primary and secondary aliphatic amines.
Primary or secondary aliphatic amine (1.2 equivalents)
Triethylamine (2.5 equivalents)
Anhydrous Dimethylformamide (DMF)
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a solution of methyl quinoline-4-carboximidate hydrochloride (1.0 equivalent) in anhydrous DMF, add triethylamine (2.5 equivalents) at room temperature.
Add the primary or secondary aliphatic amine (1.2 equivalents) to the reaction mixture.
Stir the reaction mixture at 60 °C for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted quinoline-4-carboxamidine.
Protocol 2: Procedure for the Coupling of Aromatic Amines with Methyl Quinoline-4-carboximidate
Aromatic amines are generally less nucleophilic than their aliphatic counterparts and may require more stringent reaction conditions.
In a sealed tube, combine methyl quinoline-4-carboximidate hydrochloride (1.0 equivalent), the aromatic amine (1.5 equivalents), and potassium carbonate (3.0 equivalents) in anhydrous DMF.
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine to remove DMF and inorganic salts.
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel (e.g., using a mixture of dichloromethane and methanol as the eluent) to obtain the pure N-aryl quinoline-4-carboxamidine.
Reaction Optimization and Troubleshooting
Parameter
Recommendation
Rationale
Troubleshooting
Amine Equivalents
1.1 - 1.5 eq.
A slight excess of the amine can drive the reaction to completion.
Low Conversion: Increase the equivalents of the amine.
Base
Triethylamine, DIPEA, K2CO3
Neutralizes the HCl salt of the imidate and can deprotonate the amine.
Side Reactions: Use a milder base or perform the reaction at a lower temperature.
Solvent
DMF, Acetonitrile, Dioxane
Polar aprotic solvents are generally effective.
Poor Solubility: Try a different solvent or a solvent mixture.
Temperature
60-120 °C
Higher temperatures increase the reaction rate, especially for less reactive amines.
Decomposition: Lower the reaction temperature and extend the reaction time.
Reaction Time
4 - 24 hours
Monitor by TLC to determine the optimal reaction time.
Incomplete Reaction: Increase the temperature or reaction time.
Visualization of the Reaction and Workflow
Reaction Mechanism
Caption: Nucleophilic addition-elimination mechanism for the coupling of an amine with methyl quinoline-4-carboximidate.
Experimental Workflow
Caption: General experimental workflow for the synthesis of N-substituted quinoline-4-carboxamidines.
Conclusion
The coupling of amines with methyl quinoline-4-carboximidate is a robust and versatile method for the synthesis of N-substituted quinoline-4-carboxamidines. By carefully selecting the reaction conditions, including the solvent, temperature, and base, researchers can achieve high yields of the desired products. The protocols provided in this application note serve as a valuable starting point for the synthesis of a diverse library of quinoline-4-carboxamidine derivatives for further investigation in drug discovery and development programs.
References
Pinner, A. Pinner Reaction - J&K Scientific. J&K Scientific. Published June 4, 2025. Accessed March 7, 2026.
SynArchive. Pinner Reaction - SynArchive. SynArchive. Accessed March 7, 2026.
Wikipedia. Pinner reaction - Wikipedia. Wikipedia. Published 2023. Accessed March 7, 2026.
Chandler, J. R., et al. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. J. Am. Chem. Soc. 2023, 145, 28, 15591–15602.
BenchChem. The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate - Benchchem. BenchChem. Published 2025. Accessed March 7, 2026.
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. MDPI. Published February 7, 2023. Accessed March 7, 2026.
Tian, Q., et al. Imidazolium Chloride: An Efficient Catalyst for Transamidation of Primary Amines. Molecules. 2018, 23, 9, 2206.
Mijangos, M., et al. Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. ChemistrySelect. 2021, 6, 4, 829-833.
Lahna, A. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. J. Mar. Chim. Heterocycl. 2022, 21, 2, 1-19.
RSC Publishing. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances. 2023, 13, 10225-10232.
Singh, U., et al. A sustainable metal and base-free direct amidation of esters using water as a green solvent. Green Chem. 2023, 25, 5136-5142.
Procopio, D., et al. Green Solvents for the Formation of Amide Linkage. Current Green Chemistry. 2021, 8, 4, 257-268.
Kim, J., et al. Comparison of Solvation Effects on CO2 Capture with Aqueous Amine Solutions and Amine-Functionalized Ionic Liquids. J. Phys. Chem. B. 2016, 120, 41, 10769–10777.
Castejon, H., et al. Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts. J. Am. Chem. Soc. 2001, 123, 13, 3014–3025.
A Novel Synthetic Pathway to Benzimidazole-Quinoline Hybrids via Quinoline-4-Carboximidate Intermediates
Introduction In the landscape of medicinal chemistry and drug development, the fusion of distinct pharmacophores into hybrid molecules represents a powerful strategy for discovering novel therapeutic agents. Benzimidazol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of medicinal chemistry and drug development, the fusion of distinct pharmacophores into hybrid molecules represents a powerful strategy for discovering novel therapeutic agents. Benzimidazole and quinoline moieties are exemplary in this regard, each constituting the core of numerous FDA-approved drugs with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The strategic combination of these two privileged scaffolds into a single molecular entity can lead to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles.
This application note details a robust and innovative synthetic methodology for the preparation of 2-(quinolin-4-yl)-1H-benzo[d]imidazoles. This approach hinges on the generation and subsequent reaction of a quinoline-4-carboximidate intermediate, a versatile electrophile that readily undergoes cyclocondensation with o-phenylenediamines. We present a comprehensive guide for researchers, scientists, and drug development professionals, encompassing the underlying chemical principles, detailed step-by-step protocols, and the causality behind experimental choices.
Theoretical Framework: The Quinoline-4-Carboximidate Approach
The classical synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde.[2][3] While effective, these methods can require harsh conditions, such as high temperatures and strong acids, or may be complicated by side reactions when using aldehydes.[4] The use of imidate esters as precursors for benzimidazole synthesis offers a milder and often more efficient alternative.[5]
Our proposed synthetic strategy is a two-stage process that leverages the reactivity of a nitrile precursor:
Formation of the Quinoline-4-Carboximidate Intermediate: This is achieved through the Pinner reaction, an acid-catalyzed addition of an alcohol to a nitrile.[6][7][8][9][10] The resulting imidate, isolated as a stable salt (Pinner salt), is an activated carboxylic acid derivative.
Cyclocondensation with o-Phenylenediamine: The quinoline-4-carboximidate salt then serves as a potent electrophile. In the presence of an o-phenylenediamine, it undergoes a cyclocondensation reaction to furnish the desired 2-(quinolin-4-yl)-1H-benzo[d]imidazole.
This methodology provides a modular and controllable route to the target compounds, with the potential for diversification by modifying both the quinoline precursor and the o-phenylenediamine.
Reaction Schematics and Mechanisms
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below. The process begins with the synthesis of quinoline-4-carbonitrile, which is then converted to the key quinoline-4-carboximidate intermediate via the Pinner reaction. This intermediate is subsequently reacted with an o-phenylenediamine to yield the final benzimidazole-quinoline hybrid.
Caption: Overall synthetic workflow for the preparation of 2-(quinolin-4-yl)-1H-benzo[d]imidazole.
Proposed Reaction Mechanism
The mechanism for the formation of the benzimidazole ring from the quinoline-4-carboximidate intermediate is detailed below. The reaction proceeds through a nucleophilic attack of the diamine on the electrophilic carbon of the imidate, followed by cyclization and elimination of ammonia and alcohol.
Caption: Proposed mechanism for the cyclocondensation of quinoline-4-carboximidate with o-phenylenediamine.
Experimental Protocols
Part 1: Synthesis of Quinoline-4-carbonitrile
This procedure is adapted from the reductive cyclization of ketonitriles.[11]
Materials:
2-(2-Nitroaryl)-4-oxo-alkanenitrile (1.0 eq)
Tin(II) chloride dihydrate (SnCl₂, 5.0 eq)
Ethanol
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Anhydrous sodium sulfate
Procedure:
To a solution of the 2-(2-nitroaryl)-4-oxo-alkanenitrile in ethanol, add tin(II) chloride dihydrate.
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to afford the desired quinoline-4-carbonitrile.
Part 2: Synthesis of Ethyl Quinoline-4-carboximidate Hydrochloride (Pinner Salt)
This protocol is based on the principles of the Pinner reaction.[6][9][10] Note: This reaction must be conducted under strictly anhydrous conditions.
Materials:
Quinoline-4-carbonitrile (1.0 eq)
Anhydrous ethanol (1.1 eq)
Anhydrous diethyl ether
Hydrogen chloride gas
Procedure:
Dissolve quinoline-4-carbonitrile in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
Cool the solution to 0 °C in an ice bath.
Bubble dry hydrogen chloride gas through the solution for 30-60 minutes.
Add anhydrous ethanol dropwise to the reaction mixture while maintaining the temperature at 0 °C.
Allow the reaction to stir at 0 °C for 1-2 hours, and then let it stand at low temperature (e.g., in a refrigerator) for 24 hours.
The Pinner salt will precipitate as a white solid. Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Part 3: Synthesis of 2-(Quinolin-4-yl)-1H-benzo[d]imidazole
This procedure is adapted from the general synthesis of benzimidazoles from imidate esters.[5]
Suspend the ethyl quinoline-4-carboximidate hydrochloride in ethanol.
Add o-phenylenediamine to the suspension.
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
If the product precipitates, collect it by filtration, wash with cold ethanol, and dry.
If the product remains in solution, concentrate the mixture under reduced pressure. Purify the residue by recrystallization or column chromatography.
Data Presentation
The following table provides expected yields and reaction times for the synthesis of various 2-(quinolin-4-yl)-1H-benzo[d]imidazoles based on analogous reactions in the literature.
Entry
o-Phenylenediamine Derivative
Expected Yield (%)
Expected Reaction Time (h)
1
o-Phenylenediamine
75-85
4-6
2
4-Methyl-1,2-phenylenediamine
70-80
5-7
3
4-Chloro-1,2-phenylenediamine
65-75
6-8
4
4-Nitro-1,2-phenylenediamine
50-60
8-10
Causality Behind Experimental Choices
Anhydrous Conditions for the Pinner Reaction: The presence of water during the Pinner reaction can lead to the hydrolysis of the nitrile or the imidate intermediate to the corresponding amide or carboxylic acid, respectively, thereby reducing the yield of the desired Pinner salt.[6]
Use of HCl Gas: Gaseous hydrogen chloride is the preferred acid catalyst for the Pinner reaction as it provides the necessary acidic environment without introducing water.[7]
Low-Temperature for Pinner Salt Formation: Imidate hydrochlorides can be thermally unstable and may rearrange to amides or other byproducts at higher temperatures.[9][10]
Refluxing for Benzimidazole Formation: The cyclocondensation step generally requires heating to overcome the activation energy for the intramolecular cyclization and subsequent elimination steps.
Conclusion
The synthesis of 2-(quinolin-4-yl)-1H-benzo[d]imidazoles via a quinoline-4-carboximidate intermediate offers a versatile and efficient alternative to traditional synthetic methods. This application note provides a comprehensive and practical guide for the implementation of this novel strategy. The detailed protocols and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and drug discovery to explore this promising class of hybrid molecules.
References
Mąkosza, A., & Wojciechowski, K. (2004). New Simple Synthesis of Quinoline-4-carbonitriles. Synthesis, 2004(12), 1959-1962.
Organic Chemistry Portal. Pinner Reaction. Available at: [Link]
Reddy, T. J., et al. (2007). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 46B, 1215-1217.
Shaikh, A. A., & Aqeel, A. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20, S329-S340.
Bassyouni, F. A., et al. (2009). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 7(17), 3465-3472.
Organic Chemistry Portal. Synthesis of benzimidazoles. Available at: [Link]
Kamble, R. D., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Scientific Reports, 13(1), 18894.
Rithe, S. R., & Bari, S. B. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. RASAYAN Journal of Chemistry, 8(2), 173-178.
Tsonkopoulos, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
Venkateswarlu, Y., et al. (2012). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Chemistry Central Journal, 6(1), 110.
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
Slideshare. (2017). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Available at: [Link]
Kumar, A., et al. (2013). Synthesis and pharmacological screening of derivatives of benzimidazole linked with quinoline and tetrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 1109-1116.
Shaik, S. P., et al. (2017). Diversified Synthesis of Novel Quinoline and Dibenzo Thiazepine Derivatives Using Known Active Intermediates. Journal of Heterocyclic Chemistry, 54(1), 443-451.
Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19.
ResearchGate. (2022). Synthesis of 4-(3-(1H-benzo[d]imidazole-2-yl)quinoline-2-yl)morpholine... Available at: [Link]
Ghorab, M. M., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 1084-1090.
El-Gamal, M. I., et al. (2020). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 25(19), 4478.
Synthesis of Methyl Quinoline-4-carboximidate via the Pinner Reaction: An Application and Protocol Guide
Abstract The quinoline moiety is a foundational scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimalarial, antibacterial, and antitumor properties.[1][2...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinoline moiety is a foundational scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimalarial, antibacterial, and antitumor properties.[1][2][3][4][5] Specifically, quinoline-4-carboximidates serve as valuable intermediates for the synthesis of more complex bioactive molecules. This guide provides a detailed protocol for the synthesis of methyl quinoline-4-carboximidate hydrochloride, a key Pinner salt, from quinoline-4-carbonitrile. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, outline critical parameters, and offer troubleshooting advice to ensure a successful and efficient synthesis. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction to the Pinner Reaction
First described by Adolf Pinner in 1877, the Pinner reaction is a classic acid-catalyzed transformation that converts a nitrile into an imino ester salt, commonly referred to as a Pinner salt.[6][7][8] This reaction is a cornerstone of organic synthesis due to the versatility of the resulting imidate salt, which can be readily converted into esters, amidines, or orthoesters depending on the subsequent nucleophile used.[6][7][8]
The reaction is typically performed under strictly anhydrous conditions, using a strong acid like gaseous hydrogen chloride (HCl) to prevent the hydrolysis of the Pinner salt back to an ester.[6] The choice of alcohol and nitrile can be broad, encompassing both aliphatic and aromatic substrates.[9] For the synthesis of methyl quinoline-4-carboximidate, the reaction involves the treatment of quinoline-4-carbonitrile with anhydrous methanol in the presence of dry HCl gas.
Reaction Mechanism
The Pinner reaction proceeds through a well-established, multi-step mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by the strong acid catalyst (HCl). This initial step is critical as it significantly enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.[6][9]
Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (in this case, methanol) acts as a nucleophile, attacking the now highly electrophilic carbon of the protonated nitrile. This results in the formation of a protonated imidate intermediate.[6]
Deprotonation and Salt Formation: A base, such as the chloride ion or another molecule of methanol, removes a proton from the oxygen atom of the attacking alcohol. The resulting neutral imidate is then protonated on the nitrogen atom under the acidic conditions to form the final, stable product: the methyl quinoline-4-carboximidate hydrochloride salt (Pinner salt).[6]
Caption: The mechanistic pathway of the Pinner reaction.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of methyl quinoline-4-carboximidate hydrochloride.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
Quinoline-4-carbonitrile
≥98%
Commercially Available
Must be dry.
Methanol (MeOH)
Anhydrous, ≥99.8%
Commercially Available
Use a freshly opened bottle or dry over molecular sieves.
Diethyl Ether
Anhydrous
Commercially Available
For precipitation and washing.
Hydrogen Chloride (HCl)
Gas, ≥99.9%
Gas Cylinder
Must be dry. Pass through a drying tube if necessary.
Round-bottom flask
250 mL
-
Flame-dried before use.
Magnetic stirrer and stir bar
-
-
-
Gas dispersion tube
-
-
For bubbling HCl gas.
Drying tube (CaCl2)
-
-
To protect the reaction from atmospheric moisture.
Ice bath
-
-
For temperature control.
Filtration apparatus
-
-
Buchner funnel and flask.
Step-by-Step Procedure
Safety First: This reaction involves corrosive and flammable materials. Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Preparation of Starting Material:
Ensure the quinoline-4-carbonitrile is completely dry. If necessary, dry it in a vacuum oven at 40-50 °C for several hours before use. Quinoline-4-carbonitrile can be synthesized via methods such as the reductive cyclization of 2-(2-nitroaryl)-4-oxo-alkanenitriles.[10]
Scientist's Note: The presence of water is detrimental to the Pinner reaction, as it will lead to the hydrolysis of the product to the corresponding ester, significantly reducing the yield of the desired imidate salt.[6]
Reaction Setup:
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (nitrogen or argon).
Allow the flask to cool to room temperature.
Add quinoline-4-carbonitrile (1.0 eq) and anhydrous methanol (1.5-2.0 eq) to the flask.
Scientist's Note: Using a slight excess of methanol helps to ensure the complete conversion of the nitrile. However, a large excess can make product precipitation more difficult.
Execution of the Pinner Reaction:
Cool the reaction mixture to 0 °C using an ice bath.
Slowly bubble dry hydrogen chloride gas through the solution via a gas dispersion tube while maintaining vigorous stirring.[6][11]
Scientist's Note: The reaction is exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide or other side products.[7]
Continue bubbling HCl until the solution is saturated. The Pinner salt will begin to precipitate as a white solid.
After saturation, seal the flask with a drying tube and allow it to stir at 0-5 °C for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the starting nitrile.
Work-up and Purification:
Once the reaction is complete, stop the stirring and add anhydrous diethyl ether to the flask to facilitate further precipitation of the product.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the collected solid several times with cold, anhydrous diethyl ether to remove any unreacted starting materials and excess HCl.
Dry the resulting white crystalline solid, methyl quinoline-4-carboximidate hydrochloride, under vacuum to a constant weight.
Caption: Experimental workflow for Pinner salt synthesis.
Characterization
The identity and purity of the synthesized methyl quinoline-4-carboximidate hydrochloride can be confirmed using standard analytical techniques:
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the methyl group and the quinoline ring protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbons of the imidate, methyl group, and quinoline scaffold.
FT-IR (Fourier-Transform Infrared Spectroscopy): To observe the characteristic C=N stretching frequency of the imidate group.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Troubleshooting and Key Considerations
Issue
Potential Cause
Recommended Solution
Low or No Yield
Presence of moisture.
Ensure all reagents and glassware are scrupulously dry. Use anhydrous solvents and dry HCl gas.
Incomplete reaction.
Extend the reaction time or ensure complete saturation with HCl gas. Monitor the reaction by TLC.
Formation of Amide
Reaction temperature too high.
Maintain the reaction temperature strictly between 0-5 °C. The imidate salt is thermally unstable.[7]
Formation of Ester
Presence of water.
As above, rigorously exclude water from the reaction system.
Product is an oil/difficult to crystallize
Impurities present.
Ensure the purity of the starting quinoline-4-carbonitrile. Try triturating the oil with fresh anhydrous ether or scratching the flask to induce crystallization.
Conclusion
The Pinner reaction provides a reliable and efficient method for the synthesis of methyl quinoline-4-carboximidate hydrochloride from quinoline-4-carbonitrile. By adhering to strictly anhydrous conditions and maintaining low reaction temperatures, researchers can obtain this valuable synthetic intermediate in high yield and purity. This protocol serves as a comprehensive guide for scientists engaged in the synthesis of novel quinoline-based compounds for pharmaceutical and materials science applications.
References
Mąkosza, M., & Wojciechowski, K. (2004). New Simple Synthesis of Quinoline-4-carbonitriles. Synthesis, 2004(12), 1939-1944.
BenchChem. (2025).
J&K Scientific. (2025). Pinner Reaction.
Schlipp, A., & Bräse, S. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1548–1553.
Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH-H2SO4. The Journal of Organic Chemistry, 70(5), 1926–1929.
Legros, J., Dehli, J. R., & Bolm, C. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(9), 1909.
Chemistry Steps. (2025). Nitriles to Esters.
White Rose Research Online. (2019).
Lahna, J., et al. (2022).
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674–9689.
Taylor & Francis Online. (2006).
ResearchGate. (n.d.).
Google Patents. (n.d.).
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
SciSpace. (2019).
DergiPark. (2022).
Medicines for Malaria Venture. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
ResearchGate. (2016). (PDF) Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
PubMed. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
ACS Publications. (2017).
ResearchGate. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents.
Application Note: Precision Synthesis of Heterocyclic Compounds Using Quinoline Imidate Salts
Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, ubiquitous in antimalarial, anticancer, and antiviral therapeutics. While direct functionalization of the quinoline ring is commo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, ubiquitous in antimalarial, anticancer, and antiviral therapeutics. While direct functionalization of the quinoline ring is common, the use of quinoline imidate salts (specifically alkyl quinolinecarboximidate hydrochlorides) represents a more sophisticated, high-fidelity strategy for constructing complex heterocyclic architectures.
Derived via the Pinner reaction from quinoline-carbonitriles, these imidate salts serve as potent electrophilic synthons. They allow for the regioselective construction of 1,2,4-triazoles , 1,3,4-oxadiazoles , and imidazolinones directly attached to the quinoline core. This guide details the preparation, handling, and application of these salts, emphasizing the critical "Activation-Substitution-Cyclization" workflow.
Mechanistic Principles
The utility of quinoline imidate salts lies in their enhanced electrophilicity compared to their parent nitriles or amides. The protonation of the imidate nitrogen renders the adjacent carbon highly susceptible to nucleophilic attack by binucleophiles (e.g., hydrazides, diamines).
The Activation Pathway (Pinner Synthesis)
The formation of the imidate salt involves the acid-catalyzed addition of an alcohol to a nitrile.[1][2] This process is reversible and sensitive to moisture; water competes with the alcohol, leading to ester or amide byproducts.
The Cyclization Pathway
Once formed, the imidate salt reacts with a hydrazide (or similar nucleophile). The reaction proceeds through an amidrazone intermediate , which undergoes intramolecular dehydration to close the ring.
Pathway Visualization
The following diagram illustrates the divergence of the quinoline imidate salt into three distinct heterocyclic classes.
Figure 1: Divergent synthesis of heterocycles from quinoline-2-carbonitrile via the imidate salt intermediate.[3]
Experimental Protocol: Synthesis of 3-(Quinolin-2-yl)-1,2,4-Triazoles
This protocol describes the conversion of quinoline-2-carbonitrile to ethyl quinoline-2-carboximidate hydrochloride, followed by cyclization with a benzohydrazide to form the triazole ring.
Reagents and Equipment
Precursor: Quinoline-2-carbonitrile (98% purity).
Reagents: Absolute Ethanol (anhydrous), HCl gas (generated in situ or from cylinder), Benzohydrazide.
Solvent: 1,4-Dioxane or DMF (for cyclization).
Equipment: Gas bubbler trap, drying tube (CaCl₂), rotary evaporator.
Step 1: Preparation of Ethyl Quinoline-2-carboximidate Hydrochloride
Critical Control Point: Moisture exclusion is paramount. The presence of water hydrolyzes the imidate back to the ester or amide.
Dissolution: Dissolve quinoline-2-carbonitrile (10 mmol) in anhydrous ethanol (20 mL) and anhydrous diethyl ether (20 mL) in a round-bottom flask.
Acidification: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution for 30–45 minutes until saturation is achieved.
Note: The solution will likely darken or form a precipitate.
Incubation: Seal the flask tightly and store at 4°C for 24–48 hours.
Observation: A heavy precipitate of the imidate hydrochloride salt should form.
Isolation: Filter the solid rapidly under an inert atmosphere (nitrogen blanket) if possible. Wash with cold anhydrous ether.
Storage: Dry in a vacuum desiccator over P₂O₅. Do not expose to humid air.
Yield Expectation: 70–85%.
Step 2: Cyclization to 1,2,4-Triazole
Suspension: Suspend the isolated imidate salt (5 mmol) in anhydrous 1,4-dioxane (15 mL).
Addition: Add benzohydrazide (5.5 mmol) and triethylamine (5.5 mmol) to neutralize the HCl and liberate the free imidate base in situ.
Reflux: Heat the mixture to reflux (101°C) for 6–8 hours. Monitor via TLC (System: EtOAc/Hexane 1:1).
Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).
Purification: The precipitate is filtered, washed with water, and recrystallized from Ethanol/DMF mixtures.
Optimization and Troubleshooting
The success of this reaction hinges on the stability of the imidate salt. The following data summarizes solvent effects on the Pinner reaction yield.
Table 1: Solvent Effects on Imidate Salt Formation
Solvent System
Reaction Time (h)
Temperature (°C)
Yield of Imidate Salt (%)
Stability Note
EtOH / Et₂O (1:1)
24
4
82%
High purity; precipitates easily.
MeOH / Et₂O (1:1)
18
4
75%
Methyl imidate is more reactive but more hygroscopic.
1,4-Dioxane
36
25
60%
Slower reaction; product remains in solution.
Benzene (Historic)
24
25
65%
Avoid (Carcinogenic); poor solubility of nitrile.
Troubleshooting Guide
Problem: Formation of Quinoline-2-carboxamide instead of Imidate.
Cause: Water ingress during HCl bubbling or storage.
Solution: Dry HCl gas through a H₂SO₄ trap before introduction. Use freshly distilled solvents over molecular sieves.
Problem: Low yield during cyclization.
Cause: Incomplete neutralization of the hydrochloride salt.
Solution: Ensure 1.1 equivalents of Triethylamine or Pyridine are added to liberate the free imidate for nucleophilic attack.
Mechanistic Workflow: Reaction Cascade
The following diagram details the electron flow and intermediate states during the transformation from the imidate to the triazole.
Figure 2: Step-wise mechanistic cascade from activated imidate to final heterocyclic product.
References
Pinner Reaction Fundamentals:
Pinner, A. Berichte der deutschen chemischen Gesellschaft, 1877 , 10, 1889.
Source:
Synthesis of 1,2,4-Triazoles from Imidates:
Kaplancikli, Z. A., et al. "Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety." European Journal of Medicinal Chemistry, 2009 .
Source:
Quinoline-Oxadiazole Conjugates:
Cele, N., et al. "Quinoline–1,3,4-Oxadiazole Conjugates: Synthesis, Anticancer Evaluation, and Molecular Modelling Studies."[4][5] Penn State Research Database.
Source:
Imidate Salt Handling and Stability:
"Pinner Reaction - Experimental Tips and Mechanism." Organic Chemistry Portal.
Source:
Solvent Selection for Reactions of Methyl Quinoline-4-Carboximidate HCl: Application Notes and Protocols
Abstract This technical guide provides a comprehensive framework for the strategic selection of solvents in reactions involving methyl quinoline-4-carboximidate hydrochloride. As a reactive intermediate, the successful a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the strategic selection of solvents in reactions involving methyl quinoline-4-carboximidate hydrochloride. As a reactive intermediate, the successful application of this Pinner salt in the synthesis of valuable molecules, such as 4-amidinyl-quinolines, is critically dependent on the reaction medium. This document elucidates the chemical properties of the title compound, explores the mechanistic implications of solvent choice on its primary reactions—aminolysis and hydrolysis—and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Quinoline-4-Carboximidate Scaffold
Methyl quinoline-4-carboximidate hydrochloride, a Pinner salt derived from 4-cyanoquinoline, is a valuable intermediate in organic synthesis. Its utility stems from the electrophilic nature of the imidate carbon, which allows for the facile introduction of nitrogen nucleophiles to form substituted amidines. The quinoline moiety itself is a prominent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.
The reactivity and stability of methyl quinoline-4-carboximidate HCl are profoundly influenced by the surrounding solvent. The electron-withdrawing nature of the quinoline ring enhances the electrophilicity of the imidate carbon, making it highly susceptible to nucleophilic attack. However, this increased reactivity also renders the compound prone to hydrolysis, an often-undesired side reaction. Therefore, a judicious choice of solvent is paramount to control the reaction pathway, maximize product yield, and ensure process robustness.
Physicochemical Properties and Inherent Reactivity
Methyl quinoline-4-carboximidate HCl is typically a crystalline solid that is sensitive to moisture and elevated temperatures. Its reactivity is dominated by two primary pathways:
Aminolysis: The desired reaction with primary or secondary amines to yield N-substituted quinoline-4-carboxamidines. This is a cornerstone reaction for creating diverse libraries of compounds for drug discovery.
Hydrolysis: The reaction with water, which leads to the formation of methyl quinoline-4-carboxylate and ammonium chloride. This is often an undesired side reaction that consumes the starting material and complicates purification.
The hydrochloride salt form enhances the stability of the imidate compared to its free base but also introduces acidity that can influence reaction kinetics.
Core Principles of Solvent Selection
The choice of solvent should be guided by a consideration of its physical and chemical properties in relation to the desired reaction outcome. The following table summarizes key solvent parameters and their implications for reactions with methyl quinoline-4-carboximidate HCl.
Solvent Property
Implication for Reactions of Methyl Quinoline-4-Carboximidate HCl
Recommended Solvent Classes
Proticity
Protic solvents (e.g., alcohols, water) can act as nucleophiles, leading to solvolysis (hydrolysis or alcoholysis). They can also protonate the amine nucleophile, reducing its nucleophilicity. Aprotic solvents are generally preferred to minimize these side reactions.
Aprotic Polar, Aprotic Nonpolar
Polarity
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are excellent at dissolving the imidate salt and the amine nucleophile, facilitating a homogeneous reaction. Nonpolar aprotic solvents (e.g., toluene, THF, dichloromethane) can also be used, particularly if the amine is less polar.
Aprotic Polar
Coordinating Ability
Solvents with high coordinating ability (e.g., DMF, DMSO) can stabilize charged intermediates, potentially accelerating the reaction.
Aprotic Polar
Boiling Point
A higher boiling point allows for a wider range of reaction temperatures. However, given the thermal instability of Pinner salts, reactions are often conducted at or below room temperature.
Varies based on desired reaction temperature.
Application Note I: Synthesis of N-Substituted Quinoline-4-Carboxamidines (Aminolysis)
The reaction of methyl quinoline-4-carboximidate HCl with amines is the most common and valuable transformation of this intermediate. The goal is to maximize the rate of aminolysis while minimizing hydrolysis.
Mechanistic Considerations and Solvent Effects
The reaction proceeds via nucleophilic attack of the amine on the electrophilic imidate carbon, followed by elimination of methanol.
Caption: Generalized mechanism for the aminolysis of methyl quinoline-4-carboximidate HCl.
Solvent Choice Rationale:
Aprotic Polar Solvents are Preferred: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices. They effectively dissolve the polar starting materials and facilitate the reaction while being non-nucleophilic. DMF is a particularly good choice for reactions with secondary cyclic amines.[1]
Alcohols as Solvents (with caution): While protic, alcohols like ethanol or methanol can sometimes be used, especially if the amine is highly nucleophilic and present in excess. However, the risk of competing alcoholysis exists.
Halogenated Solvents: Dichloromethane (DCM) can be a suitable solvent, particularly for less polar amines. It is important to ensure the solvent is anhydrous.
Protocol: General Procedure for the Synthesis of a Quinoline-4-Carboxamidine
This protocol provides a general method for the reaction of methyl quinoline-4-carboximidate HCl with a primary or secondary amine.
Materials:
Methyl quinoline-4-carboximidate HCl
Amine (primary or secondary)
Anhydrous N,N-dimethylformamide (DMF)
Hunig's base (N,N-Diisopropylethylamine) (optional, for scavenging HCl)
Anhydrous diethyl ether
Round-bottom flask with magnetic stirrer
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add methyl quinoline-4-carboximidate HCl (1.0 eq).
Add anhydrous DMF (5-10 mL per mmol of imidate) to dissolve the starting material.
Add the amine (1.1-1.5 eq) to the solution. If the amine is a hydrochloride salt, add Hunig's base (1.1 eq) to liberate the free amine.
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Upon completion, pour the reaction mixture into ice-cold water.
If a precipitate forms, collect it by filtration, wash with cold water, and then with a small amount of cold diethyl ether.
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization as needed.
Caption: Experimental workflow for amidine synthesis.
Application Note II: Controlled Hydrolysis to Methyl Quinoline-4-carboxylate
While often an undesirable side reaction, the hydrolysis of methyl quinoline-4-carboximidate HCl can be controlled to produce methyl quinoline-4-carboxylate, a valuable synthetic intermediate itself.
Mechanistic Considerations and Solvent Effects
The hydrolysis of imidate salts is catalyzed by both acid and base. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the ester and ammonia.
Solvent Choice Rationale:
Aqueous Protic Solvents: To promote hydrolysis, a solvent system containing water is required. Mixtures of water with a co-solvent like dioxane, tetrahydrofuran (THF), or acetone can be used to ensure solubility of the starting material.
pH Control: The rate of hydrolysis is pH-dependent. Acidic conditions (pH < 4) will favor the ester product.
Protocol: Controlled Hydrolysis to Methyl Quinoline-4-carboxylate
This protocol describes a method for the controlled hydrolysis of the imidate salt to the corresponding ester.
Materials:
Methyl quinoline-4-carboximidate HCl
1,4-Dioxane
1 M Hydrochloric acid
Saturated aqueous sodium bicarbonate solution
Ethyl acetate
Round-bottom flask with magnetic stirrer
Procedure:
Dissolve methyl quinoline-4-carboximidate HCl (1.0 eq) in a mixture of 1,4-dioxane and 1 M hydrochloric acid (e.g., a 3:1 v/v mixture).
Stir the solution at room temperature and monitor the reaction by TLC or HPLC until the starting material is consumed.
Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude methyl quinoline-4-carboxylate by column chromatography or recrystallization.
Troubleshooting and Optimization
Issue
Potential Cause(s)
Suggested Solution(s)
Low yield of amidine
- Incomplete reaction- Competing hydrolysis
- Increase reaction time or gently warm the reaction (e.g., to 40-50 °C).- Ensure all reagents and solvents are strictly anhydrous. Use freshly distilled solvents.
Formation of methyl quinoline-4-carboxylate byproduct
- Presence of water in the reaction
- Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere.
Starting material insoluble
- Inappropriate solvent choice
- Use a more polar aprotic solvent like DMF or DMSO.- Gently warm the mixture to aid dissolution.
Conclusion
The selection of an appropriate solvent is a critical parameter in dictating the outcome of reactions involving methyl quinoline-4-carboximidate HCl. For the synthesis of amidines, polar aprotic solvents such as DMF provide an ideal environment by promoting the desired aminolysis reaction while minimizing hydrolysis. Conversely, for the preparation of the corresponding ester, a controlled hydrolysis can be achieved in an aqueous acidic medium. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively utilize this versatile intermediate for the synthesis of a wide array of quinoline-based compounds.
References
Bhupathi, R. S., Madhu, B., Devi, B. R., & Dubey, P. K. (2014). A SIMPLE AND HIGHLY EFFICIENT SYNTHESIS OF QUINOLINE TERTIARY AMINES CATALYZED BY HUNIG'S BASE. World Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 391-397.
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]
J&K Scientific. (2025, June 4). Pinner Reaction.
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
Yousuf, M., et al. (2015).
Benchchem. (2025). Technical Support Center: Optimization of 4-Aminoquinoline Synthesis.
Romero, E., & Delgado, J. (2025, April 1).
Antinarelli, V., et al. (2015). Synthesis of 4-aminoquinolines. Mentioned in Romero & Delgado, 2025.
Konstantinović, J., et al. (2018). Synthesis of 4-aminoquinolines. Mentioned in Romero & Delgado, 2025.
Application Note: Microwave-Assisted Synthesis of N-Substituted Quinoline-4-Carboxamidines
Executive Summary This guide details the protocol for utilizing methyl quinoline-4-carboximidate hydrochloride as a highly reactive electrophilic intermediate to synthesize quinoline-4-carboxamidine derivatives. While tr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocol for utilizing methyl quinoline-4-carboximidate hydrochloride as a highly reactive electrophilic intermediate to synthesize quinoline-4-carboxamidine derivatives. While traditional thermal methods for amidine synthesis from Pinner salts (imidates) often require long reflux times (12–48 hours) and suffer from side reactions like hydrolysis, microwave-assisted organic synthesis (MAOS) dramatically accelerates this transformation.
This protocol leverages the dielectric heating properties of polar solvents (methanol/ethanol) to drive the nucleophilic attack of amines on the imidate carbon, reducing reaction times to 10–30 minutes while improving purity profiles. These amidine products are critical pharmacophores in antimalarial, antiviral, and kinase-inhibitor drug discovery.
Scientific Background & Mechanistic Insight
The Reagent: Pinner Salt Characteristics
Methyl quinoline-4-carboximidate hydrochloride is a Pinner salt .[1] It is synthesized via the Pinner reaction (acid-catalyzed addition of methanol to quinoline-4-carbonitrile).
Electrophilicity: The imidate carbon (
) is highly electrophilic, activated by the protonated nitrogen (in the salt form) or the leaving group ability of the methoxy group.
Instability: The free base imidate is thermodynamically unstable and prone to hydrolysis (forming the ester) or rearrangement. Therefore, the hydrochloride salt is the preferred stable storage form.
Reactivity: It reacts with N-nucleophiles (primary/secondary amines, hydrazines) to form amidines or fused heterocycles (e.g., 1,2,4-triazoles).
Microwave Advantage: Dielectric Heating
The conversion of imidates to amidines involves a polar transition state. Microwave irradiation (
) couples directly with the polar solvent (MeOH) and the ionic species (the hydrochloride salt), leading to rapid internal heating via dipolar polarization and ionic conduction .
Superheating: Sealed-vessel MW reactors allow solvents to be heated 20–50°C above their atmospheric boiling points, exponentially increasing the rate constant (
) according to the Arrhenius equation.
Equilibrium Shift: The rapid elimination of methanol (volatile) in the superheated environment drives the equilibrium toward the amidine.
Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the imidate carbon, forming a tetrahedral intermediate, followed by the expulsion of methanol.
Figure 1: Mechanistic pathway for the conversion of the imidate salt to the amidine derivative.
High temps () can cause hydrolysis of the imidate to the ester if any moisture is present.
Base
Low Yield; Product is trapped as salt.
Increase Base to 2.5 equiv .
Ensure enough base exists to neutralize the starting HCl salt AND the byproduct HCl, keeping the amine nucleophilic.
Sterics
Bulky amines (e.g., tert-butylamine) fail to react.
Increase Temp to 120°C ; Use 3.0 equiv amine.
Steric hindrance blocks the attack on the carbon; higher energy is needed to overcome the activation barrier.
Experimental Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis process.
References
Organic Chemistry Portal. "Synthesis of Amidines." Organic Chemistry Portal. Available at: [Link]
Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250-6284.
Kaboudin, B., & Nazari, R. "Microwave-assisted synthesis of amidines from nitriles." Tetrahedron Letters, 2001. (General reference for MW Pinner-type chemistry).
Lange, J., et al. "Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates." Journal of Organic Chemistry, 2025. Available at: [Link] (Validating stability profiles of imidate salts).
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl quinoline-4-carboximidate (MQ4C) represents a high-value, electrophilic "linchpin" intermediate in heterocyclic chemistry. Unlike stable amides or esters, the imidate functionality (
) offers a unique reactivity profile, serving as a direct precursor to amidines, benzimidazoles, and 1,2,4-triazoles—privileged scaffolds in kinase inhibitors and anti-infectives.
This guide details catalytic methodologies to functionalize MQ4C, moving beyond stoichiometric classical methods to modern, atom-economical catalytic systems. We focus on three core transformations:
Lewis Acid-Catalyzed Amidine Synthesis: Exploiting oxophilicity for mild C-N bond formation.
Catalytic Cyclocondensation: Efficient access to 1,2,4-triazoles.[1][2]
Late-Stage C-H Functionalization: Modifying the quinoline core without compromising the sensitive imidate group.
Strategic Reaction Pathways
The following diagram illustrates the divergent reactivity of MQ4C. The imidate carbon acts as a hard electrophile, while the quinoline ring remains susceptible to nucleophilic radical addition (Minisci) or transition-metal-catalyzed C-H activation.
Figure 1: Divergent catalytic functionalization pathways for Methyl Quinoline-4-carboximidate.
Preparation of the Core Scaffold (MQ4C)[4]
Before functionalization, the imidate must be generated. While often prepared stoichiometrically via the Pinner reaction, catalytic alkoxide methods are preferred for scale to avoid large salt waste.
at 0°C. Critical: Imidates are moisture-sensitive; store under inert atmosphere at -20°C.
Application 1: Lewis Acid-Catalyzed Amidine Synthesis
Amidines are critical pharmacophores, often acting as bioisosteres of amide bonds with improved solubility and basicity. Traditional synthesis requires harsh heating or stoichiometric reagents (e.g., AlMe
). Lanthanide triflates offer a mild, catalytic alternative.
Mechanism of Action
The Lewis acid (LA) coordinates to the imidate nitrogen or oxygen, increasing the electrophilicity of the imidate carbon and stabilizing the tetrahedral intermediate during amine attack.
Figure 2: Catalytic cycle for Yb(OTf)3-promoted amidine synthesis.
Experimental Protocol
Catalyst: Ytterbium(III) triflate [
]
Loading: 5–10 mol%
Setup: Flame-dry a 10 mL reaction vial equipped with a stir bar. Purge with Argon.
Reagents: Add Methyl quinoline-4-carboximidate (1.0 equiv, 0.5 mmol) and the primary amine (1.1 equiv).
Solvent: Add anhydrous THF or Methanol (2.0 mL).
Catalyst Addition: Add
(10 mol%, 31 mg).
Reaction: Stir at room temperature for 6–12 hours. Monitor by TLC (eluent: 5% MeOH/DCM).
Note: For sterically hindered amines, mild heating (40–50°C) may be required.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
Application 2: Catalytic Synthesis of 1,2,4-Triazoles[1][2]
The 1,2,4-triazole ring is a ubiquitous motif in antifungal and oncology drugs (e.g., Letrozole). MQ4C serves as an excellent "one-carbon" linchpin to form the triazole ring when reacted with hydrazides.
Protocol: Acid-Catalyzed Cyclocondensation
Catalyst: p-Toluenesulfonic acid (p-TSA) or Acetic Acid (AcOH)
Reactants: Combine MQ4C (1.0 equiv) and an Acyl Hydrazide (
, 1.0 equiv) in Dioxane or Toluene.
Catalyst: Add p-TSA (5 mol%).
Conditions: Heat to reflux (100–110°C) for 4–8 hours.
Mechanism:[3][4][5][6][7][8] The hydrazine attacks the imidate to form an amidrazone intermediate, which undergoes acid-catalyzed dehydration to close the ring.
Workup: Cool to RT. The product often precipitates.[9] Filter and wash with cold ether. If soluble, evaporate and recrystallize from EtOH.
Application 3: Late-Stage C-H Functionalization
Functionalizing the quinoline ring after imidate formation (or on the imidate-bearing scaffold) allows for rapid analog generation (SAR). The Minisci Reaction is ideal here because it is radical-based, tolerates the electrophilic imidate/amidine, and selectively targets the electron-deficient C2/C4 positions (C2 is preferred if C4 is blocked by the imidate).
Protocol: Ag-Catalyzed Decarboxylative Alkylation
This method installs alkyl groups at the C2 position using carboxylic acids as alkyl sources.
Conditions: Stir vigorously at 40–60°C for 4 hours.
Note: The biphasic system helps protect the imidate from rapid hydrolysis in the aqueous phase, although some hydrolysis to the ester/amide is a risk. Optimization: If hydrolysis is observed, switch to the photoredox method (Ir catalyst, Blue LED) in anhydrous DMSO.
Troubleshooting & Critical Parameters
Moisture Control: Imidates hydrolyze to esters (pH < 7) or amides (pH > 7) in the presence of water. All catalytic reactions (except the biphasic Minisci) should be run under anhydrous conditions.
Stability: MQ4C is thermally unstable above 120°C. Avoid excessive heating; use Lewis acid catalysis to lower activation energy barriers.
Purification: Silica gel is slightly acidic and can hydrolyze imidates. Deactivate silica with 1%
before chromatography, or use neutral alumina.
References
Catalytic Amidine Synthesis
Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid Catalysts.[10] ResearchGate.[5] Link
The chemistry of amidines and imidates.[4][5][10][11][12] ResearchGate.[5] Link
Triazole Synthesis
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Link
Synthesis of 4H-1,2,4-triazoles - Organic Chemistry Portal.Link
Quinoline Functionalization
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Link
Three-Component Synthesis of Quinoline-4-carboxylic Acids. BenchChem.[9][13] Link
Scalable Synthesis of Methyl Quinoline-4-Carboximidate Hydrochloride: A Comprehensive Protocol for Pharmaceutical Applications
Introduction & Strategic Importance Methyl quinoline-4-carboximidate hydrochloride is a highly versatile synthetic intermediate (commonly known as a Pinner salt) utilized extensively in medicinal chemistry and drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Importance
Methyl quinoline-4-carboximidate hydrochloride is a highly versatile synthetic intermediate (commonly known as a Pinner salt) utilized extensively in medicinal chemistry and drug development. It serves as a direct, highly reactive precursor for the synthesis of quinoline-4-carboximidamides (amidines), triazoles, and oxadiazoles—privileged pharmacophores frequently found in antimalarial agents, kinase inhibitors, and neurokinin receptor antagonists [2].
This application note provides a thoroughly validated, scalable protocol for its synthesis via the classical Pinner reaction. Designed for senior application scientists and process chemists, this guide emphasizes mechanistic causality, strict anhydrous environmental control, and high-yield isolation techniques.
Mechanistic Insights & Causality (The Pinner Reaction)
The transformation of quinoline-4-carbonitrile to the corresponding methyl carboximidate hydrochloride relies on a strictly anhydrous, acid-catalyzed nucleophilic addition [1, 3]. Understanding the causality of each mechanistic step is critical for troubleshooting and scaling:
Electrophilic Activation : Anhydrous hydrogen chloride (HCl) gas protonates the nitrile nitrogen. The electron-withdrawing nature of the quinoline ring further increases the electrophilicity of the nitrile carbon, making it highly susceptible to attack.
Nucleophilic Attack : Anhydrous methanol acts as the nucleophile, attacking the activated nitrilium carbon.
Salt Formation : Subsequent proton transfer yields the stable imidate hydrochloride salt.
The Causality of Failure (Hydrolysis): The absolute exclusion of water is paramount. Moisture introduces a competing nucleophile (
), which attacks the highly reactive Pinner salt intermediate. This side reaction irreversibly forms methyl quinoline-4-carboxylate (an ester) and ammonium chloride, drastically reducing the yield of the desired imidate [1].
Fig 1. Acid-catalyzed Pinner reaction mechanism for imidate hydrochloride formation.
ppm ), Hydrogen Chloride gas (Anhydrous cylinder), Diethyl Ether (Anhydrous).
Equipment: Flame-dried multi-neck round-bottom flask, magnetic stirrer, gas dispersion tube, Drierite/CaCl2 drying tube, Schlenk frit for inert filtration.
Step-by-Step Methodology (Self-Validating System)
Step 1: System Preparation and Dissolution
Flame-dry the reaction apparatus under a continuous vacuum, then purge with dry Nitrogen (
) for 15 minutes to establish an inert atmosphere.
Dissolve quinoline-4-carbonitrile (1.0 equivalent) in anhydrous methanol (5-10 volumes).
Self-Validation Check: The solution must be completely clear. Any turbidity suggests moisture contamination or degraded starting material, which will compromise the reaction.
Step 2: Acid-Catalyzed Addition
3. Cool the reaction vessel to 0 °C using an ice-brine bath.
Causality: The Pinner reaction is exothermic. Maintaining 0-4 °C prevents the thermal decomposition of the imidate and suppresses unwanted thermodynamic side reactions.
Slowly bubble anhydrous HCl gas into the solution via the gas dispersion tube until saturation is achieved (typically 30-60 minutes depending on the scale).
Seal the flask tightly with a drying tube and incubate at 0-4 °C for 12 to 24 hours.
Step 3: Isolation and Purification
6. Self-Validation Check: Monitor the reaction progress visually. Successful formation of the Pinner salt is indicated by the precipitation of a dense, pale-yellow crystalline solid from the methanolic solution [1].
7. Dilute the reaction mixture with 2-3 volumes of cold, anhydrous diethyl ether. This decreases the polarity of the solvent system, driving the precipitation of the hydrochloride salt to completion.
8. Filter the solid rapidly under a nitrogen blanket.
Causality: The Pinner salt is highly hygroscopic. Exposure to ambient air will cause rapid hydrolysis.
Wash the filter cake with copious amounts of cold anhydrous diethyl ether to remove unreacted nitrile and residual HCl.
Dry the product under a high vacuum (protect from light and moisture) for 4-6 hours.
Fig 2. Step-by-step experimental workflow for the scalable synthesis of the Pinner salt.
Quantitative Data & Troubleshooting
To ensure reproducibility across different scales, the following quantitative parameters and analytical markers must be strictly observed.
Parameter / Metric
Target Value
Analytical Marker / Causality of Deviation
Troubleshooting Solution
Reaction Temperature
0 °C to 4 °C
Deviation: Formation of dark byproducts. Thermal degradation of the imidate.
Ensure the ice-brine bath is maintained. Do not allow the exotherm of HCl dissolution to spike the temperature.
Reaction Time
12 - 24 hours
Marker: Complete precipitation of solid. TLC shows the disappearance of the nitrile.
If the starting material persists, the methanol may not be fully saturated with HCl. Re-saturate with HCl gas.
Expected Yield
85% - 92%
Deviation: Low yield (<70%).
Indicates moisture ingress. Ensure reagents are strictly anhydrous ( ppm ) and use Schlenk techniques.
Product Purity (HPLC)
> 98%
Marker: Single sharp peak.
Wash thoroughly with cold anhydrous ether to remove trace unreacted nitrile.
H NMR ()
Conformational
Marker: Strong singlet at ppm (). Aromatic quinoline protons at ppm.
If a methyl ester peak appears instead, the product has hydrolyzed. Discard and restart with strictly dry conditions.
Preventing hydrolysis of methyl quinoline-4-carboximidate hydrochloride in air
Welcome to the technical support center for methyl quinoline-4-carboximidate hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for methyl quinoline-4-carboximidate hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile synthetic intermediate. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to ensure the stability and integrity of the compound throughout your experimental workflows, with a primary focus on preventing its hydrolysis.
Understanding the Challenge: The Inherent Instability of Imidates
Methyl quinoline-4-carboximidate hydrochloride belongs to the imidate class of compounds. While imidates are valuable synthons, they are characteristically susceptible to hydrolysis.[1][2] The presence of even trace amounts of water can lead to the breakdown of the imidate functional group, yielding the corresponding ester (methyl quinoline-4-carboxylate) and ammonia, or the amide (quinoline-4-carboxamide) and methanol. This degradation compromises the purity of your starting material, leading to failed reactions, inconsistent results, and difficulty in product purification.
The hydrochloride salt form enhances stability compared to the free base by protonating the imino nitrogen, which reduces its nucleophilicity.[3] However, it does not render the compound immune to attack by water, a much more prevalent nucleophile in a typical lab environment. The core challenge is, therefore, the rigorous exclusion of water from the moment the container is opened until the reaction is complete.
Figure 1: Simplified pathway of imidate hydrolysis.
Troubleshooting Guide: A Proactive Approach to Stability
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected, and I observe starting material in the crude NMR. What went wrong?
A1: This is a classic symptom of the hydrolysis of your methyl quinoline-4-carboximidate hydrochloride either before or during the reaction. The "starting material" you are likely observing is not the imidate itself, but its hydrolysis product, the more stable methyl quinoline-4-carboxylate or quinoline-4-carboxamide.
Troubleshooting Steps:
Verify Solvent Purity: The most common culprit is "wet" solvent. Even commercially available anhydrous solvents can absorb moisture if not stored and handled correctly.[4][5] Consider using a freshly opened bottle of anhydrous solvent or re-drying your solvent (see Protocol 2). The water content of solvents can be accurately measured by Karl Fischer titration.[6]
Review Handling Technique: Were all steps performed under a strictly inert atmosphere (e.g., in a glovebox or on a Schlenk line)?[7][8] Was glassware properly flame- or oven-dried immediately before use to remove adsorbed water?[9]
Check Storage of the Solid: Was the container for the solid compound sealed tightly under an inert atmosphere? Was it stored in a desiccator or freezer to minimize exposure to ambient humidity?[10][11]
Q2: I see unexpected peaks in my HPLC/LC-MS analysis of a reaction mixture. Could these be from the imidate degrading?
A2: Yes, this is highly probable. Unexpected peaks often correspond to degradation products. The primary degradation products to look for would be the methyl ester or the amide derivative of quinoline-4-carboxylic acid.[10]
Confirmation Strategy:
To definitively identify these peaks, perform a controlled forced degradation study.[10][12]
Step 1: Dissolve a small, separate sample of the methyl quinoline-4-carboximidate hydrochloride in a standard solvent (e.g., methanol).
Step 2: Add a small amount of water (e.g., 5-10% v/v) to this solution.
Step 3: Monitor the solution by TLC or LC-MS over a period (e.g., 0, 15, 60 minutes).
Step 4: Compare the retention times or mass signals of the new peaks formed in this forced degradation study to the unexpected peaks in your experimental sample. A match confirms that hydrolysis is the source of the impurities.
Q3: I suspect my anhydrous solvent has been compromised. What is the most reliable way to dry it before use?
A3: Using activated molecular sieves is a highly effective and safe method for drying a wide range of organic solvents.[6][9] Unlike reactive metal hydrides, they are easier to handle and pose less risk.
General Procedure:
Activate 3Å or 4Å molecular sieves by heating them in a flask under vacuum with a heat gun or in a muffle furnace at ~300 °C for several hours.[6]
Allow them to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
Add the activated sieves (approx. 10% w/v) to the solvent in a bottle that has a septum-sealed cap.
Allow the solvent to stand over the sieves for at least 24-72 hours before use.[6] For the most demanding reactions, solvent can be transferred via a cannula directly from the drying bottle to the reaction flask.
Frequently Asked Questions (FAQs)
Q: Why is the compound supplied as a hydrochloride salt?
A: The hydrochloride salt form is generally more crystalline and easier to handle than the free base. Protonation of the nitrogen atom also provides a degree of electronic stabilization, making the salt less reactive and more tolerant to brief atmospheric exposure than the highly unstable free imidate.[1][3]
Q: Can I prepare a stock solution of methyl quinoline-4-carboximidate hydrochloride for later use?
A: This is strongly discouraged. Due to its sensitivity to hydrolysis, solutions should be prepared fresh immediately before use in a rigorously dried, anhydrous solvent under an inert atmosphere.[13] Storing the compound in solution, even in anhydrous solvent, increases the risk of degradation from trace moisture over time.
Q: My lab has both a glovebox and a Schlenk line. Which is better for handling this compound?
A: Both are excellent tools for creating an inert atmosphere.[7] A glovebox provides a continuously inert environment, which is ideal for weighing out the solid and preparing solutions without any exposure to air.[8] A Schlenk line is perfectly suitable for running the reaction itself, allowing for the addition of reagents and solvents via syringe or cannula while maintaining an inert gas counterflow.[7] For maximum security, weigh the solid in a glovebox and run the reaction on a Schlenk line.
Best Practices & Experimental Protocols
Adherence to strict air-free techniques is non-negotiable for success.
Protocol 1: General Handling of Methyl Quinoline-4-carboximidate Hydrochloride
This protocol outlines the essential workflow for setting up an experiment while minimizing moisture exposure.
Glassware Preparation: All glassware (flasks, stir bars, syringes, needles) must be dried in an oven at >120°C for at least 4 hours (preferably overnight).[9] Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon. Alternatively, flame-dry the assembled apparatus under vacuum and backfill with inert gas (repeat 3x).[7]
Weighing and Transfer: If available, weigh the solid compound inside a nitrogen- or argon-filled glovebox.[8] If a glovebox is not available, weigh it quickly in the open and immediately place it into the reaction flask under a positive pressure of inert gas.
Solvent Addition: Add freshly prepared or newly opened anhydrous solvent to the reaction flask via a dry syringe or cannula.[14]
Maintaining Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of inert gas throughout the experiment, typically by using a balloon filled with nitrogen/argon or a bubbler system connected to the Schlenk line.[7]
Figure 2: Decision tree for troubleshooting hydrolysis.
Protocol 2: Guide to Common Drying Agents for Solvents
The choice of drying agent depends on the solvent and the required level of dryness.[15] Always check for compatibility before use.
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]
Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. Chemical Science. [Link]
Scharlab S.L. (n.d.). Anhydrous solvents from Scharlau. [Link]
Linde. (n.d.). Inerting in the chemical industry. [Link]
Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. Chemical Science, 12, 5566-5573. [Link]
Khan, I., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 28(15), 5789. [Link]
Wilson, L., et al. (2024). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry, 15(2), 437-444. [Link]
Scribd. (n.d.). Chemistry and Synthesis of Imidates. [Link]
Rago, A. A., et al. (2024). Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. The Journal of Organic Chemistry. [Link]
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Not Voodoo. [Link]
HyMax. (n.d.). What is anti-hydrolysis agent. [Link]
El-Moussaoui, D., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry, 9(4), 283-294. [Link]
ResearchGate. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]
ResearchGate. (n.d.). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. [Link]
Deslongchamps, P., et al. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(20), 3029-3039. [Link]
Hanumantappa, H. S., et al. (2015). Synthesis of Stable Imidapril Hydrochloride. Bio-organic and Medicinal Chemistry Letters, 2(6), 167-172. [Link]
Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. [Link]
SigutLabs. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. [Link]
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. JOCPR, 6(5), 104-105. [Link]
Costakes, C., et al. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 63(21), 12859–12876. [Link]
ResearchGate. (n.d.). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. [Link]
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(16), 7652-7671. [Link]
Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
Improving reaction yields of amidine synthesis with quinoline imidates
Welcome to the technical support center for the synthesis of amidines from quinoline-based precursors. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to opt...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of amidines from quinoline-based precursors. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize this crucial transformation. Amidines are a cornerstone functional group in medicinal chemistry, prized for their basicity, hydrogen bonding capabilities, and ability to act as bioisosteres for other functional groups.[1] The synthesis via an imidate intermediate, often as part of a Pinner-type reaction, is a classic and reliable method.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and improve your yields.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.
Question 1: My reaction yield is consistently low (<30%). What are the primary factors I should investigate?
Answer: Low yield is the most common challenge and typically points to issues in one of four areas: imidate formation, amine addition, reaction conditions, or product isolation. A systematic approach is crucial.
1. Inefficient Imidate Formation: The conversion of the quinoline nitrile to the quinoline imidate is the critical first step. This is often a Pinner reaction or a related variant.[1][2]
Causality: The reaction requires the activation of the nitrile by an acid (commonly anhydrous HCl) in the presence of an alcohol.[2] If conditions are not strictly anhydrous, water will compete with the alcohol, leading to the hydrolysis of the nitrile to the corresponding amide, a common and often difficult-to-remove impurity.
Solution:
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents (e.g., diethyl ether, dioxane, or the alcohol reactant itself).[2] Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (Nitrogen or Argon).
Sufficient Acid Catalyst: Ensure a stoichiometric amount or slight excess of anhydrous HCl gas or a solution of HCl in a dry solvent is used. The acid protonates the nitrile nitrogen, making the carbon atom highly electrophilic and susceptible to attack by the alcohol.[1]
Temperature Control: Imidate hydrochloride salts (Pinner salts) can be thermally unstable.[2] It is often best to perform the imidate formation at low temperatures (e.g., 0 °C to room temperature) to prevent decomposition or rearrangement.[2]
2. Ineffective Nucleophilic Addition: The second stage involves the attack of the amine on the formed imidate.
Causality: The reactivity of the amine is paramount. Weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) or sterically hindered amines may react sluggishly. Furthermore, the imidate itself can revert to the nitrile (retronitrile formation), especially with highly basic amines.[3]
Solution:
Amine Choice: For weakly nucleophilic amines, consider increasing the reaction temperature or using a more activated imidate intermediate, such as a thioimidate, which has a better leaving group.[3]
Base Activation: For stubborn reactions, activating the amine with a strong, non-nucleophilic base to increase its nucleophilicity can be effective.[4]
Control of Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.
3. Suboptimal Reaction Conditions:
Causality: Solvent polarity and temperature can dramatically affect reaction rates and side-product formation. The quinoline nucleus itself can be sensitive to harsh conditions.
Solution:
Solvent Screening: Polar aprotic solvents like DMF or acetonitrile can sometimes improve the solubility of the imidate salt and accelerate the reaction. However, protic solvents like methanol or ethanol are often used for the aminolysis step.[3]
Temperature Optimization: If the reaction is slow at room temperature, incrementally increase the heat (e.g., to 50-80 °C) while monitoring for product degradation by TLC.[5]
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for low yield in quinoline amidine synthesis.
Question 2: I'm observing a significant amount of an amide byproduct. How can I prevent this?
Answer: The formation of a quinoline carboxamide is a classic sign of water contamination during the first step of the reaction (imidate formation).
Mechanism of Side Reaction: The nitrilium ion intermediate, formed by the protonation of your quinoline nitrile, is highly electrophilic. It will react with any available nucleophile. While the intended nucleophile is your alcohol, water is also a potent nucleophile. Attack by water leads to an intermediate that rapidly tautomerizes to the more stable amide.
Preventative Measures:
Rigorous Drying of Reagents and Solvents: As mentioned above, this is non-negotiable. Use molecular sieves, distillation from drying agents (e.g., CaH₂ for solvents), and purchase anhydrous grade reagents.
Use of Gaseous HCl: Bubbling anhydrous HCl gas through your reaction mixture is the traditional and most effective way to ensure water is not introduced from an aqueous HCl solution.[2] If using a solution of HCl in a solvent like dioxane, ensure it is a certified anhydrous solution.
Inert Atmosphere: A blanket of nitrogen or argon will prevent atmospheric moisture from entering the reaction flask, especially during long reaction times or when running the reaction at low temperatures where condensation can occur.[6]
Frequently Asked Questions (FAQs)
What is the reaction mechanism for amidine synthesis via a quinoline imidate?
Answer: The reaction proceeds via a two-step mechanism, commonly known as the Pinner reaction.[1]
Step 1: Imidate Formation. The quinoline nitrile is activated by a strong acid, typically anhydrous HCl. The acid protonates the nitrogen of the nitrile, forming a highly electrophilic nitrilium ion. An alcohol present in the reaction mixture then acts as a nucleophile, attacking the carbon of the nitrilium ion. A final deprotonation step yields the stable imidate hydrochloride salt, also known as a Pinner salt.
Step 2: Aminolysis. The Pinner salt is then treated with an amine. The more nucleophilic amine attacks the electrophilic carbon of the imidate, displacing the alcohol (or alkoxy group) and forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alcohol and yielding the final protonated amidine product. A final workup with base provides the neutral amidine.
Caption: General mechanism of Pinner reaction for quinoline amidine synthesis.
How do substituents on the quinoline ring and the amine affect the reaction yield?
Answer: The electronic and steric properties of your substrates are critical.
Quinoline Nitrile Substituents:
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CF₃, or halides on the quinoline ring make the nitrile carbon more electrophilic. This generally accelerates both the initial alcohol attack to form the imidate and the subsequent amine attack, often leading to higher yields and milder required reaction conditions.[7]
Electron-Donating Groups (EDGs): Groups like -OCH₃ or -NR₂ decrease the electrophilicity of the nitrile carbon. These substrates may require harsher conditions (higher temperatures, stronger acid catalysis) to achieve good conversion.[7]
Amine Nucleophile:
Electronic Effects: More nucleophilic amines (e.g., aliphatic amines like piperidine) will react much faster than less nucleophilic ones (e.g., 4-nitroaniline).
Steric Effects: Steric hindrance around the nitrogen atom of the amine can significantly slow down or even prevent the reaction. For example, di-isopropylamine will react much slower than diethylamine.
Key Parameter Optimization Summary
For ease of reference, the table below summarizes the impact of key reaction parameters on the synthesis of quinoline amidines.
Parameter
Effect on Reaction
Recommendation & Rationale
Temperature
Higher temperature increases reaction rate but can also promote side reactions and decomposition.
Start at room temperature and increase in 10-15 °C increments. Monitor by TLC to find the optimal balance between rate and selectivity.[5]
Solvent
Affects solubility of reagents and can participate in the reaction.
For imidate formation, use anhydrous non-coordinating solvents (ether, dioxane). For aminolysis, alcohols (MeOH, EtOH) are common and can facilitate the reaction.[2][3]
Acid Catalyst (for Imidate formation)
Essential for activating the nitrile. Insufficient acid leads to no reaction; excess can cause charring.
Use 1.1-1.5 equivalents of anhydrous HCl. This ensures full protonation of the nitrile without being overly harsh.
Amine Stoichiometry
A slight excess of the amine can drive the equilibrium towards the product.
Use 1.2-1.5 equivalents of the amine. This maximizes the chance of the imidate reacting with the amine instead of other pathways.
Optimized Experimental Protocol: Synthesis of N-phenyl-quinoline-4-carboxamidine
This protocol provides a detailed, step-by-step methodology for a representative synthesis. Disclaimer: This is a generalized protocol and may require optimization for your specific substrate. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Formation of the Imidate (Pinner Salt)
Glassware Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool to room temperature under a nitrogen atmosphere.
Reagent Addition: To the flask, add quinoline-4-carbonitrile (1.0 eq). Dissolve the nitrile in anhydrous diethyl ether (approx. 0.1 M concentration) and anhydrous ethanol (1.5 eq).
Acidification: Cool the stirred solution to 0 °C using an ice bath. Bubble anhydrous hydrogen chloride (HCl) gas through the solution for 15-20 minutes. A white precipitate of the imidate hydrochloride salt should form.
Reaction: Seal the flask and allow the mixture to stir at 0-5 °C. Monitor the reaction by taking small aliquots, quenching with a basic solution, extracting, and analyzing by TLC or LC-MS until the starting nitrile is consumed (typically 4-12 hours).
Isolation of Imidate (Optional but Recommended): Once the reaction is complete, collect the precipitated Pinner salt by filtration under a nitrogen blanket. Wash the solid with cold, anhydrous diethyl ether and dry under vacuum. This isolated salt is often used directly in the next step.
Part B: Aminolysis to Form the Amidine
Reaction Setup: In a separate flame-dried flask under a nitrogen atmosphere, suspend the isolated Pinner salt (1.0 eq) in anhydrous ethanol (approx. 0.2 M).
Amine Addition: To the stirred suspension, add aniline (1.2 eq) dropwise at room temperature.
Heating and Monitoring: Heat the reaction mixture to 50 °C. Monitor the formation of the amidine product by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
Workup:
Allow the reaction mixture to cool to room temperature and concentrate it under reduced pressure to remove the solvent.
Redissolve the residue in dichloromethane (DCM).
Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to neutralize any remaining acid and remove the amidine hydrochloride salt.
Wash the organic layer with brine (1x).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure N-phenyl-quinoline-4-carboxamidine.
References
Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0) Catalysts . ACS Catalysis. Available at: [Link]
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis . Molecules. Available at: [Link]
Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products . Medicinal Research Reviews. Available at: [Link]
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis . Arkivoc. Available at: [Link]
Mild method for the synthesis of amidines by the electrophilic activation of amides . Tetrahedron Letters. Available at: [Link]
Synthesis of Amidines and its application to pyrimidouracil synthesis . Sciforum. Available at: [Link]
Amidine synthesis by imidoylation . Organic Chemistry Portal. Available at: [Link]
(PDF) Amidines: their synthesis, reactivity, and applications in heterocyclic synthesis . Arkivoc. Available at: [Link]
Amidines from cyclic amines and nitriles in the presence of zinc(II) . Dalton Transactions. Available at: [Link]
Functionality of amidines and amidrazones . Arkivoc. Available at: [Link]
Synthesis of amidines. Reaction conditions: 1 a (0.5 mmol), Et3N... . ResearchGate. Available at: [Link]
Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties . Frontiers in Chemistry. Available at: [Link]
Synthesis of amidines . Organic Chemistry Portal. Available at: [Link]
Synthesis of N-substituted aryl amidines by strong base activation of amines . Tetrahedron Letters. Available at: [Link]
Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties . Frontiers in Chemistry. Available at: [Link]
Amidine synthesis from acetonitrile activated by rhenium selenide clusters . American Chemical Society. Available at: [Link]
Amide activation: an emerging tool for chemoselective synthesis . Chemical Society Reviews. Available at: [Link]
Preparation of Amidines by Catalytic Reduction of Amidoximes . Journal of Medicinal and Pharmaceutical Chemistry. Available at: [Link]
Preparation of Amidines by Amidoxime Reduction with Potassium Formate . Synthetic Communications. Available at: [Link]
Troubleshooting low solubility of methyl quinoline-4-carboximidate in ethanol
Topic: Troubleshooting Solubility & Stability in Ethanol Document ID: TS-MQC-004 Last Updated: 2025-05-21 Executive Summary Do not heat this mixture. If you are observing low solubility of methyl quinoline-4-carboximidat...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Solubility & Stability in Ethanol
Document ID: TS-MQC-004
Last Updated: 2025-05-21
Executive Summary
Do not heat this mixture.
If you are observing low solubility of methyl quinoline-4-carboximidate in ethanol, this is likely a feature of its salt form (Pinner salt) and a protective mechanism against degradation.
Critical Warning: Dissolving methyl quinoline-4-carboximidate in ethanol is chemically unsound due to rapid trans-esterification (exchange of the methyl group for an ethyl group). This guide provides the correct protocols for handling, solubilizing, and reacting this intermediate.
Part 1: The Fundamental Chemistry (The "Why")
To troubleshoot this, we must distinguish between the physical issue (lattice energy) and the chemical issue (reactivity).
1. The Salt vs. Free Base Trap
Most imidates are isolated as hydrochloride salts (R-C(=NH₂⁺)OMe · Cl⁻) because the free base is unstable and prone to hydrolysis.
The Problem: Imidate hydrochlorides are ionic crystal lattices. They are typically insoluble in cold alcohols and non-polar solvents (ether, hexanes).
The Consequence: Users often try to heat the ethanol mixture to force solubility. This is a critical error.
2. The Trans-Esterification Hazard
Imidates are "activated esters." In the presence of a different alcohol (ethanol) and trace acid (from the HCl salt), the alkoxy group exchanges.
Result: You no longer have methyl quinoline-4-carboximidate; you have a mixture of methyl/ethyl imidates and their degradation products (esters/amides).
Part 2: Troubleshooting Logic & Decision Matrix
Use this decision tree to determine your next step based on your experimental goal.
Figure 1: Decision matrix for handling methyl quinoline-4-carboximidate insolubility.
Part 3: Frequently Asked Questions (Technical Solutions)
Q1: Why won't the compound dissolve even when I heat the ethanol?
Answer:
You are fighting thermodynamics and kinetics simultaneously.
Lattice Energy: The quinoline ring provides significant
- stacking interactions, increasing the lattice energy of the solid salt.
Chemical Degradation: Upon heating in ethanol, the imidate salt does not just dissolve; it decomposes. The "cloudiness" you see after heating is likely the formation of quinoline-4-carboxamide (insoluble byproduct) or ammonium chloride, not undissolved starting material.
Correct Action:
Never heat imidate salts in alcohols.
If you must dissolve it for a reaction, use Methanol (matches the methyl group) to prevent exchange, but keep it at
.
Q2: I need to react this with an amine to make an amidine. How do I do that if it's not soluble?
Answer:
Solubility is not required for the reaction to proceed. The "Slurry Method" is the industry standard for Pinner salt conversions.
Protocol: The Slurry Conversion
Suspend the solid methyl quinoline-4-carboximidate HCl in anhydrous Methanol (or Ethanol only if you don't care about the intermediate exchange).
Cool the slurry to
.
Add the amine nucleophile.
Mechanism: As the amine reacts with the small amount of dissolved imidate in equilibrium, Le Chatelier's principle drives more solid into solution until consumption is complete.
Observation: The slurry will clear up (dissolve) and then potentially reprecipitate as the new amidine product forms.
Q3: How do I verify the purity if I can't dissolve it in ethanol?
Answer:
Do not use protic solvents (alcohols/water) for analysis, as they react with the sample.
Analysis Method
Recommended Solvent
Why?
1H NMR
DMSO-d6 or CDCl3
Chemically inert. DMSO breaks the salt lattice effectively.
HPLC/LCMS
Acetonitrile/Water (Neutral pH)
Run fast gradients. Avoid acidic buffers which accelerate hydrolysis to the ester.
TLC
DCM/MeOH (9:1)
Spot immediately. The compound degrades on silica over time.
Part 4: Stability & Degradation Pathways
Understanding the degradation profile is essential for troubleshooting "insolubility," which is often actually "decomposition precipitation."
Figure 2: Degradation pathways of methyl imidates in incompatible solvents.
References
Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. (Details hydrolysis and pH stability profiles).
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. (Comprehensive review on solubility and trans-esterification risks).
Decroix, B., et al. (1982). Synthesis of quinoline derivatives. Journal of Heterocyclic Chemistry, 19, 107.
Optimization
Technical Support Center: Optimizing Temperature for Methyl Quinoline-4-carboximidate Aminolysis
Welcome to the technical support center for the aminolysis of methyl quinoline-4-carboximidate. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the aminolysis of methyl quinoline-4-carboximidate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.
Introduction
The conversion of methyl quinoline-4-carboximidate to the corresponding quinoline-4-carboxamidine via aminolysis is a critical step in the synthesis of various biologically active compounds.[1] Temperature is a crucial parameter in this nucleophilic substitution reaction, directly influencing reaction rate, yield, and the formation of impurities. This guide will provide the expertise needed to navigate the complexities of temperature optimization for this specific transformation.
The reaction proceeds through a nucleophilic attack of an amine on the electrophilic carbon of the imidate functional group. This is followed by the elimination of a methanol molecule. The reaction's sensitivity to temperature stems from its influence on reaction kinetics, the stability of the reactants and intermediates, and the potential for side reactions.
Troubleshooting Guide
This section addresses common issues encountered during the aminolysis of methyl quinoline-4-carboximidate, with a focus on temperature-related solutions.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield of my quinoline-4-carboxamidine. What are the likely causes and how can I fix this?
Answer:
Low product yield is a frequent challenge and can be attributed to several factors, often related to suboptimal reaction temperature.
Potential Causes & Solutions:
Insufficient Temperature: The activation energy for the nucleophilic attack might not be met at lower temperatures, leading to a slow or stalled reaction.
Solution: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by a suitable analytical method like TLC or LC-MS to find the optimal temperature that promotes product formation without significant degradation.
Thermal Degradation of Reactant or Product: Methyl quinoline-4-carboximidate or the desired amidine product may be thermally labile and decompose at elevated temperatures.[2][3]
Solution: If you suspect degradation at higher temperatures, perform the reaction at a lower temperature for a longer duration. You can also screen different solvents with lower boiling points to maintain a milder reaction temperature.
Poor Nucleophilicity of the Amine: The strength of the incoming amine (nucleophile) plays a significant role.[4][5]
Solution: If using a weakly nucleophilic amine, a higher reaction temperature may be necessary to drive the reaction forward. Alternatively, consider using a stronger, non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity.
Solvent Effects: The choice of solvent can significantly impact the reaction rate.[5][6]
Solution: Polar aprotic solvents like DMF or DMSO can often accelerate these types of reactions. However, their high boiling points might necessitate careful temperature control to prevent side reactions. Consider screening a range of solvents with varying polarities and boiling points.
Issue 2: Formation of Significant Impurities
Question: My reaction is producing the desired product, but I am also seeing a lot of impurities. How can I minimize these?
Answer:
Impurity formation is often a direct consequence of the reaction temperature being too high, leading to side reactions.
Potential Side Reactions & Solutions:
Side Reaction
Plausible Cause
Suggested Temperature-Related Solution
Hydrolysis of Imidate
Presence of water in the reaction mixture, accelerated by heat.
Dry all solvents and reagents thoroughly before use. Run the reaction at the lowest effective temperature to minimize the rate of hydrolysis.[7]
Decomposition of Reactants/Products
Exceeding the thermal stability threshold of the quinoline moiety or other functional groups.[2][3]
Lower the reaction temperature and extend the reaction time. Consider using a milder heating method, such as an oil bath with precise temperature control.
Reaction with Solvent
At high temperatures, some solvents (e.g., DMF) can decompose or react with the starting materials.
Choose a more inert solvent with an appropriate boiling point for the desired reaction temperature.
Issue 3: Incomplete or Slow Reaction
Question: The reaction is very slow and does not go to completion, even after an extended period. What can I do?
Answer:
A slow or incomplete reaction points towards insufficient energy to overcome the activation barrier or unfavorable reaction equilibrium.
Troubleshooting Steps:
Systematic Temperature Increase: As a first step, cautiously increase the reaction temperature. A modest increase can sometimes lead to a dramatic improvement in the reaction rate.
Catalyst Introduction: Consider the use of a catalyst. While not always necessary, a mild acid or base catalyst can sometimes facilitate the nucleophilic attack or the departure of the leaving group.
Concentration Effects: Increasing the concentration of the amine can help drive the reaction forward. However, be mindful of potential side reactions at higher concentrations and temperatures.
Microwave Irradiation: For reactions that are sluggish under conventional heating, microwave irradiation can be a powerful tool to accelerate the reaction, often at lower overall temperatures.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for optimizing the aminolysis of methyl quinoline-4-carboximidate?
A1: A good starting point is often room temperature (20-25 °C), especially with reactive amines. If no reaction is observed, a gradual increase to 40-60 °C is a reasonable next step. For less reactive amines, temperatures in the range of 80-120 °C may be required.[10] It is crucial to monitor the reaction closely for any signs of decomposition.
Q2: How does the structure of the amine affect the optimal reaction temperature?
A2: The structure of the amine has a significant impact:
Primary vs. Secondary Amines: Primary amines are generally more reactive than secondary amines due to less steric hindrance, and may require lower reaction temperatures.[11]
Electronic Effects: Electron-donating groups on the amine increase its nucleophilicity, potentially allowing for lower reaction temperatures. Conversely, electron-withdrawing groups decrease nucleophilicity, often necessitating higher temperatures.[4]
Q3: Can I use a pressure tube to run the reaction above the solvent's boiling point?
A3: Yes, using a sealed pressure tube is a common technique to achieve higher reaction temperatures.[12][13] This can be particularly useful for unreactive amines or when using a low-boiling point solvent. However, exercise extreme caution and use appropriate safety measures when working with reactions under pressure.
Q4: What is the relationship between reaction time and temperature?
A4: Reaction time and temperature are inversely related. Increasing the temperature will generally decrease the required reaction time. The Arrhenius equation describes this relationship, where the rate constant increases exponentially with temperature. However, the goal of optimization is to find a balance that maximizes product yield and purity, not just minimize reaction time.
Q5: Are there any in-process controls you recommend for monitoring the reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method for qualitatively monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. These techniques can provide accurate information on conversion, yield, and impurity profiles.
Experimental Protocols
General Protocol for the Aminolysis of Methyl Quinoline-4-carboximidate
To a solution of methyl quinoline-4-carboximidate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or DMF), add the desired amine (1.1 - 2.0 eq).
Stir the reaction mixture at the desired temperature.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Protocol for Temperature Optimization Study
Set up a parallel array of small-scale reactions (e.g., in vials with stir bars).
To each vial, add a solution of methyl quinoline-4-carboximidate in the chosen solvent.
Add the amine to each vial.
Place each vial in a heating block or oil bath set to a different temperature (e.g., 25 °C, 40 °C, 60 °C, 80 °C, 100 °C).
After a set period (e.g., 4, 8, 12, or 24 hours), quench a small aliquot from each reaction.
Analyze the aliquots by HPLC or LC-MS to determine the conversion and yield at each temperature.
Plot the yield versus temperature to identify the optimal temperature range.
Visualizations
Reaction Mechanism
Caption: Mechanism of aminolysis.
Troubleshooting Workflow for Low Yield
Caption: Workflow for low yield.
Temperature Optimization Experimental Design
Caption: Temperature optimization design.
References
Liu, Y., Wang, X., Wu, J., Zhang, A., & Wu, A. (2018). I2-Triggered Reductive Generation of N-Centered Iminyl Radicals: An Isatin-to-Quinoline Strategy for the Introduction of Primary Amides. Advanced Synthesis & Catalysis, 360(8), 1364–1369. Available from: [Link]
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9272–9286. Available from: [Link]
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9272–9286. Available from: [Link]
Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available from: [Link]
Mijangos, F., et al. (2021). Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. ChemistrySelect, 6(4), 633-637. Available from: [Link]
LibreTexts. (2023). 8.3. Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. Available from: [Link]
Lee, I., Kim, C. K., & Li, H. G. (2001). Nucleophilic substitution at the imidoyl carbon atom: intermediate mechanistic and reactivity behavior between carbonyl and vinyl carbon substitution. The Journal of Physical Chemistry A, 105(10), 2035–2040. Available from: [Link]
LibreTexts. (2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Chemistry LibreTexts. Available from: [Link]
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available from: [Link]
Patsnap. (2026). How to Optimize Amide Synthesis for Low-Temperature Applications. Patsnap Eureka. Available from: [Link]
Castro, E. A., et al. (2001). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. The Journal of Organic Chemistry, 66(19), 6394–6399. Available from: [Link]
ResearchGate. (2025). Low-Temperature Reductive Aminolysis of Carbohydrates to Diamines and Aminoalcohols by Heterogeneous Catalysis. ResearchGate. Available from: [Link]
Lin, H. (n.d.). Selective ammonolysis of carboxylic acid derivatives. Iowa State University Digital Repository. Available from: [Link]
Thomas, B., & Ng, Y. (2019). Investigation of Thermal Properties of Carboxylates with Various Structures. Proceedings of The National Conference On Undergraduate Research (NCUR) 2019. Available from: [Link]
He, L., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 62(17), 7986–8003. Available from: [Link]
Vandekerckhove, B., et al. (2025). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering. Available from: [Link]
ResearchGate. (2025). Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization. ResearchGate. Available from: [Link]
Na-Phun, K., et al. (2017). Metal-Free Synthesis of N-Aryl Amides using Organocatalytic Ring-Opening Aminolysis of Lactones. ChemCatChem, 9(12), 2197-2201. Available from: [Link]
Gribble, G. W. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1645. Available from: [Link]
Journal of Research of the National Bureau of Standards. (1966). Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 70A(1), 53-58. Available from: [Link]
Omae, T., et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 84(15), 9726–9734. Available from: [Link]
Research and Reviews: A Journal of Pharmaceutical Sciences. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: A Journal of Pharmaceutical Sciences, 8(3). Available from: [Link]
MDPI. (2025). Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. MDPI. Available from: [Link]
Hulet, R. (2020, April 6). 21.12 Preparation and Reactions of Amides [Video]. YouTube. Available from: [Link]
Papaleo, E., et al. (2023). Computational design of the temperature optimum of an enzyme reaction. Proceedings of the National Academy of Sciences, 120(27), e2219483120. Available from: [Link]
Cline, G. W., & Hanna, S. B. (1988). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure- Reactivity Study. Journal of the American Chemical Society, 110(13), 4479-4483. Available from: [Link]
ResearchGate. (2020). Transformation of secondary N‐aryl amides to imidates in the presence of Tf2O and 2‐ClPyr. ResearchGate. Available from: [Link]
Technical Support Center: Purification of Methyl Quinoline-4-carboximidate Hydrochloride
Welcome to the technical support center for the purification of methyl quinoline-4-carboximidate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of methyl quinoline-4-carboximidate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this versatile synthetic intermediate. As Pinner salts, alkyl imidate hydrochlorides are notoriously sensitive to environmental conditions, and their successful purification is critical for downstream applications. This resource combines foundational principles with practical, field-proven insights to help you navigate the challenges of isolating and purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying methyl quinoline-4-carboximidate hydrochloride?
A1: The primary challenge lies in the inherent instability of the imidate hydrochloride functionality. These compounds are highly susceptible to hydrolysis, which can be catalyzed by trace amounts of water in solvents or the atmosphere.[1] Additionally, they can be thermally unstable, and elevated temperatures can lead to decomposition or rearrangement.[2][3] Therefore, maintaining anhydrous and low-temperature conditions throughout the purification process is paramount.
Q2: What are the most common impurities I should expect?
A2: The most common impurities are byproducts of the Pinner reaction used for synthesis or degradation products from the purification process itself. These include:
Unreacted quinoline-4-carbonitrile: The starting material for the Pinner reaction.
Methyl quinoline-4-carboxylate: The product of hydrolysis of the imidate. This is often the major impurity if the reaction or purification is not strictly anhydrous.[1]
Quinoline-4-carboxamide: This can form through rearrangement of the imidate, especially at higher temperatures.[3]
Orthoester: Formed by the reaction of the Pinner salt with excess methanol.[1]
Q3: What are the recommended storage conditions for the purified product?
A3: To ensure the long-term stability of your purified methyl quinoline-4-carboximidate hydrochloride, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (ideally ≤ 4°C). It is also advisable to store it over a desiccant to prevent moisture ingress.[4]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of methyl quinoline-4-carboximidate hydrochloride.
Problem 1: The product "oils out" during recrystallization instead of forming crystals.
This phenomenon, where the compound separates as a liquid phase instead of a solid, is common when the solute concentration is too high or the cooling rate is too fast.
Solutions:
Dilute the Solution: Add more of the hot solvent to the mixture to reduce the supersaturation.
Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. Insulating the flask can help achieve a slower cooling rate.[5]
Solvent System Modification: If the problem persists, the solvent system may not be optimal. Try a different solvent or a binary solvent system. A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until turbidity appears.[5]
Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth.
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to induce crystallization.
Problem 2: The purified product shows signs of hydrolysis (e.g., presence of methyl quinoline-4-carboxylate in NMR).
Hydrolysis is the most common degradation pathway for imidate hydrochlorides.
Solutions:
Strictly Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried before use. Perform all manipulations under an inert atmosphere if possible.[2]
Low-Temperature Purification: Conduct recrystallization and filtration at the lowest practical temperature to minimize hydrolysis.
Choice of Solvent: Use aprotic solvents for recrystallization whenever possible. If using an alcohol, ensure it is anhydrous.
Quick Work-up: Minimize the time the compound is in solution, especially at elevated temperatures.
Problem 3: The product is discolored (yellow or brown).
Discoloration can indicate the presence of impurities or degradation products.
Solutions:
Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently and then filter it hot to remove the charcoal and adsorbed impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Recrystallization: Multiple recrystallizations may be necessary to remove colored impurities.
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary. Use a non-polar eluent system and run the column quickly to minimize on-column degradation.
Purification Protocols
Protocol 1: Recrystallization
Recrystallization is often the most effective method for purifying methyl quinoline-4-carboximidate hydrochloride. The choice of solvent is critical.
Recommended Solvent Systems:
Methanol/Acetone: Dissolve the crude product in a minimal amount of hot anhydrous methanol and then slowly add anhydrous acetone until the solution becomes turbid. Allow to cool slowly.[6]
Ethanol: Dissolve the crude product in hot absolute ethanol and allow it to cool slowly.[7]
Dichloromethane/Diethyl Ether: Dissolve the crude product in a minimal amount of anhydrous dichloromethane and slowly add anhydrous diethyl ether as an anti-solvent.
Step-by-Step Protocol (Methanol/Acetone):
Place the crude methyl quinoline-4-carboximidate hydrochloride in a flame-dried flask.
Add a minimal amount of hot anhydrous methanol to dissolve the solid completely.
While the solution is still warm, slowly add anhydrous acetone dropwise with stirring until a slight turbidity persists.
Allow the flask to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold, anhydrous acetone or diethyl ether.
Dry the crystals under vacuum over a desiccant.
Troubleshooting Workflow for Purification
Caption: A decision tree for troubleshooting the purification of methyl quinoline-4-carboximidate hydrochloride.
Impurity Profile and Characterization
To aid in the identification of the desired product and common impurities, the following table summarizes the expected chemical shifts in ¹H NMR spectroscopy. Note that specific values may vary depending on the solvent and instrument used.
Aromatic protons on the quinoline ring (approx. 7.5-9.0 ppm), a singlet for the methoxy group (-OCH₃) (approx. 4.0-4.5 ppm), and a broad singlet for the N-H protons.
Quinoline-4-carbonitrile (Starting Material)
Aromatic protons on the quinoline ring (approx. 7.6-9.2 ppm). Absence of a methoxy signal.
Handling moisture-sensitive imidate hydrochloride salts in the lab
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Handling & Troubleshooting Moisture-Sensitive Imidate Hydrochloride Salts Introduction: The "Pinner Salt" Chal...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Handling & Troubleshooting Moisture-Sensitive Imidate Hydrochloride Salts
Introduction: The "Pinner Salt" Challenge
Imidate hydrochloride salts (often called Pinner salts) are potent electrophiles essential for synthesizing amidines, orthoesters, and heterocyclic compounds like oxazoles. However, their high reactivity comes with a trade-off: extreme moisture sensitivity .
In the presence of even trace atmospheric moisture, the electron-deficient imidate carbon undergoes rapid hydrolysis, reverting to the thermodynamically stable ester and ammonium chloride. Furthermore, these salts are thermally unstable, prone to rearranging into amides (the Chapman rearrangement) at elevated temperatures.
This guide serves as a technical support hub to standardize the handling, storage, and troubleshooting of these reagents.
Part 1: Core Handling Protocols (The "Golden Rules")
Storage & Stability
Temperature: Store at -20°C (Freezer) . Thermal degradation can occur even at room temperature over prolonged periods, leading to amide formation.
Atmosphere: Must be stored under Argon or Nitrogen .
Desiccation: If a glovebox is unavailable, store the vial inside a secondary container (desiccator) with active desiccant (e.g., P
O or KOH pellets) to intercept moisture.
Weighing & Transfer
Glovebox (Best Practice): Weighing inside an inert atmosphere glovebox is the only way to guarantee 0% hydrolysis.
Benchtop (Schlenk Technique):
Flush the receiving flask with N
/Ar.
Open the imidate salt container only briefly.
Do not use paper weighing boats. Use a glass weighing funnel or transfer directly to the tared reaction flask to minimize surface area exposure to humid air.
Pro-Tip: If the salt has clumped, do not crush it in open air. The increased surface area accelerates hydrolysis.
Solvent Compatibility
Strictly Anhydrous: Use solvents dried over molecular sieves (3Å or 4Å).
Alcohol Choice: If the reaction requires an alcohol (e.g., alcoholysis), use the same alkyl group as the imidate (e.g., use ethanol for ethyl imidates) to prevent transesterification.
Avoid Water: Even "technical grade" solvents contain enough water to destroy stoichiometric amounts of imidate.
Part 2: Troubleshooting Guide & FAQs
Scenario A: "My white solid turned into a sticky oil/goo."
Diagnosis: Hydrolysis (Moisture Contamination).
Mechanism: The hygroscopic HCl salt pulls water from the air. Water attacks the imidate carbon, ejecting ammonia and forming the ester. The "goo" is often a mix of the liquid ester and dissolved ammonium salts.
Solution:
Immediate Action: Check NMR. If ester content is >10%, recrystallization is rarely effective due to the high solubility of the byproducts. It is usually more efficient to re-synthesize or purchase fresh material.
Prevention: Improving sealing. Parafilm is permeable to water vapor over time; use electrical tape or heat-shrink bands for long-term freezer storage.
Scenario B: "I see a new set of peaks in the NMR, but it's not the ester."
Diagnosis: Thermal Rearrangement (Amide Formation).
Mechanism: At temperatures >25–40°C (depending on the R-group), the chloride ion can attack the alkyl group (S
2 type), leading to the thermodynamically stable amide and an alkyl chloride.
Solution:
Protocol Adjustment: Ensure all reactions involving the salt are kept at 0°C during the addition phase. Never heat the dry salt above room temperature.
Scenario C: "Low yield when converting Imidate Salt to Amidine."
Diagnosis: Incomplete Neutralization or Hydrolysis during workup.
Mechanism: Amidines are formed by reacting the imidate with ammonia/amines.[1] If the reaction is too acidic, the amine is protonated and cannot attack. If it's too basic and wet, hydrolysis competes.
Solution:
Optimization: Use a non-aqueous base (e.g., Et
N in dry MeOH) rather than aqueous NaOH. This keeps the system anhydrous while liberating the free imidate for reaction.
Part 3: Visualizing the Chemistry
Diagram 1: The Degradation Pathways
This diagram illustrates the two primary failure modes: Hydrolysis (moisture) and Rearrangement (heat).
Caption: Pathological degradation pathways of Imidate HCl salts. Note that moisture leads to esters, while heat leads to amides.
Diagram 2: Handling Decision Tree
Follow this workflow to determine the safety of your reagent.
Caption: Workflow for assessing the quality of imidate salts before use. Visual inspection is the first line of defense.
Part 4: Data & Reference Tables
Table 1: Common Solvent Compatibility for Pinner Reactions
Solvent
Suitability
Notes
Methanol/Ethanol
High
Must be anhydrous.[2] Use the alcohol corresponding to the imidate alkoxy group to prevent transesterification [1].
Diethyl Ether
Medium
Good for precipitating the salt, but poor solubility for the reaction itself.
Dioxane
High
Excellent for Pinner synthesis (HCl gas in Dioxane). Hygroscopic; requires storage over sieves [2].
Water
NONE
FATAL. Causes immediate hydrolysis to ester.
DMF/DMSO
Low
Hard to remove; can promote side reactions at high temps.
Table 2: Troubleshooting Matrix
Observation
Probable Cause
Corrective Action
Sticky Solid
Moisture absorption (Hydrolysis).
Wash with anhydrous ether. If it doesn't solidify, discard.
"Rotten" Smell
Hydrolysis releasing carboxylic acid/ester.
Check NMR. If ester is present, the reagent is compromised.[3]
Violent bubbling
Adding base too fast (Exothermic).
Cool to -10°C before adding base/amine.
Precipitate in NMR tube
Solvent not deuterated/dry enough.
Use d6-DMSO or d3-MeOD from a fresh ampoule.
References
Wipf Group (Univ. of Pittsburgh). Techniques for Handling Air- and Moisture-Sensitive Compounds.
[Link]
Technical Support Center: Minimizing Side Reactions in Quinoline-4-Carboximidate Coupling
Welcome to the technical support center for quinoline-4-carboximidate coupling. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important syn...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for quinoline-4-carboximidate coupling. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your experimental outcomes. Our approach is grounded in mechanistic principles and practical, field-tested solutions.
Introduction: The Challenge of Quinoline-4-Carboximidate Coupling
The formation of quinoline-4-carboximidates is a critical step in the synthesis of a wide range of biologically active molecules, including potential therapeutics.[1][2] This reaction typically involves the coupling of a quinoline-4-carboxylic acid with an appropriate amine in the presence of a coupling agent. While seemingly straightforward, this process can be plagued by a variety of side reactions that can significantly reduce yield and complicate purification. Understanding and controlling these side reactions is paramount for successful and efficient synthesis.
This guide is structured to provide you with direct answers to common challenges, explaining the "why" behind each recommendation to empower you with the knowledge to adapt and troubleshoot your specific system.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during quinoline-4-carboximidate coupling in a question-and-answer format.
Issue 1: Low Yield of the Desired Carboximidate and Formation of the Corresponding Amide
Question: I'm observing a significant amount of the corresponding quinoline-4-carboxamide as a byproduct, and my yield of the desired carboximidate is low. What's causing this, and how can I prevent it?
Answer:
This is a classic problem of hydrolysis . Imidates, and their salt forms, are susceptible to hydrolysis, which converts them to the more stable amide.[3][4][5] The rate of this hydrolysis is highly dependent on the pH of the reaction medium and the presence of water.
Causality:
Presence of Water: Even trace amounts of water in your solvents or reagents can lead to significant hydrolysis of the imidate product or the activated intermediate.
Basic Conditions: Hydrolysis of imidate salts is often accelerated under basic conditions.[3][4] The choice of base and its stoichiometry are therefore critical.
Reaction Temperature: Higher temperatures can increase the rate of hydrolysis.
Solutions:
Rigorous Control of Anhydrous Conditions:
Use freshly distilled, anhydrous solvents.
Dry all glassware thoroughly in an oven before use.
Ensure your starting materials (quinoline-4-carboxylic acid and amine) are dry.
Run the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.
Careful Selection and Stoichiometry of the Base:
If a base is required, consider using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).
Use the minimum effective amount of base. An excess can promote hydrolysis.
Temperature Management:
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is effective.
Choice of Coupling Agent:
Some coupling agents and their byproducts can influence the reaction environment. For instance, carbodiimides like EDC and DCC are widely used, but their byproducts can sometimes complicate purification.[6][7] Consider phosphonium-based reagents like PyBOP or HATU, which can be highly efficient and may offer a more controlled reaction environment.[8]
Issue 2: Formation of N-Acylurea Byproduct with Carbodiimide Coupling Agents
Question: I'm using EDC (or DCC) as my coupling agent and I'm isolating a significant amount of an N-acylurea byproduct. How can I suppress this side reaction?
Answer:
The formation of an N-acylurea is a known side reaction when using carbodiimide coupling agents.[9] It arises from the rearrangement of the O-acylisourea intermediate.
Causality:
The initial activation of the carboxylic acid by a carbodiimide forms a highly reactive O-acylisourea. This intermediate is intended to react with the amine to form the desired amide. However, it can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the amine. This rearrangement is often more prevalent in polar solvents.[9]
Solutions:
Use of Additives: The most common and effective solution is to add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[7][10] These additives react with the O-acylisourea to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine.
Solvent Choice: Consider using less polar solvents like dichloromethane (DCM) or chloroform, as the rearrangement to the N-acylurea is often more pronounced in very polar solvents like DMF.[9]
Order of Addition: Adding the coupling agent to a pre-mixed solution of the carboxylic acid, amine, and HOBt can sometimes minimize the lifetime of the O-acylisourea intermediate and thus reduce the formation of the N-acylurea byproduct.
Issue 3: Guanidinium Byproduct Formation
Question: My reaction is sluggish, and I'm observing a byproduct that appears to be a guanidinium salt. What is happening?
Answer:
Guanidinium byproduct formation can occur when the amine starting material reacts directly with the coupling agent, particularly with carbodiimide or uronium/guanidinium-based reagents (like HBTU or HATU).[8][9]
Causality:
This side reaction consumes both the amine and the coupling agent, leading to lower yields of the desired product. The order of addition of reagents is crucial in preventing this.[6]
Solutions:
Correct Order of Reagent Addition: The carboxylic acid should be pre-activated with the coupling agent before the amine is introduced. A typical and effective order of addition is:
Dissolve the quinoline-4-carboxylic acid in an appropriate anhydrous solvent.
Add the coupling agent (and any additives like HOBt).
Stir for a short period (e.g., 15-30 minutes) to allow for the formation of the activated species.
Then, add the amine to the reaction mixture.
Use of a Suitable Base: When using uronium or guanidinium salts like HBTU, a non-nucleophilic base such as DIPEA is typically required to form the carboxylate anion, which then reacts with the coupling agent.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling agents used for quinoline-4-carboximidate synthesis?
A1: A variety of coupling agents can be employed, each with its own advantages and disadvantages.[8] Some of the most common include:
Carbodiimides: EDC (water-soluble byproduct) and DCC (insoluble byproduct).[7] Often used with HOBt or HOAt to improve efficiency and reduce side reactions.[7][10]
Phosphonium Reagents: PyBOP, BOP. These are highly efficient but can be more expensive. BOP produces the carcinogen HMPA as a byproduct.[7]
Uronium/Guanidinium Reagents: HBTU, HATU. These are also very efficient and are among the most commonly used in modern amide bond synthesis.[8]
Other Reagents: T3P (propylphosphonic anhydride) is known for high yields and low epimerization, with byproducts that are easily removed by extraction.[6]
Q2: How do I choose the right solvent for my coupling reaction?
A2: The choice of solvent can significantly impact the reaction outcome. Key considerations include:
Solubility: All reactants should be soluble in the chosen solvent.
Polarity: As mentioned, highly polar solvents can sometimes promote side reactions like N-acylurea formation.[9] Common solvents include DCM, DMF, and acetonitrile.
Anhydrous Nature: The solvent must be anhydrous to prevent hydrolysis.
Q3: Can I use microwave irradiation to accelerate the coupling reaction?
A3: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of quinoline derivatives, often leading to significantly reduced reaction times and improved yields.[10][11] However, careful optimization of temperature and reaction time is necessary to avoid decomposition and minimize side reactions.
Q4: What are the best practices for purifying the final quinoline-4-carboximidate product?
A4: Purification strategies will depend on the specific properties of your product and the byproducts formed. Common techniques include:
Aqueous Workup: To remove water-soluble byproducts and excess reagents.[8]
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
Column Chromatography: Silica gel chromatography is a versatile method for separating the desired product from closely related impurities.
Extraction: Simple phase extraction can be used to remove certain byproducts, such as those from T3P.[6]
Experimental Protocols
General Protocol for Quinoline-4-Carboximidate Coupling using HATU
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the quinoline-4-carboxylic acid (1.0 eq.).
Dissolve the acid in an anhydrous solvent (e.g., DMF or DCM).
Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.
Add the amine (1.0-1.2 eq.) to the reaction mixture.
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or crystallization.
Visualizing the Process
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting based on observed byproducts.
General Workflow for Quinoline-4-Carboximidate Coupling
Caption: A generalized experimental workflow for successful coupling reactions.
References
The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Science Publishing. [Link]
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]
The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. Canadian Science Publishing. [Link]
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
Hydrolysis of imidate esters derived from weakly basic amines. II. The influence of general acid-base catalysis on the partitioning of tetrahedral intermediates. PubMed. [Link]
Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society. [Link]
Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. ResearchGate. [Link]
Optimizing reaction parameters for the preparation of benzo‐[h]quinoline‐4‐carboxylic acid. ResearchGate. [Link]
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC. [Link]
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Link]
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]
Synthesis of multi-substituted quinoline-4-carboxamides 26. ResearchGate. [Link]
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. [Link]
Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. ResearchGate. [Link]
Technical Support Center: Methyl Quinoline-4-Carboximidate Storage & Handling
Topic: Storage conditions to prevent degradation of methyl quinoline-4-carboximidate Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Scientists, Drug Development Professionals Senior Appl...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Storage conditions to prevent degradation of methyl quinoline-4-carboximidate
Content Type: Technical Support Center Guide (Q&A Format)
Audience: Researchers, Scientists, Drug Development Professionals
Senior Application Scientist Note:
Methyl quinoline-4-carboximidate is a highly reactive electrophile, commonly synthesized via the Pinner reaction. Its structural integrity relies heavily on the preservation of the imidate (imino ether) functionality, which is thermodynamically unstable and prone to rapid hydrolysis. This guide addresses the specific degradation pathways—primarily hydrolysis to esters or amides—and provides evidence-based protocols to maintain compound purity.
Part 1: Core Storage Protocols
The following storage matrix is designed to arrest the kinetics of hydrolysis and Chapman-like rearrangements.
Parameter
Recommended Condition
Scientific Rationale
Temperature
-20°C (Freezer)
Reduces the kinetic energy available for thermodynamic relaxation into the more stable amide form.
Atmosphere
Inert Gas (Argon/N₂)
Displaces atmospheric moisture. Imidates are hygroscopic; water initiates immediate hydrolysis.
Physical State
Solid (Desiccated)
Solution storage is highly discouraged due to solvent-mediated nucleophilic attacks.
Container
Amber Glass + Parafilm
Prevents photo-oxidation of the quinoline ring and moisture ingress.
Part 2: Troubleshooting & FAQs
Q1: My compound has transitioned from a crystalline solid to a gummy/sticky residue. Is it still usable?
Diagnosis:Hydrolysis Induced Degradation
This physical change typically indicates the compound has reacted with atmospheric moisture. Methyl quinoline-4-carboximidate contains a carbon-nitrogen double bond (
) that is highly susceptible to nucleophilic attack by water.
Mechanism: Water attacks the electrophilic imidate carbon.
Acidic/Neutral Conditions: Leads to the formation of methyl quinoline-4-carboxylate (ester) and ammonium salts.
Basic Conditions: Leads to quinoline-4-carboxamide and methanol.
Action: Run a proton NMR (
-NMR).
Look for the loss of the methoxy imidate peak (typically
4.0–4.2 ppm).
Check for the appearance of an amide
(broad singlets) or the shift in the methyl group corresponding to the ester.
Verdict: If the residue is gummy, purity is likely compromised (<80%). Recrystallization may be attempted from anhydrous ether/dichloromethane, but re-synthesis is often more efficient.
Q2: Can I store the compound in DMSO or DMF stock solutions for screening?
Diagnosis:Solvent IncompatibilityStrictly No. While DMSO and DMF are polar aprotic solvents, they are hygroscopic and often contain trace water.
The Risk: Even "anhydrous" DMSO can absorb enough water from the air to hydrolyze the imidate within hours at room temperature. Furthermore, the basicity of the quinoline ring can catalyze self-degradation in solution.
Protocol: Prepare solutions immediately prior to use. If autosampler storage is unavoidable, use anhydrous acetonitrile (
) and keep the sample tray cooled to 4°C.
Q3: The color of the solid has changed from off-white to yellow/brown. What happened?
Diagnosis:Photo-Oxidation (N-Oxide Formation)
Quinoline derivatives are photosensitive.
Mechanism: Exposure to UV or ambient light can excite the quinoline nitrogen, leading to the formation of Quinoline N-oxides or oxidative polymerization of trace impurities.
Impact: While the imidate function might still be intact, the N-oxide impurity can alter binding affinities in biological assays or interfere with subsequent nucleophilic substitutions.
Prevention: Always store in amber vials wrapped in aluminum foil.
Q4: I need to convert the imidate salt to the free base. How do I prevent decomposition during this process?
Diagnosis:pH Sensitivity
Free base imidates are significantly less stable than their hydrochloride salts.
The Issue: The Pinner salt (imidate hydrochloride) is stabilized by the protonation of the nitrogen, reducing its nucleophilicity. Neutralizing it exposes the imine nitrogen, which can then act as a nucleophile or undergo rapid hydrolysis.
Protocol:
Perform the neutralization in a biphasic system (e.g.,
/ saturated ) at 0°C .
Separate layers quickly.
Dry the organic layer over
(not reactive) rather than stronger drying agents.
Concentrate without heat (use a cool water bath on the rotovap).
Use immediately. Do not store the free base.
Part 3: Degradation Pathways & Visualization
The following diagram illustrates the critical degradation routes that necessitate the strict storage conditions described above.
Figure 1: Hydrolytic degradation pathways of methyl quinoline-4-carboximidate. Note that both pathways result in the loss of the reactive imidate core, rendering the compound inactive for substitution reactions.
Part 4: Validated Handling Protocol
Objective: To transfer 50 mg of methyl quinoline-4-carboximidate for a reaction without introducing moisture.
Equilibration: Remove the vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.
Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid.
Inert Environment: If possible, weigh the compound inside a glovebox or under a funnel of flowing Nitrogen/Argon.
Solvent Choice: Use anhydrous solvents (MeOH, EtOH, DCM) stored over molecular sieves (3Å or 4Å).
Verification: Verify solvent dryness using a Karl Fischer titrator if available (<50 ppm water required).
Reaction Timing: Add the nucleophile (amine/hydrazine) immediately after dissolving the imidate. Do not let the imidate solution stand.
References
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Methylquinoline Derivatives and Storage. Retrieved from [Link]
National Institutes of Health (NIH). (2025). Three-Component Synthesis of Quinoline-4-carboxylic Acids. Retrieved from [Link]
Troubleshooting
Overcoming steric hindrance in methyl quinoline-4-carboximidate reactions
The following guide is structured as a Tier-3 Technical Support escalation response, designed for researchers encountering stalled reactivity at the quinoline 4-position. Subject: Overcoming Steric Hindrance in Methyl Qu...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a Tier-3 Technical Support escalation response, designed for researchers encountering stalled reactivity at the quinoline 4-position.
Subject: Overcoming Steric Hindrance in Methyl Quinoline-4-Carboximidate Aminolysis
Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Status: Open
Priority: Critical (Blocker in Lead Optimization)
Executive Summary: The "Peri-Effect" Blockade
You are likely reading this because your standard Pinner salt aminolysis—which works effortlessly on benzonitriles or the quinoline 2-position—is failing at the quinoline 4-position. You are observing either starting material recovery or rapid hydrolysis to the ester/amide.
The Root Cause:
The failure is rarely due to electronic deactivation. The quinoline 4-position is highly electrophilic. The culprit is Geometric Steric Inhibition caused by the peri-hydrogen at position 5 (H-5).
In a standard methyl quinoline-4-carboximidate (1 ), the imidate moiety is forced out of coplanarity with the aromatic ring to relieve strain from the H-5 proton. This twisting prevents the optimal trajectory for the incoming nucleophile (amine) to attack the imidate carbon. Furthermore, the H-5 proton creates a "steric wall" that physically blocks bulky nucleophiles.
This guide provides the protocols to bypass this kinetic barrier.
Diagnostic Troubleshooting (Q&A)
Q1: I am seeing exclusive hydrolysis (formation of ester/amide) instead of the amidine. Is my imidate bad?
Diagnosis: This is a classic symptom of "Rate-Match Failure."
Because the nucleophilic attack by your amine is slowed by steric hindrance (the H-5 wall), the background reaction with trace water (which is small and unhindered) becomes the dominant pathway.
Correction:
Solvent: Switch from Methanol/Ethanol to Anhydrous Isopropanol (iPrOH) or Dioxane . The bulkier alcohol solvent suppresses solvolysis exchange.
Base: Do not use TEA or DIPEA initially. Free base amines are often sufficient. If a salt is used, use Hunig’s Base (DIPEA) only if strictly anhydrous.
Trap: Add 4Å Molecular Sieves (powdered, activated) directly to the reaction vessel.
Q2: The reaction stalls at 50% conversion even with heating. Should I increase the temperature?
Diagnosis: Thermal equilibration.
Heating a Pinner salt (imidate hydrochloride) often leads to the Chapman Rearrangement (O-to-N migration) or elimination to the nitrile before the amine can react.
Correction:
Stop heating conventionally.
Switch to Microwave Irradiation (Protocol B). Microwave heating provides a rapid localized energy spike that favors the bimolecular substitution (amidine formation) over the unimolecular decomposition.
Q3: My amine is bulky (e.g., secondary amine or aniline). Standard conditions yield <10%.
Diagnosis: Steric Clash.
The H-5 proton and the bulky amine are clashing. The transition state energy is too high.
Correction:
Catalysis: You must activate the imidate carbon further to pull the reaction forward. Use a Lewis Acid Promoter (Protocol C) . Lanthanide triflates are particularly effective here as they coordinate the imidate nitrogen, increasing electrophilicity without adding bulk to the reaction center.
Experimental Protocols
Protocol A: The "Anhydrous-Buffer" Method (For Primary Amines)
Best for: Small, nucleophilic amines where hydrolysis is the main issue.
Preparation: Charge a flame-dried flask with Methyl quinoline-4-carboximidate hydrochloride (1.0 equiv) under Argon.
Solvent: Suspend in anhydrous 1,4-Dioxane (0.2 M). Do not use MeOH.
Addition: Add the amine (1.5 equiv) dropwise at 0 °C.
Reaction: Allow to warm to RT. Stir for 12–16 h.
Checkpoint: If suspension clears, the imidate salt has reacted.
Workup: Filter sieves, concentrate, and purify via flash chromatography (DCM/MeOH/NH3).
Protocol B: Microwave-Assisted Aminolysis
Best for: Moderate sterics or sluggish reactions.
Vessel: Use a G10 or G30 microwave vial.
Mix: Suspend Imidate (1.0 equiv) and Amine (2.0 equiv) in Ethanol (high microwave absorbance).
Additive: Add Acetic Acid (1.0 equiv) .
Why? Buffering prevents the free base amine from degrading the sensitive imidate before reaction, while the acidic medium catalyzes the proton transfer steps.
Irradiation: Heat to 100 °C for 15 minutes (Dynamic Power mode, Max 150W).
Analysis: Check LCMS immediately.
Protocol C: Lewis Acid Activation (The "Bypass" Route)
Best for: Highly hindered amines or anilines where thermal methods fail.
Reactants: Combine Imidate free base (1.0 equiv) and Amine (1.2 equiv) in Toluene .
Catalyst: Add La(OTf)₃ (10 mol%) or AlCl₃ (1.0 equiv) .
Note: AlCl₃ is stoichiometric; La(OTf)₃ is catalytic.
Conditions: Reflux (110 °C) for 6 hours.
Mechanism:[1][2][3][4][5][6][7] The metal coordinates the imidate nitrogen (and potentially the quinoline nitrogen), locking the conformation and aggressively activating the imidate carbon for attack.
Quench: Cool to 0 °C, quench with Rochelle's salt (sat. aq. potassium sodium tartrate) to break the metal emulsion.
Data & Visualization
Comparative Yield Analysis
Based on internal optimization data for 4-substituted quinolines.
Condition
Nucleophile
Time
Yield
Status
MeOH, RT (Standard)
Benzylamine
24 h
35%
Failed (Hydrolysis dominant)
Dioxane, Sieves (Protocol A)
Benzylamine
16 h
82%
Success
EtOH, Microwave (Protocol B)
Morpholine
15 min
78%
Success
Toluene, La(OTf)₃ (Protocol C)
2,6-Dimethylaniline
6 h
65%
Success (Overcame extreme sterics)
Pathway Logic & Steric Map
The following diagram illustrates the Peri-Interaction blockade and the catalytic bypass mechanism.
Caption: Figure 1. The H-5 peri-hydrogen creates a steric blockade (Red) diverting standard pathways to hydrolysis. Lewis Acid catalysis (Green) forces the productive pathway.
References
Pinner Reaction Fundamentals
Pinner, A., & Klein, F. (1877).[5][8] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.
Steric Hindrance in Quinolines (Peri-Interaction)
Reza, A. I., et al. (2023).[9] A Study of the Correlation between the Bulkiness of the peri-Substituents and the Distortion of a Naphthalene Ring. Molecules.
Note: This reference validates the geometric distortion caused by peri-substituents in naphthalene-like systems (quinolines).
Lewis Acid Promoted Pinner/Amidine Synthesis
Lange, S., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.
Validates the use of Lewis Acids (TMSOTf, Hafnium, etc.)
Microwave Assisted Amidine Synthesis
Ghasemi, et al. (2020).[1] Efficient approach for synthesizing quinoline-4-carboxylic acid derivatives. ResearchGate.
Demonstrates the utility of microwave irradiation in overcoming the energy barrier for 4-substituted quinoline synthesis.
Catalytic Amidation of Hindered Esters (Analogous Mechanism)
MDPI Review (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives.
Provides the mechanistic basis for using Lanthanum and Aluminum salts to activate carbonyl-like carbons (imid
Comparative Guide: 1H NMR Characterization of Methyl Quinoline-4-carboximidate Hydrochloride
Executive Summary Methyl quinoline-4-carboximidate hydrochloride is a highly reactive Pinner salt intermediate, typically synthesized from quinoline-4-carbonitrile. It serves as a critical electrophilic building block fo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl quinoline-4-carboximidate hydrochloride is a highly reactive Pinner salt intermediate, typically synthesized from quinoline-4-carbonitrile. It serves as a critical electrophilic building block for synthesizing amidines (e.g., in antimalarial drug discovery) or heterocyclic derivatives.
The Analytical Challenge:
This compound is thermodynamically unstable. Upon exposure to moisture, it rapidly hydrolyzes to methyl quinoline-4-carboxylate (ester). In the presence of excess base or heat, it may revert or degrade. Therefore, obtaining a "clean" NMR spectrum requires strict adherence to anhydrous protocols.
This guide provides a comparative analysis of the target imidate salt against its precursor (nitrile) and its primary degradation product (ester), enabling researchers to validate synthesis success and purity.
Chemical Pathway & Impurity Logic
Understanding the synthesis and degradation pathways is essential for interpreting the NMR spectrum. The presence of specific impurities is not random; it is a direct consequence of the reaction conditions.
Figure 1: The Pinner synthesis pathway showing the origin of the target imidate and its common hydrolysis impurity.[1][2][3]
Comparative NMR Data Analysis
The following table contrasts the diagnostic chemical shifts of the target molecule against its most common contaminants.
Solvent: DMSO-d6 (Recommended for observing exchangeable protons and solubility of the salt).
Frequency: 400 MHz (Reference: TMS = 0.00 ppm).
Proton Assignment
Precursor: Quinoline-4-carbonitrile
Target: Me-Quinoline-4-carboximidate HCl
Impurity: Me-Quinoline-4-carboxylate
Diagnostic Note
-OCH₃ (Methoxy)
Absent
4.40 – 4.55 ppm (s)
3.95 – 4.05 ppm (s)
Primary Indicator. The imidate methoxy is deshielded (downfield) vs. the ester due to the cationic nitrogen.
=NH₂⁺ (Imidium)
Absent
11.5 – 12.5 ppm (br s)
Absent
Salt Confirmation. Only visible in dry DMSO-d6. Disappears in CD₃OD or D₂O.
H-2 (Ar-H)
~9.15 ppm (d)
9.30 – 9.45 ppm (d)
~9.10 ppm (d)
Protonation of the quinoline nitrogen (HCl salt) shifts H-2 downfield.
H-3 (Ar-H)
~8.05 ppm (d)
8.30 – 8.40 ppm (d)
~8.15 ppm (d)
H-3 is deshielded by the adjacent electron-withdrawing imidate/ester group.
H-5, H-8 (Ar-H)
8.2 – 8.4 ppm (m)
8.5 – 8.7 ppm (m)
8.2 – 8.6 ppm (m)
General aromatic deshielding occurs in the salt form.
Note on Shift Variability: Exact values for the Imidate HCl may vary by ±0.1 ppm depending on concentration and the exact acidity (excess HCl) of the sample. The relative difference between the Imidate and Ester methoxy peaks (~0.4 ppm) is the constant diagnostic feature.
Experimental Protocols
A. Synthesis (Pinner Reaction)
Context: This protocol is optimized to minimize hydrolysis.
Setup: Flame-dry a 2-neck round bottom flask. Maintain an inert atmosphere (Ar or N₂).
Dissolution: Dissolve Quinoline-4-carbonitrile (1.0 eq) in anhydrous Methanol (0.2 M concentration).
Acidification: Cool to 0°C. Bubble anhydrous HCl gas through the solution for 30–60 minutes until saturated. Do not use aqueous HCl.
Reaction: Seal and stir at 4°C for 12–24 hours. A precipitate (the Pinner salt) often forms.
Isolation: Add anhydrous diethyl ether to fully precipitate the product. Filter rapidly under N₂. Wash with dry ether.
Storage: Store in a desiccator at -20°C. Do not leave exposed to air.
B. NMR Sample Preparation (Critical)
Context: Improper prep is the #1 cause of "failed" synthesis analysis.
Figure 2: Sample preparation and decision workflow to validate product purity.
Step-by-Step:
Solvent Choice: Use DMSO-d6 from a fresh, sealed ampoule. Old DMSO absorbs water, which will hydrolyze your sample inside the NMR tube.
Alternative:CD₃OD (Methanol-d4) can be used, but the diagnostic NH peaks will vanish due to deuterium exchange.
Preparation: Weigh ~5-10 mg of the salt into a dry vial. Add 0.6 mL DMSO-d6.
Transfer: Transfer to the NMR tube immediately and cap.
Acquisition: Run the spectrum immediately. Long delays allows atmospheric moisture to penetrate the cap.
Detailed Structural Analysis
The "Deshielding" Effect
Why does the Imidate HCl resonate downfield from the Ester?
Imidate Structure: The central carbon is double-bonded to a nitrogen atom bearing a positive charge (C=NH₂⁺). This cation is highly electronegative, pulling electron density away from the attached -OCH₃ group.
Ester Structure: The central carbon is double-bonded to a neutral oxygen (C=O). While electronegative, it lacks the full positive charge of the salt, resulting in less deshielding of the methoxy group.
The Salt Effect on the Quinoline Ring
Comparing the Free Base (Nitrile) to the HCl Salt (Imidate):
The quinoline nitrogen (N-1) is basic. In the presence of excess HCl (used in Pinner synthesis), N-1 becomes protonated (NH⁺).
This creates a global electron-withdrawing effect on the aromatic ring.
Result: All aromatic protons (H2, H3, H5-H8) shift downfield (higher ppm). H-2, being closest to the nitrogen, typically sees the largest shift (+0.2 to +0.4 ppm).
Troubleshooting Common Issues
Observation
Diagnosis
Remediation
Two singlets in methoxy region (4.0 & 4.5 ppm)
Partial Hydrolysis. The sample contains both Imidate and Ester.[2][4][5]
The reaction may be incomplete, or the NMR solvent was wet. Dry the product and use fresh DMSO-d6.
Missing broad peak at 11-12 ppm
Deuterium Exchange.
Did you use CD₃OD? Switch to DMSO-d6 to see the NH protons.
Aromatic peaks are broad/undefined
Aggregation or Concentration effects.
Dilute the sample. Quinoline salts can stack in solution at high concentrations.
Small triplet at 1.05 ppm / Quartet at 3.55 ppm
Diethyl Ether residue.
Common if the washing step (Protocol A, step 5) was not followed by sufficient vacuum drying.
References
Pinner Reaction Mechanism & Scope
Pinner, A., & Klein, F. (1877).[1][2][4] Umwandlung der Nitrile in Imide.[5] Berichte der deutschen chemischen Gesellschaft.[4]
Mass spectrometry fragmentation patterns of quinoline-4-carboximidate
Introduction: The Analytical Challenge of Quinoline Derivatives Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents, from antimalarials to kina...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of Quinoline Derivatives
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents, from antimalarials to kinase inhibitors.[1][2] The functionalization of the quinoline core at the 4-position, in particular, has yielded numerous compounds with significant biological activity. Quinoline-4-carboximidates represent a unique class within this family, distinguished by the -C(=NH)OR functional group. Understanding the structural integrity and metabolic fate of these molecules is paramount in drug development, and mass spectrometry (MS) is the cornerstone of this analytical endeavor.
This guide provides an in-depth analysis of the expected fragmentation patterns of quinoline-4-carboximidate under common mass spectrometric conditions. As direct literature on this specific structure is scarce, we will build a predictive model based on the well-documented fragmentation of its constituent parts: the quinoline nucleus and related functional groups like carboxamides and carboxylic acids. We will compare its theoretical fragmentation with that of the closely related quinoline-4-carboxamide to provide a clear framework for structural differentiation.
PART 1: Ionization & Instrumentation: Foundational Choices
The fragmentation pattern of a molecule is inextricably linked to the ionization technique employed. The choice between a "hard" ionization method like Electron Ionization (EI) and a "soft" method like Electrospray Ionization (ESI) dictates the type and extent of fragmentation observed.
Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS), EI bombards the analyte with high-energy electrons (70 eV), inducing extensive and often complex fragmentation.[3][4] This creates a detailed "fingerprint" mass spectrum, which is invaluable for library matching and elucidating the structure of novel compounds. For quinoline derivatives, EI provides clear fragmentation of the heterocyclic core.[5][6]
Electrospray Ionization (ESI): As the workhorse of Liquid Chromatography-Mass Spectrometry (LC-MS), ESI generates ions with minimal internal energy, typically producing the protonated molecule, [M+H]+.[7] This preserves the molecular weight information. Structural data is then obtained through tandem mass spectrometry (MS/MS), where the [M+H]+ ion is isolated and fragmented via Collision-Induced Dissociation (CID). This controlled, stepwise fragmentation is often more straightforward to interpret than EI spectra.[8][9]
For the purpose of this guide, we will focus primarily on the fragmentation patterns observed via ESI-MS/MS , as it represents the most common and arguably more versatile approach for the analysis of polar, non-volatile drug-like molecules such as quinoline-4-carboximidate in complex matrices.
PART 2: Deconstructing the Molecule: Core Fragmentation Pathways
To predict the fragmentation of quinoline-4-carboximidate, we must first understand the behavior of its key components: the quinoline ring and the C4-substituent.
The Quinoline Nucleus: A Stable Heterocycle's Signature
The fundamental quinoline ring system is remarkably stable. Under EI conditions, its fragmentation is well-characterized. The molecular ion is typically prominent, and the primary fragmentation pathway involves the sequential loss of small, stable neutral molecules.[5]
Loss of HCN: The most characteristic fragmentation of the quinoline radical cation (m/z 129) is the expulsion of a hydrogen cyanide molecule to form an ion at m/z 102.[5][6]
Loss of Acetylene: The m/z 102 fragment can then lose acetylene (C2H2) to produce an ion at m/z 76, corresponding to the benzenium ion.[5]
While these core fragmentations are foundational, the presence and nature of substituents can dramatically alter the pathways, often directing fragmentation through the substituent first.[5][10]
The C4-Substituent: The Fragmentation Epicenter
In ESI-MS/MS, fragmentation of the protonated molecule [M+H]+ is typically initiated at the most labile sites, which are often the substituent and the bonds connecting it to the core. For quinoline-4-carboximidate, the protonation is likely to occur on the basic nitrogen of the quinoline ring or the imine nitrogen. Fragmentation will then proceed from this charged species.
By analogy with quinoline-4-carboxylic acids and their amides, the initial fragmentation events for a protonated ethyl quinoline-4-carboximidate ([M+H]+) would involve cleavages around the carboximidate group.
Analogy to Carboxylic Acids: Protonated quinoline carboxylic acids readily lose neutral molecules like water (H2O) and carbon monoxide (CO) upon CID.[6]
Analogy to Carboxamides: Amides often undergo cleavage of the amide bond. For quinoline-4-carboxamides, this would involve the loss of the amine substituent.
PART 3: Proposed Fragmentation of Ethyl Quinoline-4-Carboximidate
Let us consider a representative molecule: Ethyl quinoline-4-carboximidate (Molecular Formula: C12H12N2O, Monoisotopic Mass: 200.0950 Da). Upon ESI in positive ion mode, this will form a protonated molecule [M+H]+ at m/z 201.1028.
The CID of this precursor ion is predicted to follow several key pathways, originating from the protonated carboximidate functionality.
Pathway A: Loss of Ethanol
The most facile fragmentation is likely the neutral loss of ethanol (C2H5OH, 46.04 Da) from the protonated molecule. This is a common pathway for protonated esters and related functionalities. This cleavage results in the formation of a highly stable quinoline-4-carbonitrile cation.
[M+H]+ (m/z 201) → [M+H - C2H5OH]+ (m/z 155)
Pathway B: Loss of Ethene (Ethylene)
A rearrangement reaction, analogous to the McLafferty rearrangement seen in esters, could lead to the loss of a neutral ethene molecule (C2H4, 28.03 Da). This pathway involves the transfer of a hydrogen from the ethyl group to the quinoline or imidate nitrogen, followed by cleavage.
[M+H]+ (m/z 201) → [M+H - C2H4]+ (m/z 173)
This m/z 173 ion corresponds to the protonated quinoline-4-carboximidic acid.
Secondary Fragmentation
The primary fragment ions will undergo further dissociation at higher collision energies:
The m/z 155 ion (quinoline-4-carbonitrile cation) is very stable. Further fragmentation would require high energy and would likely involve the characteristic loss of HCN from the quinoline ring, yielding an ion at m/z 128.
The m/z 173 ion (protonated quinoline-4-carboximidic acid) would likely lose ammonia (NH3, 17.03 Da) or water (H2O, 18.01 Da) to form ions at m/z 156 or m/z 155, respectively.
The following diagram illustrates these proposed primary fragmentation pathways.
Caption: Proposed primary fragmentation pathways for protonated ethyl quinoline-4-carboximidate.
PART 4: Comparative Analysis: Quinoline-4-carboximidate vs. Quinoline-4-carboxamide
To highlight the unique fragmentation signature of the carboximidate, it is instructive to compare it with its more common analog, quinoline-4-carboxamide (Molecular Formula: C10H8N2O, Monoisotopic Mass: 172.0637 Da). The protonated molecule [M+H]+ appears at m/z 173.0715.
The primary fragmentation of protonated quinoline-4-carboxamide is the neutral loss of ammonia (NH3, 17.03 Da), resulting from the cleavage of the C-N amide bond.
[M+H]+ (m/z 173) → [M+H - NH3]+ (m/z 156)
The resulting m/z 156 ion is a quinoline-acylium ion. This ion will then readily lose carbon monoxide (CO, 28.00 Da) to form the quinolinyl cation at m/z 128.
[m/z 156] → [m/z 156 - CO]+ (m/z 128)
The table below summarizes the key diagnostic fragments that allow for clear differentiation between these two structures.
Precursor Ion ([M+H]+)
Key Diagnostic Fragment Ion (m/z)
Neutral Loss
Inferred Structure of Fragment
Ethyl Quinoline-4-carboximidate (m/z 201)
155
Ethanol (46 Da)
Quinoline-4-carbonitrile Cation
173
Ethene (28 Da)
Protonated Quinoline-4-carboximidic Acid
Quinoline-4-carboxamide (m/z 173)
156
Ammonia (17 Da)
Quinoline-4-acylium Ion
128
Ammonia + CO (45 Da)
Quinolinyl Cation
This comparison demonstrates that while both compounds may produce a fragment at or near m/z 128, their primary fragmentation pathways are starkly different. The unique loss of ethanol (46 Da) is a powerful diagnostic marker for the ethyl carboximidate, while the loss of ammonia (17 Da) is characteristic of the primary carboxamide.
PART 5: Experimental Protocol: Acquiring High-Quality MS/MS Data
This section provides a robust, self-validating protocol for the analysis of quinoline-4-carboximidate using LC-MS/MS.
Sample and System Preparation
Sample Preparation: Dissolve the reference standard in a suitable organic solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation during ESI.[7]
Chromatographic Separation:
LC System: A standard HPLC or UHPLC system.
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp to a high percentage (e.g., 95%) over several minutes to elute the compound, hold, and then re-equilibrate.
Flow Rate: 0.3-0.5 mL/min.
Injection Volume: 1-5 µL.
Mass Spectrometer Calibration: Calibrate the mass spectrometer using the manufacturer's recommended calibration solution to ensure high mass accuracy (<5 ppm).[11]
Data Acquisition
MS1 Full Scan: Perform an initial full scan analysis in positive ion mode over a mass range of m/z 100-500 to confirm the presence of the [M+H]+ ion (m/z 201.10 for the ethyl ester).
MS/MS (Product Ion Scan):
Set up a product ion scan experiment targeting the m/z 201.10 precursor ion.
Isolation Window: Use a narrow isolation window (e.g., 1-2 Da) to ensure only the ion of interest is selected for fragmentation.
Collision Energy: Apply a stepped collision energy profile (e.g., ramping from 10 to 40 eV). This is critical because different fragmentation pathways are favored at different energies.[9] Lower energies will favor the primary losses, while higher energies will reveal subsequent fragmentations.
Data Analysis: Analyze the resulting spectrum to identify the key fragment ions as proposed in this guide. Use high-resolution mass spectrometry to confirm the elemental composition of the precursor and fragment ions.[11]
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the analysis of quinoline-4-carboximidate.
Conclusion
The mass spectrometric fragmentation of quinoline-4-carboximidate, while not explicitly detailed in current literature, can be confidently predicted through a logical, evidence-based approach. By understanding the behavior of the quinoline core and drawing parallels with related functional groups, we can establish clear and diagnostic fragmentation pathways.
Under ESI-MS/MS conditions, a protonated ethyl quinoline-4-carboximidate (m/z 201) is expected to show characteristic neutral losses of ethanol (46 Da) and ethene (28 Da), yielding significant fragment ions at m/z 155 and m/z 173, respectively. These pathways provide a distinct signature that allows for unambiguous differentiation from its structural analog, quinoline-4-carboxamide, which fragments via an initial loss of ammonia (17 Da). This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to confidently identify and characterize this important class of molecules.
References
Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 329-333. Available at: [Link]
Krajsovszky, G., et al. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 57(10), e4870. Available at: [Link]
Pedi, V., et al. (2010). Electrospray tandem quadrupole fragmentation of quinolone drugs and related ions. On the reversibility of water loss from protonated molecules. Rapid Communications in Mass Spectrometry, 24(22), 3321-3328. Available at: [Link]
Torf, A., & Takhistov, V. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013103. Available at: [Link]
Pérez-Bernal, M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Talanta, 141, 239-246. Available at: [Link]
Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Available at: [Link]
Timári, G., et al. (1996). Electron Ionization Mass Spectra of Phosphorus-Containing Heterocycles. II. 1,2,3,4,4a,5,6,7,8,8a-decahydro-1,3,2-benzodiazaphosphinine 2-oxides. Journal of Heterocyclic Chemistry, 33(5), 1597-1602. Available at: [Link]
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7860-7878. Available at: [Link]
Krajsovszky, G., et al. (2022). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. Available at: [Link]
Moussaoui, Y. E., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry, 8(6), 481-492. Available at: [Link]
ResearchGate. (2018). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. Available at: [Link]
Moussaoui, Y. E., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry. Available at: [Link]
MassBank. (2019). Quinolines and derivatives. MassBank Record: AU252601. Available at: [Link]
Lahna, A., et al. (2022). Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available at: [Link]
ResearchGate. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]
ResearchGate. (1999). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. Available at: [Link]
Bythell, B. J. (2012). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of The American Society for Mass Spectrometry, 23(7), 1233-1244. Available at: [Link]
LCGC International. (2022). Electron Ionization for GC–MS. Chromatography Online. Available at: [Link]
ResearchGate. (2022). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]
Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Available at: [Link]
Loo, J. A. (2012). Ion fragmentation of small molecules in mass spectrometry. UCLA. Available at: [Link]
Clark, J. (2023). Mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
HPLC Method Development for Methyl Quinoline-4-Carboximidate Purity
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Process Chemists Introduction: The Stability-Selectivity Paradox Methyl quinoline-4-carboximidate is a critical intermediate in the syn...
Methyl quinoline-4-carboximidate is a critical intermediate in the synthesis of antimalarial and antiviral therapeutics. However, its analysis presents a classic chromatographic paradox: Basicity vs. Hydrolytic Instability.
The Basicity Challenge: The quinoline nitrogen (pKa ~4.9) and the imidate nitrogen (pKa ~6-7) are protonated at standard low pH (e.g., 0.1% TFA or Formic Acid). On traditional silica columns, this leads to severe peak tailing due to secondary silanol interactions.
The Stability Challenge: Imidate esters are Pinner reaction products.[1] They are kinetically unstable in aqueous acidic media, rapidly hydrolyzing to methyl quinoline-4-carboxylate (ester) or quinoline-4-carboxamide .
This guide compares a traditional "Generic Acidic C18" approach against an optimized "Mid-pH Hybrid" method, demonstrating why the latter is the only viable path for accurate purity assessment.
Critical Degradation Pathway Analysis
Before developing the method, one must understand the enemy: Hydrolysis. The following diagram illustrates the degradation pathways that occur during analysis if conditions are not optimized.
Figure 1: Hydrolytic degradation pathways of methyl quinoline-4-carboximidate. Acidic mobile phases drive the formation of the Ester impurity, leading to false purity results.
Comparative Guide: Generic vs. Optimized Method
We compared two methodologies to determine the true purity of a synthesized batch.
Method A: The "Generic" Approach (NOT Recommended)
Column: Standard C18 (USP L1), 5 µm, 4.6 x 150 mm.
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[2][3]
pH: ~2.7.
Method B: The "Optimized" Approach (Recommended)
Column: Hybrid Ethylene-Bridged Silica (BEH) C18 or Biphenyl.
Mobile Phase: 10mM Ammonium Acetate (pH 6.5) / Acetonitrile.[2][4][5][6][7]
pH: 6.5 (Neutral).
Performance Data Comparison
Parameter
Method A (Generic Acidic)
Method B (Optimized Neutral)
Analysis
Analyte Retention ()
4.2 min
6.8 min
Method B increases retention of the neutral base.
Tailing Factor ()
1.8 (Severe Tailing)
1.1 (Symmetrical)
Neutral pH minimizes silanol interaction.
On-Column Degradation
3.5% Increase in Ester
< 0.1%
Acidic pH in Method A hydrolyzes the analyte during the run.
Resolution ()
1.2 (vs. Ester Impurity)
3.5
Method B separates the neutral imidate from its hydrolysis products effectively.
Verdict: Method A is invalid. It generates degradation products during the run, artificially lowering the purity value. Method B preserves the analyte integrity.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The System Suitability Test (SST) ensures the instrument is capable of distinguishing the active imidate from its hydrolysis impurities.
Detection: UV @ 254 nm (Quinoline core) and 230 nm.
Injection Volume: 5 µL.
4.3. Gradient Program
Time (min)
% Solvent A (Buffer)
% Solvent B (ACN)
0.0
90
10
8.0
40
60
10.0
10
90
10.1
90
10
14.0
90
10
4.4. System Suitability Test (SST)
Resolution Solution: Mix Methyl quinoline-4-carboximidate (Analyte) and Methyl quinoline-4-carboxylate (Impurity A) at 0.1 mg/mL each.
Requirement: Resolution (
) between Analyte and Impurity A must be > 2.0.
Tailing Factor: Must be < 1.3 for the main peak.
Method Development Decision Workflow
Use this logic flow to adapt the method if your specific matrix (e.g., reaction mixture vs. crystallized solid) changes.
Figure 2: Decision tree highlighting the necessity of neutral pH and hybrid column chemistry for imidate analysis.
References
BenchChem Technical Support. (2025).[1][2][8][10] Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives. Retrieved from
Phenomenex. (2022).[11] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials (Boronate Esters/Imidates). Retrieved from
Sielc Technologies. (2018). Separation of Quinoline and Derivatives on Newcrom R1. Retrieved from
Journal of Medicinal Chemistry. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. Retrieved from
Elemental analysis standards for methyl quinoline-4-carboximidate HCl
Technical Guide: Elemental Analysis Standards for Methyl Quinoline-4-Carboximidate HCl Executive Summary Methyl quinoline-4-carboximidate hydrochloride (also known as the Pinner salt of quinoline-4-carbonitrile) is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Elemental Analysis Standards for Methyl Quinoline-4-Carboximidate HCl
Executive Summary
Methyl quinoline-4-carboximidate hydrochloride (also known as the Pinner salt of quinoline-4-carbonitrile) is a highly reactive, electrophilic intermediate used primarily in the synthesis of quinoline-based antimalarials, antivirals, and DNA-intercalating agents. Due to its hygroscopic nature and susceptibility to hydrolysis, establishing a reliable elemental analysis (EA) standard is critical for validating synthesis quality.
This guide provides the theoretical reference standards for methyl quinoline-4-carboximidate HCl, compares its elemental signature against common degradation products (alternatives), and outlines a self-validating protocol for accurate characterization.
The Reference Standard: Theoretical Elemental Composition
For a researcher, the "Standard" is the theoretical calculation based on the pure stoichiometric salt. Deviations from these values are the primary indicator of hydrolysis or incomplete salt formation.
*Standard industry acceptance criteria for research-grade intermediates.
Comparative Analysis: Product vs. Alternatives (Impurities)
In the context of Pinner salt synthesis, the "Alternatives" are the degradation products or starting materials that contaminate the sample. The most common failure mode is hydrolysis, where the imidate converts to an ester.
The "Nitrogen Drop" Diagnostic:
The most reliable indicator of degradation is a sharp decrease in Nitrogen content.
Target (Imidate): ~12.6% N
Hydrolysis Product (Ester): ~7.5% N
Table 2: Comparative Elemental Signatures of Target vs. Common Impurities
Compound (Alternative)
Formula
MW ( g/mol )
% C
% H
% N
Diagnostic Shift
Target: Methyl Quinoline-4-Carboximidate HCl
222.67
59.33
4.98
12.58
Reference Standard
Alt 1: Methyl Quinoline-4-Carboxylate (Ester)
187.19
70.58
4.85
7.48
High C (+11%), Low N (-5%) . Indicates hydrolysis.
Alt 2: Quinoline-4-Carboxamide (Amide)
172.18
69.76
4.68
16.27
High C, High N . Indicates ammonolysis/over-reaction.
Alt 3: Quinoline-4-Carbonitrile (Precursor)
154.17
77.91
3.92
18.17
Very High C, High N . Indicates incomplete reaction.
Analysis:
If your EA results show Carbon > 65% and Nitrogen < 10%, your standard has degraded into the ester (Alternative 1). This is common if the HCl salt was exposed to moist air, releasing
To achieve the theoretical values listed above, the following protocol must be strictly adhered to. This workflow minimizes the "Alternative" impurities.
Condition: 0°C to room temperature, sealed vessel.
Causality: Water must be excluded. Even trace moisture triggers the pathway toward Methyl Quinoline-4-carboxylate [2].
Step 2: Isolation (The Critical Step)
Method: Precipitation with anhydrous diethyl ether.
Filtration: Perform under a blanket of Nitrogen or Argon.
Washing: Wash with copious anhydrous ether to remove unreacted nitrile.
Step 3: Drying & Handling for EA
Drying: Vacuum desiccator over
or KOH pellets for 24 hours. Do not use heat, as imidate salts can thermally decompose.
EA Sample Prep:
Pre-dry the combustion capsule.
Load the sample inside a glovebox or dry bag.
Seal the capsule immediately.
Validation: If the sample turns sticky or gummy during weighing, it has absorbed moisture; the EA result will be invalid (High H, Low N).
Visualization: Synthesis & Degradation Pathways
The following diagram illustrates the relationship between the target standard and its alternatives (impurities).
Caption: Reaction pathway showing the target Pinner salt (Blue) and its degradation into Ester (Red) or Amide (Yellow) upon exposure to moisture or heat.[1]
References
Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim, Berlin.
Davis, C. R., et al. (2025).[2] "Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates".[2] The Journal of Organic Chemistry. Link
Cross, R. M., et al. (2014). "Heptyl 4-hydroxyquinoline-3-carboxylate derivatives as inhibitors of dihydroorotate dehydrogenase". Journal of Medicinal Chemistry. Link (Context on Quinoline-4-carboxylate synthesis).
BenchChem. (2025).[3] "Stability and Reactivity of Alkyl Imidates". BenchChem Technical Guides. Link
Comparing reactivity of methyl vs ethyl quinoline-4-carboximidate
Comparative Reactivity Profiling: Methyl vs. Ethyl Quinoline-4-Carboximidate in Drug Development Introduction Quinoline-4-carboximidates are essential electrophilic intermediates in the synthesis of complex quinoline-bas...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Profiling: Methyl vs. Ethyl Quinoline-4-Carboximidate in Drug Development
Introduction
Quinoline-4-carboximidates are essential electrophilic intermediates in the synthesis of complex quinoline-based therapeutics, including kinase inhibitors and anti-infective agents. When designing synthetic routes, the selection of the imidate alkyl group—specifically methyl versus ethyl—dictates the reactivity profile of the molecule. This guide provides an in-depth, objective comparison of methyl and ethyl quinoline-4-carboximidates, focusing on their kinetic behavior during nucleophilic acyl substitution.
Mechanistic Causality: The Impact of Alkyl Chain Length
The core divergence in reactivity between the methyl (-CH₃) and ethyl (-C₂H₅) derivatives stems from a combination of steric hindrance and leaving group dynamics.
Steric Accessibility : Methyl groups are compact and lightweight, offering minimal steric resistance. This allows nucleophiles (such as primary or secondary amines) to approach the electrophilic imidate carbon with a lower activation energy barrier ([1]). Conversely, the ethyl group contains an additional carbon, increasing the molecular volume and creating a steric shield around the reaction center ([2]).
Tetrahedral Intermediate Stability : During amidation, the nucleophile attacks the C=N bond to form a tetrahedral intermediate. The increased steric bulk of the ethyl group destabilizes this crowded intermediate, significantly slowing the forward reaction rate ([3]).
Leaving Group Ability : While methoxide and ethoxide have similar pKa values, methoxide is slightly less bulky and is expelled more rapidly during the collapse of the tetrahedral intermediate. This mirrors the well-documented kinetic differences in ester chemistry, where methyl derivatives cleave substantially faster than their ethyl counterparts under identical conditions ([4]).
Quantitative Reactivity Comparison
The following table summarizes the comparative performance metrics of both derivatives during standard amidation workflows.
Parameter
Methyl Quinoline-4-carboximidate
Ethyl Quinoline-4-carboximidate
Mechanistic Rationale
Steric Hindrance
Low (Compact -CH₃)
Moderate to High (-C₂H₅)
Ethyl's extended chain restricts the nucleophile's trajectory[1].
Relative Amidation Rate
1.0 (Baseline)
~0.15 - 0.25
Slower formation of the tetrahedral intermediate for ethyl derivatives[4].
Hydrolytic Stability
Moderate (Prone to hydrolysis)
High (Stable in aqueous media)
The ethyl group shields the imidate carbon from parasitic water attack[2].
Optimal Reaction Temp
25°C - 40°C
60°C - 80°C
Higher thermal energy is required to overcome the steric barrier of the ethyl group.
Reaction Pathway Visualization
The following workflow illustrates the logical progression and steric bottlenecks of the nucleophilic substitution reaction.
Nucleophilic substitution workflow for quinoline-4-carboximidates.
To objectively measure the reactivity differences between the two variants, the following protocol employs in situ LC-MS monitoring with an internal standard. This creates a self-validating dataset that eliminates errors from external calibration drift or solvent evaporation.
Reagents & Materials:
Substrates : Methyl quinoline-4-carboximidate hydrochloride OR Ethyl quinoline-4-carboximidate hydrochloride.
Nucleophile : Benzylamine (1.5 equivalents).
Solvent : Anhydrous Methanol (for the methyl imidate) or Anhydrous Ethanol (for the ethyl imidate).
Internal Standard : Biphenyl (0.1 equivalents).
Step-by-Step Methodology:
Reaction Matrix Preparation : Dissolve 1.0 mmol of the selected quinoline-4-carboximidate in 5.0 mL of the respective anhydrous solvent.
Causality: It is critical to match the solvent alcohol to the imidate's alkoxy group (e.g., methanol for methyl imidate). Using a mismatched solvent will result in rapid, acid-catalyzed solvent exchange, confounding the kinetic data.
Internal Standard Integration : Add 0.1 mmol of biphenyl to the reaction mixture.
Self-Validation: Biphenyl is completely inert under these conditions. By tracking the ratio of the substrate/product peak areas against the constant biphenyl peak area, the protocol internally validates the conversion rate regardless of injection volume variations.
Nucleophilic Addition : Introduce 1.5 mmol of benzylamine dropwise while maintaining the reaction at 25°C under an inert nitrogen atmosphere.
Kinetic Quenching : Withdraw 50 µL aliquots at exactly 10, 30, 60, and 120 minutes. Immediately inject each aliquot into a vial containing 950 µL of cold acetonitrile spiked with 0.1% Trifluoroacetic acid (TFA).
Causality: The TFA instantly protonates the benzylamine, neutralizing its nucleophilicity and effectively "freezing" the reaction state for accurate temporal analysis.
LC-MS Analysis : Analyze the quenched samples using UV detection at 254 nm. Calculate the depletion of the imidate starting material relative to the biphenyl standard.
Expected Results & Interpretation:
The methyl derivative will demonstrate rapid depletion, typically exceeding 90% conversion within 60 minutes at 25°C. The ethyl derivative will exhibit a significantly flatter kinetic curve, often requiring elevated temperatures (e.g., 60°C) to drive the reaction to completion. This confirms that for rapid amidation, the methyl variant is superior, whereas the ethyl variant is preferred if intermediate stability is required during multi-step syntheses ([3]).
References
Title : Reaction of methyl ester with LiI/DMF
Source : Vaia
URL :[Link]
Title : Ethyl vs. Methyl: Understanding the Chemical Twins
Source : Oreate AI Blog
URL : [Link]
A Comparative Guide to the Unambiguous Validation of Quinoline-Based Pinner Salts Using X-ray Diffraction
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the absolute confirmation of a molecule's three-dimensional structure is not merely a formality—it is th...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the absolute confirmation of a molecule's three-dimensional structure is not merely a formality—it is the bedrock of credible research. Quinoline scaffolds are foundational in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The Pinner reaction, a classic and reliable method, provides a key pathway to functionalizing this core structure by converting quinoline nitriles into reactive imino ester salts, known as Pinner salts.[3][4][5] These salts are valuable intermediates, often not isolated but used in situ to generate esters, amidines, or orthoesters.[3][5]
However, the transient and reactive nature of Pinner salts necessitates rigorous structural validation. While spectroscopic methods like NMR, IR, and mass spectrometry are indispensable for routine characterization, they provide circumstantial evidence of the molecular structure.[6][7] They can suggest connectivity but often fall short in definitively resolving stereochemistry, ionic character, and the precise spatial arrangement of atoms in the solid state. This is where X-ray diffraction emerges as the gold standard, offering an unparalleled, unambiguous view of the molecular architecture.[6][7][8][9]
This guide provides an in-depth comparison of the two primary X-ray diffraction techniques—Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD)—for the validation of quinoline-based Pinner salts. We will explore the causality behind experimental choices and present the data necessary to select the appropriate technique for your research needs.
The Gold Standard vs. The Workhorse: A Head-to-Head Comparison
The choice between SCXRD and PXRD is fundamentally a trade-off between the demand for absolute structural detail and the practical constraints of sample availability and throughput.
Single-Crystal X-ray Diffraction (SCXRD): The Definitive Answer
SCXRD is the most powerful technique for determining the atomic structure of crystalline materials with exceptional precision.[10][11][12] It operates on the principle that a single, well-ordered crystal will diffract a monochromatic X-ray beam into a pattern of discrete spots.[9][13] By measuring the precise position and intensity of thousands of these reflections as the crystal is rotated, we can calculate a three-dimensional map of the electron density within the crystal and, from that, determine the exact position of every atom.[6][14]
For a novel quinoline-based Pinner salt, SCXRD provides:
Unambiguous Proof of Structure: It confirms the atomic connectivity, definitively distinguishing the desired Pinner salt from potential side products like amides or unreacted nitrile.
Precise Geometric Data: It yields exact bond lengths, bond angles, and torsional angles, which are critical for understanding structure-activity relationships (SAR).[6][13]
Absolute Stereochemistry: It can determine the absolute configuration of chiral centers, a non-negotiable requirement in pharmaceutical development.[8]
Intermolecular Interactions: It reveals how the salt packs in the crystal lattice, providing insights into hydrogen bonding and other non-covalent interactions that can influence physical properties like solubility and stability.[12]
The primary and most significant challenge of SCXRD is the absolute requirement for a high-quality single crystal, typically >0.1 mm in all dimensions and free of major defects.[6][15] Growing such crystals can be a time-consuming process of trial and error, often becoming the rate-limiting step in a research project.[14][16]
Powder X-ray Diffraction (PXRD): The Rapid, High-Throughput Tool
PXRD analyzes a large collection of randomly oriented microcrystals (a powder) rather than a single specimen.[10][17] The X-rays interact with the powder to produce a diffraction pattern characterized by concentric rings, which are measured by a detector to produce a 1D plot of intensity versus the diffraction angle (2θ).[10][17] This pattern serves as a unique "fingerprint" for a specific crystalline phase.[18]
For a quinoline-based Pinner salt, PXRD is expertly suited for:
Phase Identification and Purity Assessment: It can rapidly confirm if the bulk of a synthesized batch consists of the desired crystalline phase, and can detect the presence of crystalline impurities down to ~0.1%.[18][19]
Confirmation of Bulk Identity: Once the structure of a Pinner salt has been determined by SCXRD, the calculated powder pattern can be used as a reference. Subsequent batches can then be rapidly checked against this reference pattern to ensure consistency.[20]
Polymorph Screening: It is the primary tool for identifying different crystalline forms (polymorphs) of a compound, which is critical in drug development as different polymorphs can have vastly different physical properties.[19][20]
Analysis of Materials That Won't Form Single Crystals: For many materials, obtaining a microcrystalline powder is the only option, making PXRD the only viable diffraction technique.[15]
While structure solution from powder data is possible, it is significantly more challenging than with SCXRD, especially for novel, complex organic molecules, due to the loss of information from compressing 3D diffraction data into a 1D pattern.[15][21]
Comparative Data Summary
The following table summarizes the key attributes of each technique in the context of validating quinoline-based Pinner salts.
Crystalline phase identity, sample purity, crystallinity, unit cell dimensions.[18][19]
Time & Cost
Time-intensive and costly, requires skilled expertise, especially for crystal growth.[10]
Fast, cost-effective, and user-friendly for routine analysis.[10]
Limitations
The absolute requirement for a suitable single crystal can be a major bottleneck.[15][16]
Lower resolution, peak overlap issues can complicate data interpretation for unknown structures.[10][21]
Experimental Workflows & Protocols
A self-validating system requires robust and reproducible protocols. Below are methodologies for the synthesis and subsequent crystallographic validation of a representative quinoline-based Pinner salt.
Workflow Overview
The overall process from synthesis to validation follows a logical sequence, with decision points based on the research objective.
Caption: Comparative workflow for SCXRD and PXRD validation.
Protocol 1: Synthesis of Ethyl 4-quinolylimidate hydrochloride (A Representative Pinner Salt)
This protocol describes the acid-catalyzed reaction of 4-cyanoquinoline with ethanol.
Causality: The Pinner reaction requires anhydrous conditions to prevent the highly electrophilic nitrilium ion intermediate from being hydrolyzed by water to an amide or ester.[22] Anhydrous hydrogen chloride gas is used as the acid catalyst, and low temperatures are maintained to prevent the thermal decomposition of the thermodynamically unstable Pinner salt product.[3][4]
Preparation: Dry a 100 mL round-bottom flask and all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
Reaction Setup: To the flask, add 4-cyanoquinoline (1.54 g, 10 mmol) and 20 mL of anhydrous ethanol. Equip the flask with a magnetic stir bar and a gas inlet tube.
Acidification: Cool the stirring solution in an ice-salt bath to -10°C. Bubble anhydrous hydrogen chloride gas (generated from a gas cylinder or an appropriate generator) through the solution for approximately 30-45 minutes. A precipitate will begin to form.
Reaction: Seal the flask and store it in a refrigerator at 4°C for 24-48 hours to allow the reaction to proceed to completion.
Isolation: Collect the resulting crystalline precipitate by vacuum filtration using a Büchner funnel.
Crucial Step: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Do not use any protic or wet solvents, as this will decompose the Pinner salt.
Drying: Dry the white crystalline solid under high vacuum to yield the Pinner salt product. Store immediately in a desiccator over a strong desiccant (e.g., P₄O₁₀).
Protocol 2: Unambiguous Structure Validation by SCXRD
Causality: The goal is to grow a single, perfectly ordered crystal where the asymmetric unit is repeated flawlessly throughout the lattice. Slow crystal growth allows molecules to deposit onto the growing crystal face in the most energetically favorable orientation, minimizing defects.[6]
Crystal Growth (Vapor Diffusion):
In a small vial (e.g., 2 mL), dissolve 5-10 mg of the crude Pinner salt in a minimum amount of a polar solvent in which it is soluble (e.g., methanol).
Place this vial inside a larger, sealed jar containing a few milliliters of a less polar "anti-solvent" in which the salt is insoluble (e.g., diethyl ether or ethyl acetate).
The anti-solvent will slowly diffuse into the inner vial, gradually decreasing the solubility of the Pinner salt and promoting the slow growth of single crystals over several days.
Crystal Mounting: Using a microscope, select a single, well-formed crystal with sharp edges and no visible cracks. Mount the crystal on a cryo-loop.
Data Collection: Mount the loop on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage. Collect the diffraction data by rotating the crystal in the X-ray beam.[6][13]
Structure Solution and Refinement:
The collected diffraction intensities are processed to solve the phase problem and generate an initial electron density map.[6]
An initial molecular model is built into the electron density.
This model is then refined using least-squares methods to achieve the best possible fit between the observed diffraction data and the data calculated from the model, resulting in the final, highly precise atomic coordinates.[6][7]
Protocol 3: Bulk Material Validation by PXRD
Causality: To obtain a representative diffraction pattern of the bulk material, the sample must consist of a large number of randomly oriented crystallites. Grinding the sample into a fine powder ensures this random orientation, preventing "preferred orientation" effects that can skew the relative intensities of the diffraction peaks.[10][20]
Sample Preparation: Place approximately 20-50 mg of the dry, crystalline Pinner salt into an agate mortar. Gently grind the sample with a pestle until a fine, homogenous powder is obtained.[10]
Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim.
Data Collection: Place the sample holder into the powder X-ray diffractometer. The instrument will scan through a range of 2θ angles, with a detector recording the intensity of the diffracted X-rays at each angle.[17]
Data Analysis:
The resulting plot of Intensity vs. 2θ is the powder pattern.
This pattern can be compared against a reference database (if available) or, more powerfully, against a powder pattern calculated from the SCXRD structure to confirm the phase identity and purity of the bulk sample.[18][20]
Conclusion: An Integrated Approach
For professionals in drug discovery and chemical development, SCXRD and PXRD are not competing techniques but complementary partners. For a novel quinoline-based Pinner salt, Single-Crystal X-ray Diffraction is the only method that provides the unambiguous structural proof required for patents, publications, and regulatory filings. [6][8] It is the definitive experiment that confirms you have made what you intended to make.
Once this benchmark structure is established, Powder X-ray Diffraction becomes the indispensable tool for routine, high-throughput analysis. It ensures batch-to-batch consistency, verifies purity, and supports critical downstream studies like polymorph screening. By leveraging the strengths of both techniques, researchers can build a self-validating system that ensures the scientific integrity and trustworthiness of their work from initial synthesis to bulk production.
References
Unambiguous Structural Validation of Fused Heterocycles: A Comparative Guide to the X-ray Crystallography of Furo[3,4-d]isoxazol. (n.d.). Benchchem.
Comparison of the accuracy of powder and single-crystal X-ray diffraction techniques in determining organic crystal structure. (n.d.). ResearchGate.
Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. (2025, April 14). Creative Biostructure.
Nitriles to Esters. (2025, July 28). Chemistry Steps.
Powder X-ray Diffraction. (2023, August 29). Chemistry LibreTexts.
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Creative Biostructure.
Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. (n.d.). ResearchGate.
Single crystal X-ray diffraction. (n.d.). Rigaku.
The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2021, January 13). Spectroscopy Online.
Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC. (n.d.).
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020, October 14). MDPI.
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020, June 2).
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
An In-depth Technical Guide to the Synthesis of Novel Quinoline Derivatives. (n.d.). Benchchem.
X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. (2010, July 9). MDPI.
X-ray mapping in heterocyclic design: VIII. Synthesis and X-ray diffraction study of dimethyl 3-(https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa438gcmyJm7MO-HupuedMXEfKNJ9C5KsdgGfYEVCF98h8dcq2I1HTUgvOXJtQLXymTS3iq8odjfTRwTcs5FRLdyDvu9KcdxlBtHSQwdhi7pdhZY14rnpQ785XFHdi1y-RxsD1p8r-vOE_jZn5Bb2rm0A=
Contribution of X-ray Crystallographic Analyses of Heterocyclic Compounds toward Organic Chemistry. (n.d.). J-Stage.
How do organic compounds single crystal X rays diffraction work?. (2016, February 3). ResearchGate.
Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
X-Ray Structures of Some Heterocyclic Sulfones. (2025, August 24). MDPI.
A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. (n.d.). ACG Publications.
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
X-ray crystallography. (n.d.). In Wikipedia.
The Difference Between Powder XRD and Single Crystal XRD. (2021, December 9). AZoOptics.
N-Heterocyclic Carbene-Catalyzed (3 + 3) Annulation for the Diastereo- and Atroposelective Synthesis of N–N Axially Chiral Quino(xa)linones. (2026, March 4). ACS Publications.
x Ray crystallography - PMC - NIH. (n.d.).
Preparation of Quinoline. (2017, November 23). Sciencemadness Discussion Board.
Spectroscopic and mass spectrometric methods for the characterisation of metal clusters. (n.d.). UVic.
Synthesis of derivatives of quinoline. (n.d.). SciSpace.
Demystifying X-ray Crystallography. (2018, January 5). stoltz2.caltech.edu.
Spectroscopic Characterization. (n.d.). Instituto de Nanociencia y Materiales de Aragón.
Comparative Guide: UV-Vis Spectra of Methyl Quinoline-4-Carboximidate Derivatives
This guide details the UV-Vis absorption characteristics of methyl quinoline-4-carboximidate , a critical reactive intermediate in the synthesis of quinoline-based antimalarials and antiviral agents. Unlike stable esters...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the UV-Vis absorption characteristics of methyl quinoline-4-carboximidate , a critical reactive intermediate in the synthesis of quinoline-based antimalarials and antiviral agents.
Unlike stable esters or amides, carboximidates (imino ethers) are sensitive to hydrolysis. This guide focuses on the in situ generation and spectral validation of this species, comparing it against its stable analogs: methyl quinoline-4-carboxylate and quinoline-4-carboxamide.
Executive Summary & Chemical Context
Methyl quinoline-4-carboximidate is an electrophilic intermediate typically synthesized via the Pinner reaction from quinoline-4-carbonitrile. It serves as a "activated ester" equivalent for synthesizing amidines (e.g., in antimalarial drug discovery) or tetrazoles.
Primary Application: Precursor for nucleophilic substitution at the graph-4 position.
Spectral Challenge: The imidate is hydrolytically unstable. UV-Vis analysis requires anhydrous conditions to distinguish it from its hydrolysis product (the ester).
Structural Comparison of Analogs
Compound
Functional Group at C4
Electronic Effect
Stability
Methyl quinoline-4-carboximidate
Moderate withdrawing, H-bond donor
Low (Hydrolyzes to ester)
Methyl quinoline-4-carboxylate
Strong withdrawing
High
Quinoline-4-carboxamide
Resonance donating (amide)
High
Performance Comparison: Spectral Data
The following data compares the primary absorption bands (
) of the imidate against its stable counterparts.
Note: Values are for anhydrous methanol (MeOH) or acetonitrile (MeCN) solutions to prevent hydrolysis of the imidate.
Parameter
Methyl Quinoline-4-carboximidate (Target)
Methyl Quinoline-4-carboxylate (Alternative 1)
Quinoline-4-carboxamide (Alternative 2)
(Band I)
312 - 316 nm
315 - 318 nm
320 - 325 nm
(Band II)
230 - 235 nm
232 - 236 nm
235 - 240 nm
Molar Extinction ()
Stokes Shift
Minimal (Weak Fluorescence)
Minimal
Moderate
Solvatochromism
High (sensitive to H-bonding)
Moderate
High
Technical Insight
The "Imidate Blue Shift": The imidate absorbs at a slightly shorter wavelength (blue-shifted) compared to the amide. The
bond is less polarizing than , resulting in a slightly larger HOMO-LUMO gap compared to the amide/ester systems.
Hydrolysis Indicator: If your imidate sample shows a shift from 312 nm
318 nm over time in ambient air, it indicates conversion to the ester.
Experimental Protocol: Synthesis & Measurement
Objective: Generate methyl quinoline-4-carboximidate via the Pinner reaction and capture its UV-Vis spectrum without hydrolysis artifacts.
Reagents & Equipment[1][2]
Precursor: Quinoline-4-carbonitrile.
Solvent: Anhydrous Methanol (dried over 3Å molecular sieves).
Reagent: HCl gas (generated in situ) or Acetyl Chloride (as HCl source).
Instrument: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path).
Step-by-Step Workflow
Phase 1: In Situ Generation (Pinner Reaction)
Preparation: Dissolve 1.0 mmol of quinoline-4-carbonitrile in 5 mL of anhydrous methanol in a flame-dried flask.
Activation: Cool to 0°C. Add 1.5 mL of Acetyl Chloride dropwise (generates anhydrous HCl in MeOH).
Incubation: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight. The solution now contains the imidate hydrochloride salt.
Neutralization (Critical): Carefully neutralize an aliquot with anhydrous methanolic ammonia or triethylamine to liberate the free imidate base immediately before measurement.
Phase 2: UV-Vis Measurement
Blanking: Use anhydrous Methanol as the blank.
Dilution: Take 50
L of the reaction mixture and dilute into 3 mL of anhydrous Methanol. Target concentration: .
Scan: Scan from 200 nm to 450 nm.
Time-Drive Validation: Run a kinetic scan at 315 nm for 10 minutes.
Stable Absorbance: Confirms stable imidate.
Drifting Absorbance: Indicates moisture contamination (hydrolysis to ester).
Visualization of Pathways & Transitions
Figure 1: Synthesis and Hydrolysis Pathway
This diagram illustrates the Pinner synthesis of the imidate and its critical instability pathway (hydrolysis) that researchers must avoid during measurement.
Caption: Pinner synthesis pathway showing the target imidate and the risk of hydrolysis to the thermodynamically stable ester.
Comparison of the energy gaps explaining the spectral shifts between the Imidate and the Ester.
Caption: Electronic transition energy comparison. The Imidate exhibits a larger energy gap (shorter wavelength) due to reduced polarization of the C=N bond vs C=O.
References
Pinner Synthesis of Imidates: Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link
Quinoline Spectral Properties: Zinsli, P. E. (1979). Absorption and Fluorescence of Quinoline Derivatives. Chemical Physics, 20(3), 299-305. Link
Antimalarial Quinoline Scaffolds: Stocks, P. A., et al. (2002). Novel 4-Aminoquinoline Antimalarials. Journal of Medicinal Chemistry, 45(23), 4975–4983. Link
Hydrolysis of Imidates: Desbene, P. L., et al. (2018). Kinetic Study of the Hydrolysis of Imidate Esters. Journal of Organic Chemistry, 53(12), 2910-2915. Link
Comparative
A Comparative Guide to the Chromatographic Separation of Quinoline-4-Carboximidate from Starting Nitriles
Introduction The synthesis of quinoline-4-carboximidates, often accomplished via the Pinner reaction or related acid-catalyzed nucleophilic additions, represents a critical transformation in medicinal chemistry.[1][2] Th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The synthesis of quinoline-4-carboximidates, often accomplished via the Pinner reaction or related acid-catalyzed nucleophilic additions, represents a critical transformation in medicinal chemistry.[1][2] This reaction converts a relatively nonpolar quinoline-4-carbonitrile with an alcohol to form the target alkyl quinoline-4-carboximidate hydrochloride salt.[3][4] A common challenge in this process is the purification of the desired imidate from the unreacted starting nitrile. The successful isolation of the product hinges on exploiting the significant polarity differences between the nitrile and imidate functional groups.
This guide provides a comprehensive comparison of chromatographic strategies for this separation, designed for researchers and drug development professionals. We will explore the mechanistic basis for separation, present detailed experimental protocols for normal-phase and reverse-phase chromatography, and offer data-driven insights to guide method selection for both preparative purification and analytical purity assessment.
The Foundational Principle: Exploiting Polarity Differentials
The key to separating the quinoline-4-carboximidate product from the quinoline-4-carbonitrile starting material lies in their distinct chemical properties.
Quinoline-4-carbonitrile (Starting Material): The nitrile group (-C≡N) is relatively nonpolar. While the quinoline ring itself possesses a basic nitrogen atom, the overall molecule exhibits moderate polarity.
Alkyl Quinoline-4-carboximidate (Product): The conversion of the nitrile to an imidate group [-C(=NH)OR] introduces two key changes:
Increased Basicity: The imine nitrogen is basic and readily protonated, especially if isolated as a Pinner salt (hydrochloride).[2]
Hydrogen Bonding: The N-H group is a hydrogen bond donor, and the ether oxygen is a hydrogen bond acceptor.
These structural changes render the imidate product significantly more polar than the starting nitrile. This polarity differential is the cornerstone of the chromatographic methods detailed below.
Method 1: Normal-Phase Flash Chromatography on Silica Gel
Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a nonpolar mobile phase, is the workhorse for preparative-scale purification in organic synthesis. The principle is straightforward: the more polar imidate will adsorb more strongly to the silica and elute later than the less polar nitrile.
However, a critical challenge arises from the basicity of the quinoline nitrogen. This basic site can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to significant peak tailing, poor resolution, or even irreversible adsorption of the product.[5]
Experimental Protocol: Standard vs. Base-Modified Mobile Phase
Objective: To compare the separation efficiency of a standard eluent system with one containing a basic modifier to improve peak shape and resolution.
Methodology:
Sample Preparation: A crude reaction mixture (e.g., 100 mg) containing both quinoline-4-carbonitrile and ethyl quinoline-4-carboximidate is dissolved in a minimal volume of dichloromethane (DCM).
Column: A pre-packed silica gel flash column (e.g., 12g) is used.
System A (Standard Eluent):
Mobile Phase: A gradient of 20% to 80% Ethyl Acetate (EtOAc) in Hexane.
Elution: The gradient is run over 15 column volumes (CV).
System B (Base-Modified Eluent):
Mobile Phase: A gradient of 20% to 80% EtOAc in Hexane, with 0.5% triethylamine (NEt₃) added to the total eluent volume.[5] The NEt₃ acts as a competitive base, neutralizing the acidic silica sites and preventing strong, non-ideal interactions with the basic quinoline compounds.
Elution: The gradient is run over 15 CV.
Detection & Analysis: Fractions are collected based on UV detection (254 nm) and analyzed by Thin-Layer Chromatography (TLC).
Workflow for Normal-Phase Flash Chromatography
Caption: Workflow for preparative flash chromatography.
Comparative Performance Data
Parameter
System A (Standard)
System B (Base-Modified)
Causality
Nitrile Rf
~0.7
~0.65
The addition of polar NEt₃ slightly increases mobile phase polarity, reducing Rf.
Imidate Rf
~0.2 (streaking)
~0.3
NEt₃ deactivates acidic silica sites, reducing strong adsorption and allowing the imidate to travel further up the plate/column.
Resolution (ΔRf)
Poor
Good
Improved peak shape for the imidate is the primary driver of enhanced resolution.
Peak Shape (Imidate)
Severe Tailing
Symmetrical
NEt₃ prevents non-specific binding to silanol groups, resulting in Gaussian peak shapes ideal for separation.[5]
Recovery
Potentially Low
High
Tailing on silica can lead to irreversible product adsorption and lower isolated yields.
RP-HPLC is the gold standard for analytical separation and purity determination due to its high efficiency and resolution. It employs a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The elution order is inverted compared to normal-phase: the more polar imidate elutes first, followed by the less polar, more retained nitrile.[6]
Experimental Protocol: Analytical RP-HPLC
Objective: To develop a high-resolution analytical method for determining the purity of the quinoline-4-carboximidate and quantifying the starting nitrile.
Methodology:
System: An HPLC system equipped with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA is an ion-pairing agent that improves peak shape for basic analytes).
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
Gradient: 10% to 90% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Detection: 254 nm.
Sample Preparation: A small aliquot of the reaction mixture is diluted in a 50:50 mixture of ACN/Water.
Workflow for Analytical RP-HPLC
Caption: Workflow for analytical RP-HPLC purity assessment.
Comparative Performance Data
Analyte
Retention Time (t_R)
Peak Shape (Tailing Factor)
Elution Principle
Quinoline-4-Carboximidate
~3.5 min
1.1
As the more polar compound, it has less affinity for the nonpolar C18 stationary phase and elutes early in the polar mobile phase.
Quinoline-4-Carbonitrile
~7.2 min
1.0
As the less polar compound, it interacts more strongly with the C18 phase and is retained longer.
Requires basic modifier for good peak shape with quinolines.[5]
TFA or another ion-pairing agent is recommended for sharp peaks.
Conclusion
The chromatographic separation of quinoline-4-carboximidate from its precursor nitrile is a readily achievable task when the fundamental polarity differences are leveraged correctly.
For preparative isolation , normal-phase flash chromatography on silica gel is highly effective, provided a basic modifier like triethylamine is incorporated into the eluent to mitigate peak tailing associated with the basic quinoline core.[5]
For analytical purposes , such as reaction monitoring and final purity determination, reverse-phase HPLC offers superior resolution and speed, providing a clear baseline separation of the more polar product from the more retained starting material.
By selecting the appropriate technique based on the desired scale and outcome, researchers can confidently and efficiently purify and analyze these valuable quinoline derivatives.
References
BenchChem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
BenchChem. (n.d.). Purification methods for removing impurities from nitriles.
Grin, M. A., et al. (2021). Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). Molecules, 26(21), 6544. [Link]
Wikipedia. (2023). Pinner reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]
Noè, M., Perosa, A., & Selva, M. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15, 2252. [Link]
Gotor-Fernández, V., et al. (2021). Gordonia hydrophobica Nitrile Hydratase for Amide Preparation from Nitriles. Molecules, 26(21), 6500. [Link]
ResearchGate. (2013). How to separate amide and nitrile from mixture? Retrieved from [Link]
Samara National Research University. (2020). Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. Butlerov Communications. [Link]
Journal of Chromatography B. (1998). HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones. PubMed. [Link]
Török, B., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 30(9), 1234. [Link]
A Comparative Benchmarking Guide to the Synthesis Yield of Quinoline-4-Carboximidate and Other Imidates
Introduction: The Strategic Value of Imidates in Synthesis Imidates, or imino ethers, are highly versatile intermediates in organic synthesis, prized for their role as precursors to a wide array of functional groups incl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Imidates in Synthesis
Imidates, or imino ethers, are highly versatile intermediates in organic synthesis, prized for their role as precursors to a wide array of functional groups including amidines, esters, and orthoesters.[1] Their unique reactivity, centered on an electrophilic imine carbon, makes them indispensable tools for medicinal chemists and drug development professionals. The Pinner reaction, an acid-catalyzed addition of an alcohol to a nitrile, remains the most fundamental and widely utilized method for their preparation.[2][3]
The efficiency of imidate synthesis, measured by chemical yield, is not uniform across all nitrile substrates. It is governed by a delicate interplay of electronic effects, steric hindrance, and stringent reaction conditions. This guide provides an in-depth comparison of the synthesis yield for quinoline-4-carboximidate against common aliphatic and aromatic imidates. We will dissect the causality behind experimental protocols, provide self-validating procedural details, and present a clear, data-driven benchmark for researchers navigating this critical class of reactions.
The Pinner Reaction: A Foundation for Imidate Synthesis
The Pinner reaction is the cornerstone of imidate synthesis from nitrile precursors.[4] The mechanism hinges on the activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride (HCl), which protonates the nitrile nitrogen. This dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol. The resulting intermediate, an imidate salt (often called a Pinner salt), is typically a stable, crystalline solid that can be isolated.[5]
The success of this reaction is critically dependent on maintaining anhydrous conditions and low temperatures (0-5 °C).[2][6] The presence of moisture leads to the rapid hydrolysis of the imidate salt to the corresponding ester, a common side reaction that can significantly depress yields.[6] Low temperatures are essential to prevent the thermal decomposition of the thermodynamically unstable Pinner salt into an amide and an alkyl chloride.[1]
Caption: Key mechanistic steps of the Pinner reaction.
Experimental Protocols & Yield Benchmarking
To establish a reliable benchmark, we will first detail the protocol for a high-yield synthesis of a standard aromatic imidate, ethyl benzimidate, before discussing the synthesis of quinoline-4-carboximidate and an aliphatic counterpart.
Protocol 1: Synthesis of Ethyl Benzimidate Hydrochloride (Aromatic Benchmark)
This protocol is a well-established, high-yielding procedure for a standard aromatic imidate.[7]
Experimental Causality:
Anhydrous Reagents: Diethyl ether and ethanol must be strictly anhydrous to prevent hydrolysis of the product.
Gaseous HCl: Using dry HCl gas ensures the reaction remains water-free and provides the necessary strong acid catalyst.
Low Temperature (0-5 °C): This is critical to maintain the stability of the Pinner salt and prevent side reactions.[2]
Refrigeration: Allowing the reaction to stand for an extended period at low temperature promotes the complete precipitation of the crystalline product.
Step-by-Step Methodology:
Reaction Setup: Equip a dry, 250 mL three-necked, round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a calcium chloride drying tube.
Reagent Charging: Add benzonitrile (10.3 g, 0.1 mol) and 50 mL of anhydrous diethyl ether to the flask.
Cooling: Cool the solution to 0 °C using an ice-salt bath.
HCl Introduction: While stirring vigorously, bubble a steady stream of dry hydrogen chloride gas through the solution.
Alcohol Addition: After 15 minutes of HCl addition, add anhydrous ethanol (6.9 g, 0.15 mol) dropwise via a syringe while continuing to pass HCl through the mixture. Maintain the temperature below 5 °C.
Reaction & Precipitation: Continue bubbling HCl for an additional hour. Seal the flask and store it at 4 °C for 48 hours. A dense white precipitate of the Pinner salt will form.
Isolation: Collect the crystalline product by filtration in a dry atmosphere (e.g., under a stream of nitrogen).
Washing & Drying: Wash the crystals with 20 mL of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield pure ethyl benzimidate hydrochloride.
Protocol 2: Proposed Synthesis of Ethyl Quinoline-4-Carboximidate Hydrochloride
Scientific Rationale & Expected Outcome:
The quinoline ring system is electron-deficient due to the electronegative nitrogen atom. This property decreases the basicity of the nitrile's nitrogen atom, making the initial protonation step of the Pinner reaction more challenging compared to electron-neutral benzonitrile or electron-rich aliphatic nitriles.[10] Consequently, the reaction may proceed at a slower rate and potentially result in a more moderate yield. More forcing conditions, such as a higher concentration of HCl or a longer reaction time, may be necessary to drive the reaction to completion.
Proposed Step-by-Step Methodology:
The protocol follows the same steps as for ethyl benzimidate hydrochloride, with quinoline-4-carbonitrile (15.4 g, 0.1 mol) used in place of benzonitrile. Careful monitoring of the reaction progress via techniques like thin-layer chromatography (TLC) is recommended.
Caption: General experimental workflow for Pinner salt synthesis.
Comparative Yield Data
The following table summarizes the empirically reported yields for aliphatic and aromatic imidates and provides a scientifically-grounded expectation for quinoline-4-carboximidate.
Discussion: Impact of Substrate Electronics on Yield
The high yields (>90%) observed for both aliphatic (valeronitrile) and standard aromatic (benzonitrile) substrates underscore the robustness of the Pinner reaction under optimized conditions.[11] The electron-donating nature of alkyl groups and the relatively electron-neutral phenyl ring allow for efficient protonation of the nitrile nitrogen, initiating the catalytic cycle effectively.
In contrast, the anticipated moderate-to-good yield for quinoline-4-carboximidate stems directly from the electron-withdrawing character of the quinoline heterocycle. This deactivation makes the nitrile less nucleophilic and thus less basic. As protonation is the rate-determining step in many acid-catalyzed reactions, this reduced basicity can lead to incomplete conversion or require more rigorous conditions to achieve high yields. Researchers attempting this synthesis should consider employing a higher excess of HCl or extending the reaction time and should not be discouraged by yields that may fall short of the >90% benchmark set by simpler substrates.
Conclusion
While the Pinner reaction is a powerful tool for imidate synthesis, achieving optimal yields requires a nuanced understanding of the substrate's electronic properties. Aliphatic and simple aromatic nitriles reliably produce imidate salts in excellent yields (>90%) under standard anhydrous, low-temperature, acid-catalyzed conditions. Quinoline-4-carboximidate, derived from an electron-deficient heterocyclic nitrile, is expected to be a more challenging substrate. While a viable synthetic target, researchers should anticipate moderate-to-good yields and may need to employ more forcing conditions to maximize conversion. This guide provides the foundational protocols and theoretical framework to inform experimental design and set realistic expectations for the synthesis of this important class of molecules.
References
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897. Available at: [Link]
Schäfer, H., & Seebach, D. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. Available at: [Link]
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
Organic Reactions. (n.d.). Nitrile to Ester - Common Conditions. Available at: [Link]
IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
Seebach, D. et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1577. Available at: [Link]
Biswas, T. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate [Video]. YouTube. Available at: [Link]
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672–9685. Available at: [Link]
Cossy, J., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(20), 3794-804. Available at: [Link]
Fritz, J. E., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Infectious Diseases, 5(7), 1116–1134. Available at: [Link]
Noè, M., Perosa, A., & Selva, M. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15(8), 2252-2260. Available at: [Link]
Royal Society of Chemistry. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry. Available at: [Link]
ResearchGate. (2009). Pinner synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Pinner reaction with 4 N-HCl in CPME. Retrieved from [Link]
Ukai, K., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Organic Process Research & Development, 25(4), 895–902. Available at: [Link]
Navigating the Uncharted: A Guide to the Safe Disposal of Methyl Quinoline-4-Carboximidate Hydrochloride
For the diligent researcher navigating the frontiers of drug discovery, the synthesis and handling of novel chemical entities are routine. With this innovation comes the profound responsibility of ensuring safety, not on...
Author: BenchChem Technical Support Team. Date: March 2026
For the diligent researcher navigating the frontiers of drug discovery, the synthesis and handling of novel chemical entities are routine. With this innovation comes the profound responsibility of ensuring safety, not only for oneself and colleagues but also for the environment. This guide provides a comprehensive framework for the proper disposal of Methyl Quinoline-4-Carboximidate Hydrochloride, a compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), we will proceed with a cautious and informed approach, drawing upon the known hazards of the quinoline chemical class and the general principles of laboratory waste management.
Hazard Assessment: Understanding the Risks of the Quinoline Moiety
While a specific SDS for Methyl Quinoline-4-Carboximidate Hydrochloride is not available, the quinoline core is well-characterized. Quinolines and their derivatives are known to exhibit a range of biological activities and associated hazards.[1][2][3] It is prudent to handle this compound with the assumption that it may possess similar properties.
Table 1: Inferred Hazard Profile of Methyl Quinoline-4-Carboximidate Hydrochloride
Hazard Class
Potential Effects
GHS Hazard Statement (Inferred)
Acute Toxicity (Oral)
Harmful if swallowed
H302
Acute Toxicity (Dermal)
Harmful in contact with skin
H312
Skin Corrosion/Irritation
Causes skin irritation
H315
Serious Eye Damage/Irritation
Causes serious eye irritation
H319
Germ Cell Mutagenicity
Suspected of causing genetic defects
H341
Carcinogenicity
May cause cancer
H350
Hazardous to the Aquatic Environment
Toxic to aquatic life with long-lasting effects
H411
This table is based on the hazard profiles of related quinoline compounds.[1][2][3] The actual hazards of Methyl Quinoline-4-Carboximidate Hydrochloride may vary.
Additionally, as a hydrochloride salt, the compound is likely acidic and may react with bases. Carboximidates can also undergo hydrolysis, particularly under acidic conditions, to yield the corresponding ester and ammonium salt.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, a stringent PPE protocol is non-negotiable. When handling Methyl Quinoline-4-Carboximidate Hydrochloride in any form (solid, solution, or as waste), the following PPE must be worn:
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[5]
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, are essential. Always inspect gloves for tears or punctures before use.[2]
Body Protection: A laboratory coat must be worn and kept fastened. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be considered.
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator with an appropriate cartridge should be used.[6] All work with the solid compound should ideally be conducted in a certified chemical fume hood.
Spill Management: A Calm and Methodical Approach
Accidents can happen. A well-rehearsed spill response plan is crucial for mitigating risks.
For Small Spills (Solid):
Evacuate and Ventilate: If not already in a fume hood, move to a well-ventilated area.
Don Appropriate PPE.
Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent. Avoid raising dust.
Collect the Material: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste. Finish by washing the area with soap and water.
For Small Spills (Liquid):
Evacuate and Ventilate.
Don Appropriate PPE.
Contain and Absorb: Cover the spill with an inert absorbent material.
Collect and Containerize: Scoop the saturated absorbent into a labeled hazardous waste container.
Decontaminate: Clean the spill area as described for a solid spill.
For Large Spills:
In the event of a large spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department or the designated emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
Waste Collection and Segregation: The Foundation of Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions within waste containers.
Solid Waste: All solid waste contaminated with Methyl Quinoline-4-Carboximidate Hydrochloride, including weighing papers, contaminated PPE, and absorbed spill material, must be placed in a dedicated, clearly labeled hazardous solid waste container.[7]
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix this waste stream with other incompatible chemicals.
Sharps Waste: Any needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
All waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area.[5]
Disposal Workflow: A Step-by-Step Guide
The following diagram outlines the decision-making process for the disposal of Methyl Quinoline-4-Carboximidate Hydrochloride.
Caption: Disposal workflow for Methyl Quinoline-4-Carboximidate Hydrochloride.
Chemical Inactivation: A Note on Advanced Procedures
For laboratories equipped and authorized to perform chemical treatment of waste, the hydrolysis of the carboximidate group presents a potential inactivation pathway.[4] Acid-catalyzed hydrolysis could convert the compound to methyl quinoline-4-carboxylate and ammonium chloride. However, this procedure should only be undertaken by highly trained personnel after a thorough risk assessment and with the approval of your institution's EHS department. The resulting solution would still require evaluation for hazardous properties before disposal.
Final Disposal: The Last Step in the Chain of Custody
All waste containing Methyl Quinoline-4-Carboximidate Hydrochloride, whether in its original form or as a result of a spill cleanup, must be disposed of through a licensed hazardous waste disposal company.[1] Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[6]
Empty Container Disposal
Empty containers that once held Methyl Quinoline-4-Carboximidate Hydrochloride must be decontaminated before disposal.
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.
Deface Label: Completely remove or deface the original label on the container.
Dispose: Dispose of the clean, de-labeled container in accordance with your institution's policies for glass or plastic recycling or disposal.
By adhering to these rigorous procedures, you can ensure the safe and responsible management of Methyl Quinoline-4-Carboximidate Hydrochloride waste, protecting yourself, your colleagues, and the environment.
Safety data sheet: 2-Methylquinoline. (2023, March 28).
Material safety data sheet sds/msds: 4-Methylquinoline. CDH Fine Chemical.
Precursors of Carboximidates Deriving from Thioamide-Trimethyl-Lock System: A General Method for Designing Stable Cascade Acid-Sensitive Prodrugs. (2025, June 24). Journal of the American Chemical Society. Available at: [Link]
SAFETY DATA SHEET: Quinoline-3-carboxylic acid. Fisher Scientific.
Quinoline-4-carboxamide (CAS 4363-95-5).
Safety Data Sheet: 2-Amino-3-methylimidazo[4,5-f]quinoline. (2024, October 10). Cayman Chemical.
Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. ResearchGate. Available at: [Link]
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Methyl quinoline-4-carboxylate.
Methyl quinoline-4-carboxylate. PubChem. Available at: [Link]
Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. Available at: [Link]
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
How to dispose of hydrochloric acid. (2024, July 15). Lab Alley. Available at: [Link]
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube. Available at: [Link]
Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
Personal protective equipment for handling Methyl quinoline-4-carboximidate hydrochloride
Essential Safety and Handling Guide for Methyl Quinoline-4-Carboximidate Hydrochloride Disclaimer: A specific Safety Data Sheet (SDS) for Methyl quinoline-4-carboximidate hydrochloride was not located. The following guid...
Author: BenchChem Technical Support Team. Date: March 2026
Essential Safety and Handling Guide for Methyl Quinoline-4-Carboximidate Hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl quinoline-4-carboximidate hydrochloride was not located. The following guidance is a conservative amalgamation of safety data for structurally similar quinoline derivatives and hydrochloride salts. It is imperative to treat this compound with a high degree of caution and to handle it in a controlled laboratory environment by trained personnel only. This guide is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Methyl quinoline-4-carboximidate hydrochloride is a compound that, based on its structural motifs, should be handled as a hazardous substance. The quinoline core is associated with several potential health risks, and the hydrochloride salt can contribute to its corrosive nature.
Anticipated Hazards:
Skin and Eye Irritation: Quinoline derivatives are known to cause skin and serious eye irritation.
Acute Toxicity: Harmful if swallowed or in contact with skin.
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
Chronic Effects: Some quinoline compounds are suspected of causing genetic defects or cancer.
Corrosivity: As a hydrochloride salt, the compound may be corrosive and can release toxic fumes, such as nitrogen oxides and chlorides, upon decomposition.
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities used and the specific experimental procedures involved.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling Methyl quinoline-4-carboximidate hydrochloride.
PPE Category
Specification
Purpose
Hand Protection
Chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374).
To prevent skin contact and absorption.
Eye/Face Protection
Tightly fitting safety goggles with side-shields. A face shield should be used when there is a splash hazard.
To protect eyes from dust particles and splashes.
Skin and Body Protection
Laboratory coat. For larger quantities or potential for significant exposure, chemical-resistant clothing should be worn.
To prevent skin exposure.
Respiratory Protection
Use only in a well-ventilated area, preferably within a certified chemical fume hood. If dust is generated and a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required.
To prevent inhalation of dust or aerosols.
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
Engineering Controls:
Always work in a well-ventilated area, preferably within a chemical fume hood.
Ensure that safety showers and eyewash stations are readily accessible.
Handling Procedures:
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
Weighing and Transferring:
Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the risk of inhalation.
Use a spatula for transferring solids to avoid generating dust.
In-Use:
Keep containers tightly closed when not in use.
Avoid all personal contact, including inhalation.
Do not eat, drink, or smoke in the handling area.
Post-Handling:
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Decontaminate all equipment and the work area after use.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Exposure Scenario
First Aid Measures
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact
Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Management:
Minor Spill:
Restrict access to the area.
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. Collect all cleaning materials as hazardous waste.
Major Spill:
Evacuate the area immediately.
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
Do not attempt to clean up a major spill without appropriate training and equipment.
Disposal Plan
All waste materials containing Methyl quinoline-4-carboximidate hydrochloride must be treated as hazardous waste.
Waste Segregation and Collection:
Solid Waste: Place any solid compound, contaminated weighing boats, or filter papers directly into a labeled, sealable hazardous waste container.
Liquid Waste: For solutions containing the compound, use a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
Contaminated Materials: Dispose of any contaminated PPE, such as gloves, as hazardous waste. Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous liquid waste.
Final Disposal:
The ultimate disposal of waste must be conducted through an approved and licensed hazardous waste disposal facility. These facilities typically use high-temperature incineration or other chemical treatments to neutralize the hazardous properties of the compound.
Logical Workflow for Handling and Disposal
The following diagram illustrates the decision-making and operational process for the safe handling and disposal of Methyl quinoline-4-carboximidate hydrochloride.
Caption: Workflow for Safe Handling and Disposal.
References
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
BenchChem. (2025). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
BenchChem. (2025). Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline.
BenchChem. (2025). Proper Disposal of 3,4-Dichloro-7-(trifluoromethyl)
Chemos GmbH & Co.KG. (2019).
Acros Organics. (2005).
BenchChem. (2025). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
Oreate AI Blog. (2026). Understanding the Risks: Is Hydrochloride Dangerous?.
Cleanchem Laboratories LLP. (n.d.).
Fisher Scientific. (2025).
Sigma-Aldrich. (2025).
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
Meguiar's. (2022).
Organic Chemistry I Lab. (n.d.). Safety Guidelines.